3-Chloro-6-(trifluoromethyl)pyridazine
Description
Properties
IUPAC Name |
3-chloro-6-(trifluoromethyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-4-2-1-3(10-11-4)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNKQIFEMQHORS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651187 | |
| Record name | 3-Chloro-6-(trifluoromethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258506-68-2 | |
| Record name | 3-Chloro-6-(trifluoromethyl)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=258506-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-(trifluoromethyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-6-(trifluoromethyl)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Chloro-6-(trifluoromethyl)pyridazine: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
In the landscape of contemporary medicinal chemistry, fluorinated heterocyclic compounds have become indispensable scaffolds for the development of novel therapeutics. Among these, 3-Chloro-6-(trifluoromethyl)pyridazine stands out as a pivotal building block. Its unique electronic properties, conferred by the electron-deficient pyridazine ring and the strongly electron-withdrawing trifluoromethyl group, make it a versatile precursor for a diverse array of complex molecules. The pyridazine core itself is often employed as a bioisosteric replacement for a phenyl ring, offering modulated lipophilicity and metabolic stability.[1] This guide provides an in-depth analysis of the physical and chemical properties of this compound, its synthesis and reactivity, and its critical role in the design and development of next-generation pharmaceuticals.
Physicochemical Properties
A thorough understanding of a compound's physical properties is fundamental to its application in research and development. This compound is a solid at room temperature with a distinct set of characteristics that dictate its handling, storage, and reactivity. The key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 258506-68-2 | [2][3] |
| Molecular Formula | C₅H₂ClF₃N₂ | [2][4] |
| Molecular Weight | 182.53 g/mol | [2][3] |
| Appearance | Solid | |
| Melting Point | 55-59 °C | |
| Canonical SMILES | C1=CC(=NN=C1Cl)C(F)(F)F | [4] |
| InChI | 1S/C5H2ClF3N2/c6-4-2-1-3(10-11-4)5(7,8)9/h1-2H | [4] |
| InChIKey | AZNKQIFEMQHORS-UHFFFAOYSA-N | [4] |
Synthesis and Reactivity Profile
Synthesis Pathway
The synthesis of this compound typically involves the chlorination of a pyridazinone precursor. This transformation is a standard and efficient method in heterocyclic chemistry, often employing reagents like phosphorus oxychloride (POCl₃) to replace the hydroxyl group of the pyridazinone with a chlorine atom. This key step converts the relatively unreactive precursor into a highly versatile intermediate ready for further functionalization.
Caption: General synthesis route for this compound.
Core Reactivity
The reactivity of this compound is dominated by the electronic nature of its structure. The key factors are:
-
Electron-Deficient Ring: The two adjacent nitrogen atoms in the pyridazine ring act as strong electron-withdrawing groups, significantly lowering the electron density of the aromatic system.
-
Trifluoromethyl Group: The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry, further depleting the ring of electron density.
-
Labile Chlorine Atom: The combined electron-withdrawing effects of the ring nitrogens and the -CF₃ group make the carbon atom at the C-3 position highly electrophilic. This renders the attached chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions.
This electronic configuration makes the molecule an ideal substrate for reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is the cornerstone of its utility as a building block, allowing for the facile introduction of diverse functional groups to build molecular complexity.
Caption: Nucleophilic aromatic substitution (SₙAr) on the pyridazine core.
Applications in Drug Development
The this compound scaffold is a privileged structure in modern drug discovery. Its incorporation into drug candidates is driven by the significant advantages conferred by the trifluoromethyl group and the pyridazine core.[5]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer half-life in vivo.
-
Enhanced Binding Affinity: The lipophilicity of the -CF₃ group can enhance binding to hydrophobic pockets in target proteins. Furthermore, its ability to participate in non-canonical hydrogen bonds and dipole-dipole interactions can increase overall binding affinity and selectivity.
-
Modulated Physicochemical Properties: As a bioisostere for other aromatic rings, the pyridazine moiety can improve aqueous solubility and other drug-like properties compared to its carbocyclic analogs.[1]
This scaffold is a key intermediate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies. Its predictable reactivity allows for its use in combinatorial chemistry and high-throughput screening library synthesis to accelerate the discovery of new lead compounds.[6]
Experimental Protocol: Nucleophilic Aromatic Substitution
The following protocol describes a general procedure for the SₙAr of this compound with a generic primary amine. This serves as a self-validating system, where successful product formation confirms the expected reactivity.
Objective: To synthesize a 3-amino-substituted-6-(trifluoromethyl)pyridazine derivative.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., benzylamine) (1.1 - 1.5 eq)
-
Aprotic Polar Solvent (e.g., DMSO, DMF, or NMP)
-
Base (e.g., K₂CO₃ or DIPEA) (2.0 - 3.0 eq)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the chosen solvent.
-
Addition of Reagents: Add the base, followed by the slow addition of the primary amine.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. The optimal temperature should be determined by preliminary small-scale experiments.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Safety and Handling
As with any active chemical reagent, proper handling of this compound is crucial.
-
Hazards: The compound is classified as acutely toxic if swallowed, a skin irritant, and a serious eye irritant.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[3]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not empty into drains.[9]
Conclusion
This compound is more than just a chemical intermediate; it is a powerful tool for innovation in the pharmaceutical and agrochemical sciences. Its well-defined physicochemical properties, predictable reactivity, and the advantageous characteristics it imparts to larger molecules have solidified its role as a high-value building block. For researchers and drug development professionals, a comprehensive understanding of this scaffold is essential for leveraging its full potential in the creation of novel and effective chemical entities.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 258506-68-2|this compound|BLD Pharm [bldpharm.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
3-Chloro-6-(trifluoromethyl)pyridazine chemical structure and IUPAC name
An In-depth Technical Guide to 3-Chloro-6-(trifluoromethyl)pyridazine
Introduction: A Key Fluorinated Heterocycle in Modern Chemistry
In the landscape of synthetic chemistry, particularly within drug discovery and agrochemical development, the strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of innovation. This compound stands out as a pivotal building block, offering a unique combination of reactive sites and physicochemical properties. Its structure, featuring an electron-deficient pyridazine ring, a reactive chlorine atom, and a metabolically robust trifluoromethyl group, provides chemists with a versatile platform for constructing complex molecular architectures.
This guide serves as a technical resource for researchers and scientists, delving into the core chemical principles of this compound. We will explore its structural attributes, reactivity profile, and its proven applications in synthetic protocols, providing both foundational knowledge and practical, field-proven insights into its utility.
Chemical Identity and Structure
A precise understanding of a molecule's identity is fundamental to its application. This section outlines the formal nomenclature, structure, and key identifiers for this compound.
IUPAC Name and Synonyms
-
IUPAC Name: this compound
-
Synonyms: 3-Chloro-6-(trifluoromethyl)-1,2-diazine, Pyridazine, 3-chloro-6-(trifluoromethyl)-[1][2][3]
Chemical Structure
The molecule consists of a six-membered pyridazine ring, which is a diazine with two adjacent nitrogen atoms. A chlorine atom is substituted at the 3-position, and a trifluoromethyl group is at the 6-position.
Caption: 2D Structure of this compound
Key Identifiers and Properties
Quantitative data for this compound are summarized below, providing essential information for experimental design and safety assessments.[4][5]
| Property | Value | Reference |
| CAS Number | 258506-68-2 | [4] |
| Molecular Formula | C₅H₂ClF₃N₂ | [4] |
| Molecular Weight | 182.53 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 55-59 °C | [5] |
| Boiling Point | 233.3 ± 35.0 °C at 760 mmHg | [5] |
| SMILES | FC(F)(F)c1ccc(Cl)nn1 | [6] |
| InChI Key | AZNKQIFEMQHORS-UHFFFAOYSA-N | [6] |
Physicochemical Characteristics and Reactivity
The synthetic utility of this compound is a direct consequence of the electronic interplay between its constituent parts. The pyridazine ring, inherently electron-deficient due to the two nitrogen atoms, is made significantly more so by the potent electron-withdrawing effects of the trifluoromethyl group.
This electronic depletion has two primary consequences:
-
Activation of the C-Cl Bond: The carbon atom at the 3-position becomes highly electrophilic. This significantly activates the C-Cl bond, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions.
-
Modulation of Ring Reactivity: The overall electron-poor nature of the heterocycle influences its participation in various reactions, particularly metal-catalyzed cross-coupling processes.
The relative reactivity of chlorodiazines is a well-studied area, with the positions of the nitrogen atoms and substituents dictating the susceptibility to nucleophilic attack.[7] In this case, the combination of the pyridazine core and the -CF₃ group makes the C3 position a reliable and predictable site for functionalization.
Applications in Synthetic Chemistry
The primary role of this compound in research and development is as a versatile intermediate or building block. Its predictable reactivity allows for its incorporation into larger, more complex molecules with high efficiency.
Experimental Protocol: Palladium-Catalyzed Suzuki Coupling
A prime example of its application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction is a cornerstone of modern medicinal chemistry for its reliability in forming C-C bonds. The protocol below, adapted from a documented synthesis, demonstrates the reaction of this compound with a boronic acid derivative.[6]
Objective: To synthesize [3-(6-trifluoromethyl-pyridazin-3-yl)-benzyl]-carbamic acid tert-butyl ester.
Materials:
-
3-[(tert-butoxycarbonylamino)methyl]phenylboronic acid (1.0 eq)
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Combine 3-[(tert-butoxycarbonylamino)methyl]phenylboronic acid (500 mg, 1.99 mmol), this compound (363 mg, 1.99 mmol), and potassium carbonate (275 mg, 1.99 mmol) in a reaction vessel containing DMF (5 mL).[6]
-
Purge the solution with an inert gas (e.g., nitrogen or argon) and evacuate the vessel three times to ensure an oxygen-free atmosphere.[6]
-
Add tetrakis(triphenylphosphine)palladium(0) (115 mg, 0.10 mmol) to the reaction mixture.[6]
-
Seal the reaction vessel and heat the mixture to 120 °C for 14 hours.[6]
-
After cooling the reaction to room temperature, unseal the vessel and pour the mixture into water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure to yield the crude product. The reported yield for this procedure is 92% of [3-(6-trifluoromethyl-pyridazin-3-yl)-benzyl]-carbamic acid tert-butyl ester as a brown solid.[6]
Workflow Visualization: Suzuki Coupling
The following diagram illustrates the key components and transformation in the described Suzuki coupling protocol.
Caption: Workflow for a Suzuki cross-coupling reaction.
Significance in Drug Discovery and Development
The structural motifs present in this compound are highly valued in medicinal chemistry for their ability to enhance the pharmacological properties of drug candidates.
-
The Pyridazine Scaffold: As a bioisosteric replacement for a phenyl ring, the pyridazine core can improve solubility and polarity while offering unique hydrogen bond accepting vectors via its nitrogen atoms.[8] This can lead to enhanced binding at target proteins and improved pharmacokinetic profiles.[8] The pyridazine heterocycle is a feature in several approved drugs.[8]
-
The Trifluoromethyl Group: The -CF₃ group is a "superstar" substituent in drug design. Its inclusion often leads to:
-
Increased Metabolic Stability: It blocks sites susceptible to oxidative metabolism (e.g., P450 enzymes).[9]
-
Enhanced Lipophilicity: This can improve membrane permeability and cell uptake.[9]
-
Improved Binding Affinity: The strong electronegativity of the group can lead to favorable interactions with protein targets.[9]
-
Logical Framework for Application in Drug Discovery
The utility of this compound in a drug discovery program stems from a logical progression: the inherent features of the molecule enable specific synthetic transformations, which in turn confer desirable biological properties to the final compound.
References
- 1. CAS 258506-68-2|3-Chloro-6-Trifluoromethyl-Pyridazine [rlavie.com]
- 2. parchem.com [parchem.com]
- 3. 258506-68-2 | 3-Chloro-6-trifluoromethyl-pyridazine - Fluoropharm [fluoropharm.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CAS#:258506-68-2 | Chemsrc [chemsrc.com]
- 6. 258506-68-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Spectral Analysis of 3-Chloro-6-(trifluoromethyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 3-Chloro-6-(trifluoromethyl)pyridazine (CAS 258506-68-2). This molecule is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group and the reactive chlorine atom on the pyridazine core. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its role in further chemical synthesis and biological applications.
Molecular Structure and Properties
This compound possesses a molecular formula of C₅H₂ClF₃N₂ and a molecular weight of 182.53 g/mol .[1][2][3] The molecule consists of a pyridazine ring substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 6-position. The strong electron-withdrawing nature of both substituents significantly influences the electronic distribution within the aromatic ring, which is reflected in its spectral data.
Figure 1: Molecular Structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting two signals in the aromatic region corresponding to the two protons on the pyridazine ring. The electron-withdrawing effects of the chlorine and trifluoromethyl groups will deshield these protons, shifting their resonances downfield.
Predicted ¹H NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~8.0 | Doublet | ~9.0 | H-4 |
| ~7.8 | Doublet | ~9.0 | H-5 |
Interpretation:
The two protons on the pyridazine ring (H-4 and H-5) form an AX spin system, appearing as two doublets. The proton at the 4-position (H-4) is expected to be slightly further downfield due to the anisotropic effect of the adjacent nitrogen atom and the influence of the chlorine at the 3-position. The proton at the 5-position (H-5) will be influenced by the trifluoromethyl group. The coupling constant of approximately 9.0 Hz is characteristic of ortho-coupling in a six-membered aromatic ring.
Experimental Protocol:
A sample of this compound would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) would be used as an internal standard (0.00 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The spectrum is expected to show five distinct signals: four for the pyridazine ring carbons and one for the trifluoromethyl carbon.
Predicted ¹³C NMR Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~155 | C-3 |
| ~130 | C-4 |
| ~125 | C-5 |
| ~150 (quartet, J ≈ 35 Hz) | C-6 |
| ~120 (quartet, J ≈ 275 Hz) | CF₃ |
Interpretation:
The carbon atoms attached to the electronegative chlorine (C-3) and the trifluoromethyl group (C-6) are expected to be the most downfield. The C-6 signal will appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group. The trifluoromethyl carbon itself will also be a quartet with a much larger coupling constant. The remaining two carbons of the pyridazine ring (C-4 and C-5) will appear at higher field.
Experimental Protocol:
The ¹³C NMR spectrum would be acquired on a 100 MHz or higher field NMR spectrometer using the same sample prepared for ¹H NMR analysis. A proton-decoupled spectrum would be obtained to simplify the signals to singlets (except for the carbons coupled to fluorine).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.
Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 182/184 | High | [M]⁺, [M+2]⁺ |
| 147 | Moderate | [M-Cl]⁺ |
| 113 | Moderate | [M-CF₃]⁺ |
| 84 | Moderate | [C₄H₂N₂]⁺ |
Interpretation:
The molecular ion peak ([M]⁺) is expected at m/z 182. Due to the presence of a chlorine atom, an isotopic peak ([M+2]⁺) at m/z 184 with an intensity of approximately one-third of the molecular ion peak will be observed, which is a characteristic signature for a monochlorinated compound.[4]
The fragmentation pattern will likely involve the loss of the chlorine atom to give a fragment at m/z 147, and the loss of the trifluoromethyl group to give a fragment at m/z 113. Further fragmentation of the pyridazine ring could lead to smaller fragments.
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocol:
A dilute solution of the compound would be introduced into the mass spectrometer, typically using an electron ionization (EI) source. The mass analyzer (e.g., quadrupole or time-of-flight) would be scanned over a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and its fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak | Aromatic C-H stretch |
| 1600-1450 | Medium-Strong | C=C and C=N stretching vibrations of the pyridazine ring |
| 1350-1100 | Strong | C-F stretching vibrations of the CF₃ group |
| 850-750 | Strong | C-Cl stretch |
| 800-700 | Medium | Out-of-plane C-H bending |
Interpretation:
The IR spectrum will be dominated by strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group in the 1350-1100 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the pyridazine ring will appear in the 1600-1450 cm⁻¹ range. The C-Cl stretch is expected in the fingerprint region, typically between 850 and 750 cm⁻¹. Aromatic C-H stretching vibrations will be observed as weak bands above 3000 cm⁻¹.
Experimental Protocol:
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the spectrum can be recorded using a KBr pellet or as a thin film from a solution evaporated on a salt plate. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Conclusion
The predicted spectral data for this compound provides a detailed fingerprint for the unambiguous identification and characterization of this important heterocyclic compound. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy offers a complementary and comprehensive analytical toolkit for researchers in drug discovery and chemical synthesis. The interpretation of these spectra, grounded in the fundamental principles of spectroscopy and the known effects of its substituents, allows for a high degree of confidence in the structural elucidation of this molecule and its derivatives.
References
1H NMR spectrum of 3-Chloro-6-(trifluoromethyl)pyridazine
An In-Depth Technical Guide to the 1H NMR Spectrum of 3-Chloro-6-(trifluoromethyl)pyridazine
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The structural elucidation of heterocyclic scaffolds is a cornerstone of modern drug discovery. This compound is a key building block whose utility is predicated on its precise chemical architecture. This guide provides a comprehensive, first-principles analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of this compound. We will dissect the theoretical underpinnings of the spectrum, from the influence of substituent electronics to spin-spin coupling phenomena. This theoretical framework is complemented by a rigorous, field-validated experimental protocol for data acquisition and processing. The objective is to equip researchers with the expert knowledge required to interpret the 1H NMR spectrum of this molecule with confidence, ensuring structural integrity in synthetic and medicinal chemistry applications.
The Strategic Importance of this compound in Medicinal Chemistry
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities. The specific substitution pattern of this compound (CAS 258506-68-2) imparts a unique combination of physicochemical properties.[1][2] The chlorine atom at the 3-position serves as a versatile synthetic handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. Simultaneously, the trifluoromethyl group at the 6-position, a potent electron-withdrawing group, significantly modulates the electronic character of the ring and can enhance metabolic stability and membrane permeability.[3][4]
Given its role as a foundational reagent, unambiguous structural verification is non-negotiable. 1H NMR spectroscopy stands as the primary analytical method for this purpose, offering a high-resolution fingerprint of the proton environments within the molecule.[5] A thorough understanding of its 1H NMR spectrum is therefore essential for quality control, reaction monitoring, and the definitive characterization of its derivatives.
A First-Principles Approach to Spectral Prediction
The is elegantly simple, yet rich with information. The appearance of the spectrum is dictated by the molecule's structure, specifically the electronic effects of its substituents on the two aromatic protons.
Molecular Structure and Proton Environments:
The molecule possesses two chemically distinct protons on the pyridazine ring, located at the C4 and C5 positions.
References
An In-Depth Technical Guide to the Mass Spectrometry of 3-Chloro-6-(trifluoromethyl)pyridazine
This guide provides a detailed exploration of the mass spectrometric behavior of 3-Chloro-6-(trifluoromethyl)pyridazine, a significant heterocyclic compound in medicinal chemistry and materials science. While a publicly available, experimentally verified mass spectrum for this specific molecule is not readily accessible, this document leverages established principles of mass spectrometry and data from structurally analogous compounds to present a robust, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the ionization and fragmentation characteristics of this and similar molecules.
Introduction to this compound and its Mass Spectrometric Analysis
This compound (C₅H₂ClF₃N₂) is a halogenated pyridazine with a molecular weight of 182.53 g/mol . Its structural features—a chlorinated pyridazine ring and a trifluoromethyl group—confer unique chemical properties that are of interest in the development of novel pharmaceuticals and functional materials.
Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such compounds. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments, we can confirm the molecular weight, deduce the elemental composition, and gain insights into the molecule's structure and bonding. This guide will delve into the predicted behavior of this compound under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).
Predicted Electron Ionization (EI) Mass Spectrometry
Electron Ionization is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[1][2] This process not only creates a molecular ion (M⁺˙) but also imparts significant internal energy, leading to extensive fragmentation. The resulting mass spectrum is a characteristic fingerprint of the molecule.
The Molecular Ion Peak
The molecular ion peak is of paramount importance as it indicates the molecular weight of the compound. For this compound, the molecular ion will appear as a doublet due to the presence of the chlorine atom, which has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[3][4][5][6]
-
[M]⁺˙ : The peak corresponding to the molecule with the ³⁵Cl isotope will appear at m/z 182.
-
[M+2]⁺˙ : The peak for the molecule with the ³⁷Cl isotope will be at m/z 184.
The relative intensity of the [M]⁺˙ to [M+2]⁺˙ peak will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule.[3][4]
Predicted Fragmentation Pattern under EI
The fragmentation of the this compound molecular ion is predicted to proceed through several key pathways, driven by the stability of the resulting fragment ions and neutral losses. The pyridazine ring and the trifluoromethyl group are the most likely sites of fragmentation.[7][8]
Key Predicted Fragmentation Pathways:
-
Loss of a Chlorine Radical (•Cl): This is a common fragmentation pathway for chlorinated aromatic compounds. The loss of a chlorine radical from the molecular ion would result in a fragment ion at m/z 147 .
-
Loss of the Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is susceptible to cleavage. Loss of a trifluoromethyl radical would lead to a fragment ion at m/z 113 .
-
Ring Cleavage of the Pyridazine Nucleus: Heterocyclic rings can undergo characteristic cleavages. The pyridazine ring is expected to fragment, potentially through the loss of N₂ or HCN. For instance, the loss of N₂ from the [M-Cl]⁺ ion could lead to a fragment at m/z 119 .
-
Formation of the CF₃⁺ Ion: The trifluoromethyl cation (m/z 69 ) is a very stable and commonly observed fragment in the mass spectra of trifluoromethyl-containing compounds.[8]
The predicted major fragment ions in the EI mass spectrum are summarized in the table below:
| Predicted m/z | Proposed Fragment Structure/Identity | Notes |
| 184 | [C₅H₂³⁷ClF₃N₂]⁺˙ | Isotopic peak of the molecular ion |
| 182 | [C₅H₂³⁵ClF₃N₂]⁺˙ | Molecular ion |
| 147 | [C₅H₂F₃N₂]⁺ | Loss of •Cl |
| 113 | [C₄H₂ClN₂]⁺ | Loss of •CF₃ |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Predicted EI Fragmentation Pathway of this compound
Caption: Predicted major fragmentation pathways of this compound under Electron Ionization.
Predicted Electrospray Ionization (ESI) Mass Spectrometry
Electrospray Ionization is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules.[9][10][11] It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation in the ion source. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation and obtain structural information.
Formation of the Protonated Molecule
Given the presence of two nitrogen atoms in the pyridazine ring, this compound is expected to be readily protonated in the ESI source, especially under acidic mobile phase conditions. The protonated molecule will exhibit the characteristic chlorine isotopic pattern:
-
[M+H]⁺ : The peak for the protonated molecule with the ³⁵Cl isotope will appear at m/z 183 .
-
[M+H+2]⁺ : The peak for the protonated molecule with the ³⁷Cl isotope will be at m/z 185 .
The relative intensity of these peaks will again be approximately 3:1.
Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation
Collision-induced dissociation (CID) of the [M+H]⁺ ion in an MS/MS experiment would provide valuable structural information. The fragmentation of protonated N-heterocycles often involves the loss of small neutral molecules.[12][13]
Key Predicted MS/MS Fragmentation Pathways:
-
Loss of HCl: A common fragmentation pathway for protonated chlorinated heterocycles is the loss of hydrogen chloride, which would result in a fragment ion at m/z 147 .
-
Loss of HF: The trifluoromethyl group can participate in rearrangements, potentially leading to the loss of hydrogen fluoride and the formation of a fragment ion at m/z 163 .
-
Ring Opening and Fragmentation: The protonated pyridazine ring may undergo ring opening followed by fragmentation, leading to various smaller fragment ions.
Caption: A typical experimental workflow for GC-EI-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC):
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Temperature Program: Start with an initial oven temperature of 50-70°C, hold for 1-2 minutes, then ramp to 250-280°C at a rate of 10-20°C/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. [2] * Ion Source Temperature: 230°C.
-
Scan Range: m/z 40-300 to ensure detection of the molecular ion and all significant fragments.
-
ESI-MS Experimental Protocol
This protocol is designed for a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Experimental Workflow for ESI-MS Analysis
Caption: A typical experimental workflow for LC-ESI-MS/MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5-4.5 kV.
-
Drying Gas Temperature: 300-350°C. [14] * Nebulizer Pressure: 30-50 psi. [14] * MS1 Scan: Acquire a full scan from m/z 100-300 to identify the [M+H]⁺ ion.
-
MS/MS Scan: Perform product ion scans on the precursor ions at m/z 183 and 185 to obtain fragmentation data.
-
Conclusion
This in-depth technical guide provides a comprehensive, albeit predictive, overview of the mass spectrometric behavior of this compound. By understanding the principles of ionization and fragmentation and by drawing parallels with related compounds, we can anticipate the key features of its EI and ESI mass spectra. The characteristic chlorine isotopic pattern, the fragmentation of the pyridazine ring, and the behavior of the trifluoromethyl group are all critical elements in the interpretation of the mass spectral data. The experimental protocols outlined herein provide a solid foundation for the empirical verification of these predictions, ultimately enabling the confident identification and characterization of this important molecule in various scientific applications.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Mass Spectrometry: Isotope Effect [jove.com]
- 6. Mass Spectrum Of Chlorine | Mass, Facts & Summary [chemdictionary.org]
- 7. [PDF] Electron impact ionization and cationic fragmentation of the pyridazine molecules | Semantic Scholar [semanticscholar.org]
- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 11. phys.libretexts.org [phys.libretexts.org]
- 12. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Solubility of 3-Chloro-6-(trifluoromethyl)pyridazine in common organic solvents
An In-Depth Technical Guide to the Solubility of 3-Chloro-6-(trifluoromethyl)pyridazine in Common Organic Solvents
Introduction: The Critical Role of Solubility for a Key Building Block
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the chloro substituent on the diazine ring, make it a valuable intermediate for synthesizing a diverse range of biologically active molecules and functional materials.
The successful application of this building block—whether in reaction scale-up, purification, or formulation—is fundamentally governed by its solubility profile. An in-depth understanding of how this compound behaves in various organic solvents is not merely academic; it is a critical prerequisite for optimizing synthetic yields, developing robust crystallization protocols, and ensuring the viability of downstream applications. This guide provides a comprehensive framework for understanding and determining the solubility of this compound, grounded in physicochemical principles and established experimental methodologies.
Physicochemical Profile and Theoretical Solubility Predictions
To predict the solubility of this compound, we must first analyze its molecular structure and the interplay of its constituent functional groups. The fundamental principle of "like dissolves like" dictates that solutes dissolve best in solvents with similar polarity and intermolecular force characteristics[1][2][3].
Key Physicochemical Properties:
-
Melting Point: 55-59 °C[4]
Structural Analysis: The molecule's solubility behavior is a composite of three distinct structural features:
-
The Pyridazine Ring: This diazine core is inherently polar due to the presence of two nitrogen atoms, which create a significant dipole moment. The lone pairs on the nitrogen atoms can act as hydrogen bond acceptors, suggesting potential solubility in protic solvents.
-
The Chloro Group (-Cl): As an electronegative substituent, the chlorine atom enhances the molecule's overall polarity and dipole moment.
-
The Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and highly lipophilic (hydrophobic). While it contributes to the molecular dipole, its primary influence is to increase the nonpolar character of the molecule, which would favor solubility in less polar or nonpolar solvents.
Predicted Solubility Trends: Based on this structural amalgam, we can predict a nuanced solubility profile:
-
High Solubility: Expected in moderately polar to polar aprotic solvents like acetone, ethyl acetate, and dichloromethane. These solvents can engage in dipole-dipole interactions without the steric hindrance or energy penalty of disrupting a strong hydrogen-bonding network.
-
Moderate Solubility: Likely in polar protic solvents such as methanol and ethanol. While the pyridazine nitrogens can accept hydrogen bonds, the bulky and hydrophobic -CF₃ group may disrupt the solvent's hydrogen-bonding structure, limiting solubility compared to smaller, more polar molecules[7].
-
Low Solubility: Expected in highly nonpolar solvents like hexane and cyclohexane. The molecule's significant dipole moment makes it a poor fit for the weak London dispersion forces that dominate these solvents[1].
-
Very Low Solubility: Predicted in water. Despite its polarity, the large, hydrophobic trifluoromethyl group and the overall organic scaffold are expected to make aqueous solubility extremely limited.
Caption: Predicted solubility relationships based on molecular structure.
Illustrative Solubility Data Using a Structural Analogue
As of this guide's publication, comprehensive quantitative solubility data for this compound is not extensively available in peer-reviewed literature. This is a common challenge for specialized chemical intermediates. To provide a practical and data-driven perspective, we will use 6-phenylpyridazin-3(2H)-one (PPD) as a structural analogue. PPD shares the core pyridazine ring system, providing a valuable, albeit imperfect, proxy for understanding how such a scaffold behaves in various solvents.
The following table summarizes the experimentally determined mole fraction solubility of PPD in twelve organic solvents at various temperatures, as reported in the literature[8][9][10].
Table 1: Mole Fraction Solubility (xₑ) of 6-Phenylpyridazin-3(2H)-one (PPD) in Various Solvents
| Solvent | Polarity Class | xₑ at 298.2 K | xₑ at 308.2 K | xₑ at 318.2 K |
| Water | Polar Protic | 0.41 x 10⁻⁵ | 0.76 x 10⁻⁵ | 1.26 x 10⁻⁵ |
| Methanol | Polar Protic | 3.11 x 10⁻³ | 4.01 x 10⁻³ | 5.18 x 10⁻³ |
| Ethanol | Polar Protic | 5.86 x 10⁻³ | 6.94 x 10⁻³ | 8.22 x 10⁻³ |
| 1-Butanol | Polar Protic | 1.61 x 10⁻² | 1.84 x 10⁻² | 2.11 x 10⁻² |
| Isopropyl Alcohol (IPA) | Polar Protic | 1.09 x 10⁻² | 1.25 x 10⁻² | 1.44 x 10⁻² |
| Ethylene Glycol (EG) | Polar Protic | 0.91 x 10⁻² | 1.07 x 10⁻² | 1.27 x 10⁻² |
| Propylene Glycol (PG) | Polar Protic | 1.05 x 10⁻² | 1.26 x 10⁻² | 1.50 x 10⁻² |
| Ethyl Acetate (EA) | Polar Aprotic | 5.92 x 10⁻² | 6.91 x 10⁻² | 8.10 x 10⁻² |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 3.91 x 10⁻¹ | 4.31 x 10⁻¹ | 4.73 x 10⁻¹ |
Data extracted from Molecules 2019, 24(18), 3404.[8]
Analysis of Illustrative Data: The data for PPD strongly supports our theoretical predictions. Solubility is exceptionally high in the polar aprotic solvent DMSO and significantly lower in polar protic solvents like methanol and ethanol. As expected, aqueous solubility is negligible. This trend reinforces the hypothesis that while the pyridazine ring contributes polarity, the overall solubility is heavily influenced by the molecule's other substituents and its ability to integrate into the solvent's intermolecular network. For this compound, we would anticipate a similar pattern, with the highly lipophilic -CF₃ group likely further reducing solubility in highly polar protic solvents compared to the phenyl group in PPD.
Standardized Protocol for Experimental Solubility Determination
To obtain definitive and reliable data, experimental measurement is essential. The isothermal equilibrium shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended[11][12]. The protocol below is a self-validating system designed for accuracy and reproducibility.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials & Equipment:
-
This compound (≥98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm or 0.45 µm, PTFE, chemically resistant)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology:
Part 1: Preparation of Saturated Solutions (Equilibration)
-
Aliquot Solvent: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen solvent into at least three separate glass vials.
-
Causality: Using a precise volume is critical for the final concentration calculation. Triplicates are essential to ensure statistical validity and identify any potential outliers.
-
-
Add Excess Solute: Weigh and add an excess amount of this compound to each vial. "Excess" means enough solid should remain undissolved at equilibrium to ensure the solution is truly saturated. A starting point is to add enough solute to create a concentration several times higher than the anticipated solubility[12].
-
Causality: The presence of a solid phase at the end of the experiment is the only visual confirmation that equilibrium saturation has been achieved[13].
-
-
Seal Vials: Tightly cap each vial to prevent solvent evaporation, which would artificially inflate the calculated solubility.
-
Equilibrate: Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C / 298.15 K). Agitate the vials at a constant speed (e.g., 200 RPM) for a predetermined period.
-
Causality: A period of 24 to 48 hours is typically sufficient for most organic compounds to reach equilibrium[13][14]. Preliminary kinetic studies can be run to determine the minimum time to reach a plateau in concentration. Constant temperature is paramount as solubility is highly temperature-dependent.
-
Part 2: Sample Separation and Preparation
-
Cease Agitation & Settle: After the equilibration period, remove the vials and allow the undissolved solid to settle for approximately 30 minutes within the temperature-controlled environment.
-
Phase Separation: Centrifuge the vials for 10-15 minutes at a moderate speed (e.g., 3000 RPM) to pellet the remaining solid.
-
Causality: Centrifugation provides a robust separation of the solid and liquid phases, which is critical to avoid aspirating solid particles that would invalidate the subsequent analysis.
-
-
Filtration: Immediately after centrifugation, carefully draw a clear aliquot of the supernatant using a syringe. Attach a chemically resistant syringe filter and dispense the filtrate into a clean, pre-weighed vial for analysis.
-
Causality: Filtration is a mandatory step to remove any fine particulate matter that was not pelleted during centrifugation, ensuring only the dissolved solute is measured[15].
-
Part 3: Quantification and Data Analysis
-
Prepare Standard Solutions: Create a series of standard solutions of this compound of known concentrations in the same solvent. Use these to generate a calibration curve on the HPLC.
-
Analyze Samples: Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the HPLC calibration curve. Analyze the diluted sample via HPLC.
-
Causality: Direct injection of a saturated solution is rarely feasible. Accurate, validated dilution is crucial for fitting the sample's response to the calibration curve[12].
-
-
Calculate Solubility: Using the concentration obtained from the HPLC analysis and the dilution factor, calculate the original concentration of the saturated solution. Express the solubility in desired units (e.g., mg/mL, g/L, or mol/L).
Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]
Visualized Experimental Workflow
The following diagram outlines the logical flow of the standardized shake-flask protocol, emphasizing the critical control points for ensuring data integrity.
Caption: Workflow for the Isothermal Shake-Flask Solubility Protocol.
Conclusion
While direct, published solubility data for this compound remains elusive, a robust scientific framework allows for strong predictions and a clear path to experimental determination. The molecule's structure suggests maximal solubility in polar aprotic solvents and limited solubility in both highly polar protic and nonpolar solvents. The illustrative data from a structural analogue, 6-phenylpyridazin-3(2H)-one, corroborates these predictions. For researchers and drug development professionals, the provided step-by-step shake-flask protocol offers a reliable and validated method to generate the precise solubility data required for process optimization, purification, and formulation, ensuring the efficient and effective application of this important chemical intermediate.
References
- 1. Khan Academy [khanacademy.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound 98 258506-68-2 [sigmaaldrich.com]
- 5. CAS 258506-68-2|3-Chloro-6-Trifluoromethyl-Pyridazine [rlavie.com]
- 6. scbt.com [scbt.com]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. enamine.net [enamine.net]
- 15. benchchem.com [benchchem.com]
A Technical Guide to Quantum Chemical Calculations for 3-Chloro-6-(trifluoromethyl)pyridazine: A Medicinal Chemistry Perspective
Abstract
Pyridazine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The specific derivative, 3-Chloro-6-(trifluoromethyl)pyridazine (CAS: 258506-68-2), combines several key pharmacophoric features: a heterocyclic aromatic ring, a halogen atom, and a trifluoromethyl group. The trifluoromethyl group, in particular, is strategically used in drug design to enhance properties like metabolic stability and lipophilicity.[3] Understanding the intrinsic electronic and structural properties of this molecule is paramount for predicting its reactivity, interaction with biological targets, and potential metabolic fate. This technical guide provides a comprehensive, field-proven workflow for conducting quantum chemical calculations on this compound using Density Functional Theory (DFT), aimed at providing researchers, scientists, and drug development professionals with actionable insights into its chemical behavior.
Introduction: The Rationale for a Computational Approach
In modern drug discovery, a purely empirical approach to synthesis and testing is both time-consuming and resource-intensive. Computational chemistry offers a powerful predictive lens to characterize molecules before they are even synthesized.[4] For a molecule like this compound, quantum chemical calculations can elucidate its three-dimensional structure, electronic charge distribution, and reactivity profile. This information is invaluable for:
-
Rational Drug Design: Understanding how the molecule might interact with a protein binding site.
-
Reactivity Prediction: Identifying the most likely sites for metabolic transformation or chemical derivatization.[5][6]
-
Spectroscopic Characterization: Aiding in the interpretation of experimental data such as NMR and IR spectra.[1]
This guide is structured to walk the user from the theoretical underpinnings of the chosen computational methods to the practical interpretation of the results, ensuring a robust and validated computational model.
Theoretical Foundations: Selecting the Right Tools
The accuracy of any quantum chemical calculation is contingent on the chosen theoretical model and basis set.[7][8] For a molecule containing a π-system, a halogen, and highly electronegative fluorine atoms, these choices are critical.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost.[9] Unlike more computationally expensive wavefunction-based methods, DFT calculates the system's energy based on its electron density.[10] For studying organic reactivity, conceptual DFT provides a powerful framework by defining chemical descriptors derived from the electron density.[11]
We will employ the B3LYP hybrid functional . This functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic effects in many organic molecules, including halogenated heterocycles.[12][13]
The Basis Set: 6-31+G(d,p)
A basis set is the set of mathematical functions used to build the molecular orbitals.[7][14] For this compound, a minimal basis set would be inadequate. We select the 6-31+G(d,p) basis set for the following reasons:
-
Split-Valence (6-31G): It uses multiple functions to describe the valence electrons, which are most important for chemical bonding and reactivity, providing necessary flexibility.[15]
-
Polarization Functions (d,p): The '(d,p)' notation indicates the addition of d-functions on heavy (non-hydrogen) atoms and p-functions on hydrogen atoms. These are essential for accurately describing the anisotropic shape of electron density in bonds and are critical for molecules with electronegative atoms like Cl, N, and F.
-
Diffuse Functions (+): The '+' signifies the addition of diffuse functions to heavy atoms. These are large, broad functions that are crucial for describing species with electron density far from the nuclei, such as anions or molecules with lone pairs, and for accurately calculating properties like electron affinity.[16]
This combination of the B3LYP functional and the 6-31+G(d,p) basis set provides a reliable and well-validated level of theory for molecules of this class.
The Computational Workflow: A Self-Validating Protocol
This section details the step-by-step protocol for performing the calculations. The workflow is designed to be a self-validating system, incorporating checks to ensure the reliability of the results.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. uomphysics.net [uomphysics.net]
- 3. nbinno.com [nbinno.com]
- 4. epfl.ch [epfl.ch]
- 5. Pyridazine synthesis [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 15. dokumen.pub [dokumen.pub]
- 16. gaussian.com [gaussian.com]
Electronic properties of trifluoromethylated pyridazines
An In-Depth Technical Guide to the Electronic Properties of Trifluoromethylated Pyridazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of trifluoromethyl (CF₃) groups into the pyridazine scaffold imparts unique and powerful electronic properties that are of significant interest in medicinal chemistry and materials science. The strong electron-withdrawing nature of the CF₃ group profoundly alters the electron density distribution within the pyridazine ring, influencing its reactivity, metabolic stability, and photophysical characteristics. This guide provides a comprehensive overview of the electronic properties of trifluoromethylated pyridazines, covering their synthesis, the fundamental effects of trifluoromethylation, and the advanced computational and experimental techniques used for their characterization. By synthesizing theoretical principles with practical, field-proven insights, this document serves as an essential resource for researchers and professionals seeking to leverage the unique attributes of these fluorinated heterocycles in their work.
Introduction: The Strategic Advantage of Trifluoromethylation in Pyridazine Chemistry
The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds with diverse therapeutic applications.[1][2] The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, has emerged as a powerful tool to modulate the physicochemical and biological properties of these molecules.[3][4][5]
The CF₃ group is one of the most potent electron-withdrawing groups in organic chemistry.[6][7] Its introduction onto the pyridazine ring induces a significant perturbation of the electronic landscape, leading to:
-
Enhanced Metabolic Stability: The strong C-F bonds in the CF₃ group are resistant to metabolic degradation, increasing the in vivo half-life of drug candidates.[8][9]
-
Increased Lipophilicity: The CF₃ group enhances the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.[10]
-
Modulation of pKa: The inductive effect of the CF₃ group can lower the pKa of nearby nitrogen atoms, influencing the ionization state of the molecule at physiological pH.
-
Altered Receptor Binding Interactions: The unique electronic and steric properties of the CF₃ group can lead to novel and enhanced binding interactions with biological targets.[11]
This guide will delve into the core principles governing the electronic properties of trifluoromethylated pyridazines, offering a detailed exploration of their synthesis, characterization, and the underlying quantum chemical principles.
Synthetic Strategies for Accessing Trifluoromethylated Pyridazines
The synthesis of trifluoromethylated pyridazines can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Condensation of Hydrazines with Trifluoromethylated 1,4-Dicarbonyl Compounds
A common and direct method involves the condensation of hydrazine or its derivatives with γ-(trifluoromethyl)diketones.[1] This approach is foundational for constructing the pyridazine ring with a pre-installed CF₃ group.
Experimental Protocol: Synthesis of a 3-(Trifluoromethyl)pyridazine via Condensation
-
Reaction Setup: To a solution of 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent).
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-methyl-6-(trifluoromethyl)pyridazine.
Annulation Reactions
More recent and versatile methods involve the annulation of ylides with trifluoroacetyl diazoesters. This metal-free approach allows for the synthesis of highly functionalized 4-trifluoromethyl pyridazines in good yields.[1][12]
DOT Script for Annulation Reaction Workflow
Caption: Workflow for the synthesis of 4-trifluoromethyl pyridazines via annulation.
The Profound Electronic Influence of the Trifluoromethyl Group
The trifluoromethyl group exerts a powerful electron-withdrawing effect on the pyridazine ring, primarily through a strong inductive (-I) effect.[6][7] This significantly lowers the electron density of the aromatic system, making it more electron-deficient than the parent pyridazine.
Impact on Frontier Molecular Orbitals
The introduction of a CF₃ group leads to a stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This is a direct consequence of the group's electron-withdrawing nature.
-
Lowered HOMO Energy: A lower HOMO energy indicates that the molecule is less prone to oxidation.
-
Lowered LUMO Energy: A lower LUMO energy signifies that the molecule is more susceptible to nucleophilic attack and reduction.[13][14]
The HOMO-LUMO energy gap (ΔE) is a critical parameter that influences the chemical reactivity and photophysical properties of the molecule.[15]
Table 1: Representative Calculated Electronic Properties of a Model Trifluoromethylated Pyridazine
| Property | Value (eV) | Implication |
| HOMO Energy | -7.5 | Increased resistance to oxidation |
| LUMO Energy | -1.8 | Increased susceptibility to reduction |
| HOMO-LUMO Gap (ΔE) | 5.7 | High kinetic stability, potential for blue emission |
Polarity and Dipole Moment
The high electronegativity of the fluorine atoms in the CF₃ group induces a significant dipole moment in the molecule. This increased polarity can influence solubility, crystal packing, and intermolecular interactions.
Experimental Characterization of Electronic Properties
A combination of spectroscopic and electrochemical techniques is employed to experimentally probe the electronic properties of trifluoromethylated pyridazines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The electron-withdrawing effect of the CF₃ group leads to a downfield shift of the signals for the protons on the pyridazine ring, indicating a deshielding effect.
-
¹³C NMR: The carbon atom attached to the CF₃ group exhibits a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms. The chemical shift of this carbon is also significantly influenced by the electron-withdrawing environment.[16]
-
¹⁹F NMR: This is a direct and sensitive method for characterizing the trifluoromethyl group. The chemical shift of the CF₃ group provides information about its electronic environment.[17][18]
UV-Vis Spectroscopy and Photophysical Properties
Trifluoromethylated pyridazines typically exhibit absorption bands in the UV region.[19] The introduction of the CF₃ group can lead to a hypsochromic (blue) shift of the absorption maximum compared to non-fluorinated analogues due to the stabilization of the ground state. Some trifluoromethylated pyridazine derivatives have been shown to exhibit fluorescence, with potential applications as emitters in organic light-emitting diodes (OLEDs).[20][21]
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the trifluoromethylated pyridazine in a suitable solvent (e.g., ethanol, acetonitrile).
-
UV-Vis Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer, typically in the range of 200-800 nm.
-
Fluorescence Measurement: Excite the sample at its absorption maximum and record the emission spectrum using a spectrofluorometer.
-
Quantum Yield Determination: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).
Electrochemistry
Cyclic voltammetry (CV) is a powerful technique to determine the reduction and oxidation potentials of trifluoromethylated pyridazines.[22] The electron-withdrawing CF₃ group generally makes the pyridazine ring easier to reduce (less negative reduction potential) and harder to oxidize (more positive oxidation potential).[20]
Computational Analysis: A Deeper Insight into Electronic Structure
Density Functional Theory (DFT) calculations are an indispensable tool for gaining a detailed understanding of the electronic properties of trifluoromethylated pyridazines.[13][15][23][24][25]
Molecular Orbital Analysis
DFT calculations provide detailed information about the energies and spatial distributions of the HOMO and LUMO. This allows for the prediction of reactive sites and the rationalization of observed chemical behavior.[14]
DOT Script for HOMO-LUMO Interaction Diagram
Caption: HOMO-LUMO interactions governing the reactivity of trifluoromethylated pyridazines.
Molecular Electrostatic Potential (MEP) Maps
MEP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For trifluoromethylated pyridazines, the MEP map would show a region of positive potential around the pyridazine ring, particularly near the carbon atoms, and a region of negative potential around the nitrogen atoms and the fluorine atoms of the CF₃ group.[26]
Applications in Drug Discovery and Materials Science
The unique electronic properties of trifluoromethylated pyridazines make them highly valuable in several fields.
-
Medicinal Chemistry: The enhanced metabolic stability and modulated lipophilicity conferred by the CF₃ group are highly desirable in drug design.[10] Trifluoromethylated pyridazines have been investigated as potential anticancer, anti-inflammatory, and antimicrobial agents.[1][2]
-
Agrochemicals: Similar to pharmaceuticals, the properties imparted by the CF₃ group are beneficial for the development of new herbicides and pesticides.[3][27]
-
Materials Science: The tunable electronic and photophysical properties of these compounds make them promising candidates for use in organic electronics, such as OLEDs and fluorescent sensors.[19]
Conclusion
The trifluoromethyl group is a powerful modulator of the electronic properties of the pyridazine scaffold. Its strong electron-withdrawing nature leads to predictable and significant changes in reactivity, stability, and photophysical behavior. A thorough understanding of these electronic effects, gained through a combination of synthetic exploration, advanced spectroscopic techniques, and computational modeling, is crucial for the rational design of novel trifluoromethylated pyridazines for applications in drug discovery, agrochemicals, and materials science. This guide has provided a comprehensive framework for researchers to navigate the fascinating and promising field of trifluoromethylated pyridazine chemistry.
References
- 1. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Synthesis of α‐(Trifluoromethyl)pyridazine Derivatives [ouci.dntb.gov.ua]
- 6. scispace.com [scispace.com]
- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. 3-Methoxy-6-(trifluoromethyl)pyridazine | Benchchem [benchchem.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media | GSC Advanced Research and Reviews [gsconlinepress.com]
- 15. researchgate.net [researchgate.net]
- 16. beilstein-archives.org [beilstein-archives.org]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Fast Delayed Emission in New Pyridazine-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 23. mdpi.com [mdpi.com]
- 24. uomphysics.net [uomphysics.net]
- 25. researchgate.net [researchgate.net]
- 26. Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
Reactivity Analysis of the C-Cl Bond in 3-Chloro-6-(trifluoromethyl)pyridazine: A Gateway to Novel Chemical Scaffolds
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
3-Chloro-6-(trifluoromethyl)pyridazine is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique electronic architecture, characterized by an electron-deficient pyridazine core and a potent electron-withdrawing trifluoromethyl group, imparts exceptional reactivity to the C3-chlorine substituent. This guide provides an in-depth analysis of the C-Cl bond's reactivity, focusing on the principal transformation pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination. We will explore the mechanistic underpinnings, provide field-proven experimental protocols, and present comparative data to empower researchers in leveraging this versatile scaffold for the synthesis of novel molecular entities.
Introduction: The Strategic Importance of this compound
The pyridazine ring is a significant pharmacophore, and its derivatives are integral to numerous biologically active compounds.[1][2] The introduction of a trifluoromethyl (-CF3) group offers profound advantages in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity. The title compound, this compound (CAS 258506-68-2), marries these features, presenting a synthetically versatile platform for chemical exploration.[3][4][5][6][7][8] The C-Cl bond at the 3-position is the primary locus of reactivity, serving as a versatile handle for introducing molecular diversity. Understanding and controlling the reactivity of this bond is paramount for its effective use in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[9][10]
The electron-deficient nature of the pyridazine heterocycle, amplified by the strong inductive effect of the -CF3 group, renders the C-Cl bond highly susceptible to two major classes of transformations that will form the core of this guide:
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride by a wide range of nucleophiles.
-
Palladium-Catalyzed Cross-Coupling: Formation of new carbon-carbon and carbon-nitrogen bonds, providing access to complex biaryl and amino-pyridazine structures.
Nucleophilic Aromatic Substitution (SNAr): A Direct Pathway to Functionalization
The SNAr reaction is a cornerstone for modifying electron-deficient aromatic systems. The electronic properties of this compound make it an exemplary substrate for this transformation.
Mechanistic Rationale: The Addition-Elimination Pathway
The reaction proceeds via a two-step addition-elimination mechanism.[11]
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bonded to the chlorine. This step is rate-determining and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridazine ring is temporarily disrupted.[11]
-
Chloride Elimination: The aromaticity is restored through the expulsion of the chloride leaving group, yielding the substituted product.
The stability of the Meisenheimer complex is critical. The electron-withdrawing pyridazine ring nitrogens and the potent -CF3 group effectively delocalize the negative charge, lowering the activation energy and facilitating the reaction.[12][13]
Caption: The Addition-Elimination mechanism for SNAr reactions.
Experimental Protocol: Synthesis of 3-Morpholino-6-(trifluoromethyl)pyridazine
This protocol is adapted from established procedures for the amination of chloropyridazines.[9] It serves as a self-validating system where successful product formation confirms the predicted reactivity.
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq). Purge the flask with an inert gas (Nitrogen or Argon).
-
Reagent Addition: Add anhydrous 1,4-dioxane as the solvent, followed by morpholine (1.2 eq) and a non-nucleophilic organic base such as N,N-Diisopropylethylamine (Hünig's base, 1.5 eq). The base is crucial for scavenging the HCl generated during the reaction.
-
Reaction: Heat the mixture to reflux (approx. 101 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the pure 3-morpholino-6-(trifluoromethyl)pyridazine.
Caption: Experimental workflow for a typical SNAr reaction.
Data Summary: Scope of Nucleophiles in SNAr
The C-Cl bond can be displaced by a variety of nucleophiles, demonstrating the versatility of this reaction.
| Nucleophile Class | Example Nucleophile | Typical Conditions | Expected Outcome |
| Nitrogen | Primary/Secondary Amines (e.g., Morpholine, Piperidine) | Heat in Dioxane or DMF with a base (e.g., K₂CO₃, DIPEA) | High yield of C-N bond formation |
| Oxygen | Alkoxides (e.g., Sodium Methoxide) | Room temperature or gentle heating in the corresponding alcohol | Efficient formation of pyridazinyl ethers |
| Sulfur | Thiolates (e.g., Sodium Thiomethoxide) | Room temperature in a polar aprotic solvent (e.g., DMF) | Rapid and high-yielding formation of pyridazinyl thioethers |
Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds
For nucleophiles that are incompatible with SNAr conditions or for the construction of more complex architectures, palladium-catalyzed cross-coupling reactions are indispensable tools. The C-Cl bond in this compound is a competent electrophile for these transformations, though it often requires carefully selected catalyst systems due to the relative inertness of C-Cl bonds compared to C-Br or C-I bonds.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction enables the coupling of the pyridazine core with various aryl or vinyl boronic acids/esters, creating biaryl structures prevalent in pharmaceuticals.[14]
Mechanism Insight: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[15][16]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridazine, forming a Pd(II) complex. This is often the most challenging step for aryl chlorides.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[17]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Causality Behind Choices: The use of a phosphine ligand with electron-donating and sterically bulky properties is crucial to facilitate the difficult oxidative addition of the C-Cl bond and promote the final reductive elimination step. An aqueous base is used to activate the boronic acid for transmetalation.
-
Inert Atmosphere: Combine this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), and a palladium catalyst system (e.g., Pd(OAc)₂ with a ligand like SPhos, or a pre-catalyst like SPhos Pd G3) in a Schlenk flask.
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O).
-
Reaction: Heat the mixture (e.g., 80-110 °C) under the inert atmosphere until starting material is consumed (monitor by TLC/LC-MS).
-
Work-up & Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a powerful method for synthesizing aryl amines and has largely replaced harsher classical methods.[18] It is particularly valuable for coupling primary and secondary amines to the pyridazine core.
Mechanism Insight: The catalytic cycle is analogous to the Suzuki coupling but involves an amine nucleophile.[19] A key step is the deprotonation of the amine or the Pd-amine complex by a strong base to form a palladium-amido intermediate, which then undergoes reductive elimination.[20][21]
Expertise & Field-Proven Insights: The success of Buchwald-Hartwig amination on aryl chlorides is highly dependent on the choice of ligand. Early-generation catalysts are often ineffective. Modern, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are essential.[22] They form monoligated Pd(0) species that are highly active for the oxidative addition step and accelerate reductive elimination. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[19]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Inert Atmosphere: In a glovebox or using a Schlenk line, charge a dry reaction vessel with the palladium source (e.g., Pd₂(dba)₃), a suitable ligand (e.g., XPhos), and the base (e.g., NaOtBu).
-
Reagent Addition: Add this compound (1.0 eq), the amine coupling partner (1.1-1.3 eq), and anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture with stirring for the required time (typically 4-24 hours) at 90-110 °C.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the crude material by column chromatography to obtain the desired amino-pyridazine product.
Data Summary: Cross-Coupling Reactions
This table summarizes typical conditions for the two major cross-coupling reactions.
| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd(OAc)₂ / SPhos or XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene/H₂O |
| Buchwald-Hartwig | Primary/Secondary Amines, Anilines | Pd₂(dba)₃ / XPhos or RuPhos | NaOtBu, K₃PO₄, LiHMDS | Toluene, Dioxane |
Conclusion and Future Outlook
The C-Cl bond in this compound is a highly reactive and synthetically valuable functional group. Its electronic activation by the pyridazine ring and the -CF3 substituent allows for efficient functionalization through both Nucleophilic Aromatic Substitution and modern Palladium-Catalyzed Cross-Coupling reactions. The choice between these pathways is dictated by the nature of the desired substituent and its compatibility with the required reaction conditions.
By providing robust and validated protocols for SNAr, Suzuki-Miyaura, and Buchwald-Hartwig reactions, this guide equips researchers with the foundational knowledge to confidently employ this compound as a key building block. Future research will likely expand the scope of transformations at this position to include other cross-coupling reactions (e.g., Sonogashira, Heck, C-O/C-S coupling) and explore late-stage functionalization via C-H activation on other positions of the pyridazine ring, further cementing its role in the rapid development of novel chemical entities for drug discovery and beyond.[23][24]
References
- 1. blumberginstitute.org [blumberginstitute.org]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 258506-68-2|3-Chloro-6-Trifluoromethyl-Pyridazine [rlavie.com]
- 4. innospk.com [innospk.com]
- 5. scbt.com [scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 258506-68-2|this compound|BLD Pharm [bldpharm.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemneo.com [chemneo.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 23. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 24. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 3-Chloro-6-(trifluoromethyl)pyridazine: An Application Note and Protocol for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyridazine derivatives bearing a trifluoromethyl group are of significant interest due to their prevalence in agrochemical and pharmaceutical agents. This document provides a detailed guide to the synthesis of 3-Chloro-6-(trifluoromethyl)pyridazine, a valuable building block in medicinal chemistry.
This application note outlines a robust two-step synthetic pathway commencing from readily available precursors. The first part details the preparation of the key intermediate, 3,6-dichloropyridazine, from maleic hydrazide. The subsequent section provides a comprehensive protocol for the critical trifluoromethylation reaction to yield the final product. The causality behind experimental choices, safety precautions, and detailed analytical characterization are interwoven to ensure a reproducible and reliable procedure.
Introduction to the Significance of Trifluoromethylated Pyridazines
The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their physicochemical and biological properties. This "super-methyl" group often enhances metabolic stability, increases lipophilicity, and can improve binding affinity to biological targets. Pyridazines, six-membered aromatic rings containing two adjacent nitrogen atoms, are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The combination of these two moieties in this compound creates a versatile building block for the synthesis of novel therapeutic agents.
Synthetic Strategy Overview
The synthesis is approached in a two-stage process. The initial step involves the conversion of maleic hydrazide to 3,6-dichloropyridazine. This is followed by a nucleophilic trifluoromethylation reaction to introduce the -CF3 group and afford the desired product.
Caption: Overall synthetic scheme for this compound.
Part 1: Synthesis of 3,6-Dichloropyridazine
This protocol is adapted from the procedure described in patent WO2019/89442.[1]
Principle and Causality
The synthesis of 3,6-dichloropyridazine from pyridazine-3,6-diol (the tautomeric form of maleic hydrazide) is a classic chlorination reaction. Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent that effectively replaces the hydroxyl groups of the pyridazinediol with chlorine atoms. The reaction is typically performed at elevated temperatures to drive it to completion. The work-up procedure is designed to neutralize the excess acidic reagent and isolate the product.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Pyridazine-3,6-diol (Maleic hydrazide) | 98% | Commercial Source |
| Phosphorus oxychloride (POCl₃) | Reagent Grade | Commercial Source |
| Ethyl acetate (EtOAc) | ACS Grade | Commercial Source |
| Saturated sodium bicarbonate solution | Prepared in-house | |
| Water (deionized) | ||
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercial Source |
| Round bottom flask (2L) | ||
| Heating mantle | ||
| Magnetic stirrer and stir bar | ||
| Condenser | ||
| Separatory funnel | ||
| Rotary evaporator | ||
| Filtration apparatus |
Experimental Protocol
-
Reaction Setup: To a 2L round bottom flask, under a nitrogen atmosphere, add pyridazine-3,6-diol (125 g, 1115 mmol).
-
Reagent Addition: Carefully add phosphorus oxychloride (520 mL, 5576 mmol) to the flask at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature overnight with stirring.
-
Work-up - Quenching: After the reaction is complete, concentrate the mixture under high vacuum at 55-60 °C to obtain a thick mass. Dilute the residue with ethyl acetate (1 L). Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8. Caution: This quenching process is highly exothermic and releases gas. Perform this step in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Washing: Combine the organic layers and wash with water (1 L) and then with brine (1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Isolation: Dry the resulting solid under vacuum at 50 °C to isolate 3,6-dichloropyridazine. A typical yield is around 85%.
Expected Results
The product, 3,6-dichloropyridazine, should be an off-white to pale yellow solid.
Part 2: Synthesis of this compound
This part of the protocol is based on established methods for nucleophilic trifluoromethylation using the Ruppert-Prakash reagent (TMSCF₃).[2][3][4]
Principle and Causality
The conversion of 3,6-dichloropyridazine to this compound is a nucleophilic aromatic substitution reaction. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), serves as a source of the trifluoromethyl nucleophile (CF₃⁻). The reaction is typically initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF), which activates the TMSCF₃. The electron-deficient nature of the pyridazine ring facilitates the substitution of one of the chlorine atoms by the trifluoromethyl group. The reaction is regioselective, with one chlorine atom being more susceptible to substitution.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3,6-Dichloropyridazine | Synthesized in Part 1 | |
| Trimethyl(trifluoromethyl)silane (TMSCF₃) | 98% | Commercial Source |
| Potassium fluoride (KF) | Anhydrous, spray-dried | Commercial Source |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial Source |
| Diethyl ether | Anhydrous | Commercial Source |
| Water (deionized) | ||
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Commercial Source |
| Silica gel | 230-400 mesh | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
| Ethyl acetate (EtOAc) | ACS Grade | Commercial Source |
| Schlenk flask or oven-dried round bottom flask | ||
| Magnetic stirrer and stir bar | ||
| Syringes and needles | ||
| Rotary evaporator | ||
| Column chromatography setup |
Experimental Protocol
Caption: Workflow for the trifluoromethylation of 3,6-dichloropyridazine.
-
Reaction Setup: In an oven-dried Schlenk flask under a nitrogen atmosphere, add 3,6-dichloropyridazine (1.49 g, 10 mmol) and anhydrous potassium fluoride (0.87 g, 15 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to the flask.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add trimethyl(trifluoromethyl)silane (TMSCF₃, 2.2 mL, 15 mmol) dropwise via syringe over 10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up - Quenching: Upon completion, carefully pour the reaction mixture into ice-water (100 mL).
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter and concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.
Expected Results and Characterization
The final product, this compound, is expected to be a white to off-white solid with a melting point in the range of 55-59 °C.
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.8 (d, 1H), ~7.6 (d, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): Spectral data for similar trifluoromethylated pyridazines suggest characteristic shifts for the aromatic carbons and the trifluoromethyl carbon.
-
¹⁹F NMR (CDCl₃, 376 MHz): A singlet is expected for the -CF₃ group.
-
Mass Spectrometry (EI): m/z calculated for C₅H₂ClF₃N₂: 182.53. The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for a molecule containing one chlorine atom.
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate PPE, including gloves, lab coat, and eye protection.
-
Trimethyl(trifluoromethyl)silane (TMSCF₃): Flammable and moisture-sensitive. Handle under an inert atmosphere.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
This compound: Acutely toxic if swallowed and causes skin and eye irritation. Handle with care, wearing appropriate PPE.
All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a key building block for the development of new pharmaceutical agents. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable compound for their drug discovery programs. The provided rationale for the experimental steps and the expected analytical data will aid in the successful execution and validation of the synthesis.
References
- 1. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 2. Facile synthesis of TMS-protected trifluoromethylated alcohols using trifluoromethyltrimethylsilane (TMSCF3) and various nucleophilic catalysts in DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Chloro-6-(trifluoromethyl)pyridazine
Introduction: The Strategic Importance of the 6-(Trifluoromethyl)pyridazine Scaffold
The 6-(trifluoromethyl)pyridazine moiety is a privileged scaffold in modern medicinal chemistry and drug discovery. The trifluoromethyl group (-CF3) often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore, engaging in critical hydrogen bonding and other non-covalent interactions with biological targets. Consequently, the development of robust and versatile synthetic methodologies for the functionalization of this core is of paramount importance to researchers, scientists, and drug development professionals.
3-Chloro-6-(trifluoromethyl)pyridazine is a key building block for accessing a diverse array of substituted pyridazines. The chlorine atom at the 3-position is amenable to displacement via transition metal-catalyzed cross-coupling reactions, providing a powerful platform for introducing a wide range of molecular complexity. The strong electron-withdrawing nature of the trifluoromethyl group activates the C-Cl bond, making it a suitable substrate for various palladium-catalyzed transformations.[1]
This comprehensive guide provides detailed application notes and experimentally-derived protocols for the three most impactful palladium-catalyzed cross-coupling reactions of this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed to be self-validating, with explanations of the underlying mechanistic principles and the rationale for the selection of specific catalysts, ligands, and reaction conditions.
PART 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[2] For the synthesis of 3-aryl-6-(trifluoromethyl)pyridazines, this reaction is unparalleled in its functional group tolerance and reliability.
Reaction Principle and Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.[3] The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. The electron-deficient nature of the pyridazine ring facilitates this step.[2]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-6-(trifluoromethyl)pyridazine
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an electron-rich arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2.0 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4.0 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv.)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂, the XPhos ligand, and potassium phosphate to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound and 4-methoxyphenylboronic acid to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Summary: Catalyst and Ligand Selection
The choice of catalyst and ligand is critical for achieving high yields and minimizing side reactions. For electron-deficient heteroaryl chlorides, bulky and electron-rich phosphine ligands are often preferred as they promote the oxidative addition step and stabilize the palladium catalyst.[4]
| Catalyst Precursor | Ligand | Base | Solvent | Typical Yield (%) | Notes |
| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | >90 | Excellent for a broad range of arylboronic acids. |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | >90 | Another highly effective Buchwald-type ligand system. |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 60-80 | A more traditional catalyst, may require longer reaction times.[2] |
PART 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct and general method for the formation of carbon-nitrogen bonds.[5] This reaction is particularly valuable for the synthesis of 3-amino-6-(trifluoromethyl)pyridazine derivatives, which are important intermediates in pharmaceutical research.
Reaction Principle and Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination involves a sequence of steps similar to other palladium-catalyzed cross-coupling reactions.[5]
-
Oxidative Addition: The active Pd(0) catalyst adds to the C-Cl bond of this compound.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and in the presence of a strong base, is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 3-Anilino-6-(trifluoromethyl)pyridazine
This protocol provides a general procedure for the coupling of this compound with a primary arylamine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aniline (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1.0 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide to an oven-dried Schlenk flask with a magnetic stir bar.
-
Reagent Addition: Add this compound to the flask.
-
Solvent and Amine Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene, followed by the aniline via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Completion is typically observed within 2-8 hours.
-
Work-up: Cool the reaction to room temperature. Quench by the slow addition of water.
-
Extraction and Purification: Transfer to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[6]
Data Summary: Catalyst and Base Selection
The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination, especially with challenging substrates like chloro-heterocycles.[7]
| Catalyst Precursor | Ligand | Base | Solvent | Typical Yield (%) | Notes |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | >90 | Highly effective for a wide range of primary and secondary amines.[8] |
| Pd(OAc)₂ | BrettPhos | LiHMDS | 1,4-Dioxane | >85 | BrettPhos is particularly effective for coupling primary amines.[8] |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | t-BuOH | 70-90 | A milder base can be used with highly active catalyst systems. |
PART 3: Sonogashira Coupling for C-C (alkynyl) Bond Formation
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9] This reaction provides a direct route to 3-alkynyl-6-(trifluoromethyl)pyridazines, which are valuable intermediates for further synthetic transformations and as scaffolds in materials science.
Reaction Principle and Mechanistic Overview
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper.[10]
-
Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, the palladium cycle involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more reactive towards transmetalation with the palladium complex than the alkyne itself.[10]
References
- 1. scispace.com [scispace.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 3-Chloro-6-(trifluoromethyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and laboratory protocols for conducting nucleophilic aromatic substitution (SNAc) reactions on 3-chloro-6-(trifluoromethyl)pyridazine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the electron-deficient pyridazine ring and the strongly electron-withdrawing trifluoromethyl group. This document offers a deep dive into the underlying reaction mechanisms, step-by-step experimental procedures for the substitution with various nucleophiles (N-, O-, and S-centered), and practical insights into reaction optimization and troubleshooting. The protocols are designed to be self-validating, with clear explanations for experimental choices, ensuring both reproducibility and a thorough understanding of the chemical transformations.
Introduction: The Strategic Importance of the this compound Scaffold
The pyridazine nucleus is a prominent feature in a multitude of biologically active compounds, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a trifluoromethyl (CF₃) group onto this heterocyclic core profoundly influences its physicochemical properties. The high electronegativity of the CF₃ group enhances metabolic stability, increases lipophilicity, and can significantly improve binding affinity to biological targets.
This compound serves as a key intermediate in the synthesis of more complex molecules. The chlorine atom at the 3-position is activated towards nucleophilic aromatic substitution, providing a reliable handle for the introduction of diverse functional groups. This activation is a direct consequence of the electronic landscape of the molecule, which will be explored in the subsequent section. The ability to readily form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds makes this reagent an invaluable tool for the construction of compound libraries for drug discovery and the development of novel materials.[3]
Reaction Mechanism and the Role of Electronic Activation
Nucleophilic aromatic substitution on this compound proceeds via the classical SNAr mechanism. This pathway is distinct from SN1 and SN2 reactions and is characteristic of electron-poor aromatic and heteroaromatic systems.[4][5]
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, which is the rate-determining step. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge in this intermediate is delocalized over the pyridazine ring and, crucially, is stabilized by the adjacent nitrogen atom and the powerfully electron-withdrawing trifluoromethyl group at the 6-position.
The final step is the rapid expulsion of the chloride leaving group, which restores the aromaticity of the pyridazine ring and yields the substituted product. The stability of the Meisenheimer intermediate is paramount to the success of the reaction, and it is this stability that is significantly enhanced by the electronic features of the this compound scaffold.
Diagram of the SNAr Mechanism:
Caption: The SNAr mechanism on this compound.
Protocols for Nucleophilic Aromatic Substitution
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with N-, O-, and S-nucleophiles.
Synthesis of 3-Amino-6-(trifluoromethyl)pyridazines (N-Arylation)
The introduction of an amino group at the 3-position is a common transformation in the synthesis of biologically active molecules. This protocol is adapted from established procedures for the amination of chloropyridazines.
Protocol 1: Reaction with an Aliphatic Amine (e.g., Piperidine)
-
Reagent Preparation: To a solution of this compound (1.0 eq.) in a suitable solvent such as ethanol or DMSO (see table below), add the desired aliphatic amine (1.2-2.0 eq.).
-
Base Addition: Add a suitable base, for example, potassium carbonate (2.0 eq.) or triethylamine (2.0 eq.), to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to the specified temperature and stir for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. If the solvent is immiscible with water, dilute with an organic solvent like ethyl acetate and wash with water and brine. If a water-miscible solvent was used, it may be necessary to perform an extraction after adding water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Parameter | Condition A | Condition B |
| Solvent | Ethanol | DMSO |
| Base | K₂CO₃ | CsF |
| Temperature | Reflux | 100 °C |
| Time | 4-8 hours | 12-24 hours |
| Typical Yield | 75-90% | 80-95% |
Protocol 2: Reaction with an Aromatic Amine (e.g., Aniline)
The reaction with less nucleophilic aromatic amines may require more forcing conditions.
-
Reagent Preparation: In a sealed tube, combine this compound (1.0 eq.), the aniline derivative (1.5 eq.), and a suitable base such as cesium carbonate (2.0 eq.) in a high-boiling aprotic polar solvent like DMF or DMSO.
-
Reaction Conditions: Heat the mixture to 120-150 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Synthesis of 3-Alkoxy/Aryloxy-6-(trifluoromethyl)pyridazines (O-Arylation)
The synthesis of ether linkages at the 3-position can be achieved by reacting with alcohols or phenols, typically under basic conditions.
Protocol 3: Reaction with a Phenol
This protocol is based on the condensation of phenols with chloropyridazines.[6]
-
Reagent Preparation: To a solution of the substituted phenol (1.1 eq.) in a polar aprotic solvent such as DMF or DMSO, add a strong base like sodium hydride (1.2 eq.) or potassium carbonate (2.0 eq.) at 0 °C to generate the phenoxide in situ.
-
Substrate Addition: After stirring for 30 minutes, add a solution of this compound (1.0 eq.) in the same solvent.
-
Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and quench by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
| Parameter | Condition |
| Solvent | DMF or DMSO |
| Base | NaH or K₂CO₃ |
| Temperature | 60-80 °C |
| Time | 4-12 hours |
| Typical Yield | 70-85% |
Synthesis of 3-(Alkylthio/Arylthio)-6-(trifluoromethyl)pyridazines (S-Arylation)
Thioethers can be readily prepared by the reaction of this compound with thiols.
Protocol 4: Reaction with a Thiol
This protocol is adapted from general procedures for the synthesis of thio-substituted pyridazines.[7]
-
Reagent Preparation: In a round-bottom flask, dissolve the desired thiol (1.1 eq.) in a solvent such as ethanol or DMF.
-
Base Addition: Add a base, for example, sodium ethoxide (for ethanol) or potassium carbonate (for DMF), to generate the thiolate nucleophile.
-
Substrate Addition: Add this compound (1.0 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Workflow for SNAr on this compound:
References
- 1. CAS 258506-68-2|3-Chloro-6-Trifluoromethyl-Pyridazine [rlavie.com]
- 2. prepchem.com [prepchem.com]
- 3. 3-Fluoro-6-(methylthio)pyridazine | Benchchem [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and Herbicidal Activity of 3-Aryloxy-6-chloro(or fluoro) Pyridazines [nyxxb.cn]
- 7. Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives and their antihepatocarcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-Chloro-6-(trifluoromethyl)pyridazine in Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the Trifluoromethyl-Pyridazine Scaffold
In the landscape of modern medicinal chemistry, particularly in the design of kinase inhibitors, the strategic incorporation of specific structural motifs is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold. Its unique electronic properties, including strong hydrogen-bond accepting capabilities and a significant dipole moment, often lead to improved solubility and metabolic stability compared to carbocyclic analogs.[1] When functionalized with a trifluoromethyl (CF₃) group, the resulting scaffold becomes a powerful building block for targeted drug development.
The trifluoromethyl group is a bioisostere of the methyl group but possesses profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable interactions with the target protein, and increase membrane permeability. The combination of the pyridazine core and the trifluoromethyl group in 3-Chloro-6-(trifluoromethyl)pyridazine creates a versatile reagent primed for the synthesis of a new generation of kinase inhibitors.
This guide provides an in-depth exploration of the reactivity of this compound and offers detailed, field-proven protocols for its application in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig).
Chemical Properties and Reactivity Profile
The reactivity of this compound is dominated by the electronic characteristics of its constituent parts. The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further intensified by the powerful inductive effect of the trifluoromethyl group at the C6 position.
This pronounced electron deficiency makes the carbon atoms of the pyridazine ring, particularly C3 and C5, highly electrophilic. The chlorine atom at the C3 position is thereby activated towards nucleophilic attack, making it an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions . The presence of the CF₃ group significantly accelerates the rate of SNAr compared to an un-substituted chloropyridazine by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction. This enhanced reactivity allows for the facile introduction of amine, alcohol, and thiol nucleophiles under relatively mild conditions.
Furthermore, the C-Cl bond provides a reactive handle for Palladium-Catalyzed Cross-Coupling reactions . While aryl chlorides are generally less reactive than the corresponding bromides or iodides in reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, the electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step of the palladium catalyst, enabling efficient C-C and C-N bond formation.
Core Synthetic Applications and Protocols
The following sections provide detailed, step-by-step protocols for the most common and impactful synthetic transformations involving this compound. The causality behind key steps is explained to provide a deeper understanding of the experimental design.
Nucleophilic Aromatic Substitution (SNAr) with Amines
The direct displacement of the chloride with an amine is one of the most straightforward and widely used methods to introduce diversity at the C3 position. This reaction is fundamental for creating the amino-pyridazine core found in many kinase inhibitors.
Reaction Principle: The electron-deficient pyridazine ring, further activated by the CF₃ group, readily undergoes nucleophilic attack by an amine at the C3 position. The reaction proceeds via an addition-elimination mechanism, forming a Meisenheimer complex as an intermediate, which then eliminates the chloride ion to yield the substituted product.
Experimental Workflow: SNAr Amination
Caption: Workflow for SNAr amination of this compound.
Protocol 1: Microwave-Assisted SNAr with 3-Aminopiperidine
This protocol is adapted from a procedure for the closely related 3-chloro-6-[4-(trifluoromethyl)phenyl]pyridazine and is expected to provide good yields with the title compound due to similar electronic activation.[2]
-
Materials:
-
This compound (1.0 equiv., e.g., 0.77 mmol, 140 mg)
-
3-Aminopiperidine dihydrochloride (2.0 equiv., 1.54 mmol)
-
Potassium carbonate (K₂CO₃) (5.0 equiv., 3.87 mmol)
-
Acetone (as solvent)
-
Microwave reaction vial
-
Magnetic stirrer
-
-
Procedure:
-
To a microwave reaction vial, add this compound, 3-aminopiperidine dihydrochloride, and potassium carbonate.
-
Add acetone to the vial to give a suitable concentration (e.g., 0.2-0.5 M).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120°C and hold for 2 hours.
-
Rationale: Microwave irradiation accelerates the reaction, significantly reducing the reaction time compared to conventional heating. Potassium carbonate acts as a base to neutralize the HCl formed and deprotonate the amine hydrochloride salt.
-
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the desired 3-(piperidin-3-ylamino)-6-(trifluoromethyl)pyridazine.
-
-
Expected Outcome: This reaction is anticipated to provide the product in moderate to good yields, similar to the 25% yield reported for the analogous substrate, which can be optimized by adjusting reaction time and temperature.[2]
| Parameter | Condition | Rationale |
| Reactants | This compound, Amine | The chloro-pyridazine is the electrophile, activated by the CF₃ group. |
| Base | K₂CO₃, Cs₂CO₃, or organic bases (e.g., DIPEA) | Neutralizes the HCl byproduct and frees the amine nucleophile. |
| Solvent | Acetone, DMSO, DMF, NMP | Polar aprotic solvents are ideal for SNAr reactions. |
| Temperature | 80-150°C (Microwave or conventional) | Higher temperatures are often required to drive the reaction to completion. |
| Yield | 25-80% (Substrate dependent) | Yields vary based on the nucleophilicity of the amine and steric hindrance. |
Table 1: General Parameters for SNAr Amination Reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, enabling the introduction of various aryl and heteroaryl groups at the C3 position. This is particularly useful for building bi-aryl structures commonly found in Type II kinase inhibitors that span both the ATP-binding site and an adjacent allosteric pocket.
Reaction Principle: The reaction involves a palladium(0) catalyst that undergoes oxidative addition to the C-Cl bond of the pyridazine. This is followed by transmetalation with a boronic acid or ester (in the presence of a base) and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura coupling of this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol is based on established methods for the Suzuki coupling of halo-pyridazines.[3][4]
-
Materials:
-
This compound (1.0 equiv., e.g., 0.5 mmol, 91 mg)
-
Arylboronic acid (1.2 equiv., 0.6 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%, 0.025 mmol)
-
Sodium carbonate (Na₂CO₃) (2 M aqueous solution, 2.0 equiv.)
-
1,2-Dimethoxyethane (DME)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer
-
-
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst degradation and side reactions like homocoupling of the boronic acid.
-
-
Add DME as the organic solvent, followed by the aqueous sodium carbonate solution. The solvent system is typically a mixture like DME/water (4:1).
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-48 hours).
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the desired 3-aryl-6-(trifluoromethyl)pyridazine.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ + Ligand | Choice depends on the reactivity of the boronic acid and aryl chloride. |
| Ligand | PPh₃, SPhos, XPhos | Electron-rich, bulky phosphine ligands are often required for less reactive aryl chlorides. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene, Dioxane, DME, often with Water | A mixture of organic solvent and water is common for Suzuki reactions. |
| Temperature | 80-120°C | Sufficient thermal energy is needed for the oxidative addition step. |
| Yield | 40-90% | Highly dependent on the coupling partners and reaction conditions. |
Table 2: General Parameters for Suzuki-Miyaura Coupling Reactions.
Buchwald-Hartwig Amination
For more sterically hindered or less nucleophilic amines, the Buchwald-Hartwig amination offers a powerful alternative to SNAr. This palladium-catalyzed C-N coupling reaction is renowned for its broad substrate scope and functional group tolerance.
Reaction Principle: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of a Pd(0) catalyst to the C-Cl bond. The resulting Pd(II) complex then reacts with the amine in the presence of a strong base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired C-N bond and regenerates the active Pd(0) catalyst.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination of this compound.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on modern catalyst systems effective for coupling aryl chlorides.[5]
-
Materials:
-
This compound (1.0 equiv., e.g., 1.0 mmol, 182.5 mg)
-
Amine (primary or secondary) (1.2 equiv., 1.2 mmol)
-
Palladium precatalyst (e.g., RuPhos-Pd-G3) (2 mol%, 0.02 mmol)
-
RuPhos ligand (if not using a precatalyst)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv., 1.5 mmol)
-
Anhydrous, degassed toluene or dioxane
-
Glovebox or Schlenk line
-
Magnetic stirrer
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere: To an oven-dried Schlenk tube, add the palladium precatalyst and the strong base (NaOtBu or LiHMDS).
-
Rationale: Both the catalyst and the strong base are highly sensitive to air and moisture. A rigorously inert atmosphere is essential for reproducible results.
-
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Seal the tube and heat the reaction mixture to 100-120°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until completion (typically 4-24 hours).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the Celite pad with additional solvent.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-amino-6-(trifluoromethyl)pyridazine derivative.
-
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with a ligand; G3/G4 Precatalysts | Modern precatalysts are often more active and air-stable. |
| Ligand | RuPhos, XPhos, BrettPhos (Bulky, electron-rich) | Essential for facilitating oxidative addition to the C-Cl bond and promoting reductive elimination. |
| Base | NaOtBu, KOtBu, LiHMDS, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | Toluene, Dioxane (Anhydrous) | Aprotic solvents that can withstand high temperatures are used. |
| Temperature | 100-120°C | Necessary to overcome the activation energy for the C-Cl bond cleavage. |
| Yield | 50-95% | Generally high-yielding, even with challenging substrates. |
Table 3: General Parameters for Buchwald-Hartwig Amination Reactions.
Conclusion and Future Outlook
This compound stands as a versatile and highly valuable building block in the synthesis of kinase inhibitors. Its activated C-Cl bond allows for strategic functionalization through robust and reliable synthetic methodologies like Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage the unique properties of this scaffold. By understanding the underlying chemical reactivity, scientists can effectively design and execute synthetic routes to novel, potent, and selective kinase inhibitors, ultimately contributing to the advancement of targeted cancer therapies and other areas of drug discovery.
References
- 1. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chloro-6-[4-(trifluoromethyl)phenyl]pyridazine (66548-88-7) for sale [vulcanchem.com]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Chloro-6-(trifluoromethyl)pyridazine as a Key Building Block in Agrochemical Synthesis
Introduction: The Strategic Importance of a Fluorinated Heterocycle
In the competitive landscape of agrochemical research and development, the discovery of novel active ingredients with enhanced efficacy, improved safety profiles, and robust intellectual property positions is paramount. Heterocyclic compounds are central to this endeavor, and among them, the pyridazine scaffold has proven to be a privileged core structure. The strategic incorporation of a trifluoromethyl (CF₃) group often imparts desirable properties such as increased metabolic stability, enhanced membrane permeability, and improved binding affinity to target enzymes.
This guide focuses on 3-Chloro-6-(trifluoromethyl)pyridazine (CAS No. 258506-68-2), a key heterocyclic building block that masterfully combines these features. Its unique electronic and steric properties make it a versatile precursor for a new generation of herbicides and fungicides. The electron-withdrawing nature of the CF₃ group, coupled with the inherent electronics of the diazine ring, activates the C3-position for a range of synthetic transformations. This document provides an in-depth analysis of its reactivity, detailed protocols for its application, and insights into its role in constructing complex agrochemical targets.
Physicochemical Properties & Safe Handling
A thorough understanding of the physical properties and safety requirements is the foundation of successful and safe experimentation. This compound is a solid at room temperature with a defined melting point, facilitating ease of handling and weighing.[1][2]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 258506-68-2 | [3][4] |
| Molecular Formula | C₅H₂ClF₃N₂ | [1] |
| Molecular Weight | 182.53 g/mol | [2] |
| Appearance | Off-white to slightly yellow solid | [5] |
| Melting Point | 55-59 °C | [1][2] |
| Boiling Point | 233.3 ± 35.0 °C at 760 mmHg | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [2] |
Safety & Handling Precautions:
Researchers must handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[6]
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor).[1]
-
Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[7]
Core Reactivity: A Hub for Agrochemical Diversification
The synthetic utility of this compound stems from the predictable reactivity of its C-Cl bond. The pyridazine ring is an electron-deficient system, a characteristic that is further amplified by the potent electron-withdrawing trifluoromethyl group. This electronic arrangement renders the chlorine atom at the C3 position highly susceptible to displacement by a variety of nucleophiles via a Nucleophilic Aromatic Substitution (SₙAr) mechanism.[8] Furthermore, the C-Cl bond serves as a handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional control.
References
- 1. 258506-68-2 3-Chloro-6-trifluoromethyl-pyridazine AKSci V4728 [aksci.com]
- 2. This compound | CAS#:258506-68-2 | Chemsrc [chemsrc.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. scbt.com [scbt.com]
- 5. innospk.com [innospk.com]
- 6. fishersci.com [fishersci.com]
- 7. 258506-68-2|this compound|BLD Pharm [bldpharm.com]
- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of JNK1 Inhibitors Derived from 3-Chloro-6-(trifluoromethyl)pyridazine
Abstract
This document provides a comprehensive guide for the synthesis, purification, and biological evaluation of c-Jun N-terminal kinase 1 (JNK1) inhibitors based on a 3-Chloro-6-(trifluoromethyl)pyridazine scaffold. We detail the scientific rationale behind the molecular design, present a robust, step-by-step synthetic protocol for a representative compound, and provide validated methodologies for in vitro biochemical and cell-based assays to determine inhibitor potency and efficacy. This guide is intended for researchers and professionals in medicinal chemistry and drug development engaged in the discovery of novel kinase inhibitors.
Introduction: Targeting the JNK1 Signaling Axis
The c-Jun N-terminal kinases (JNKs), members of the mitogen-activated protein kinase (MAPK) family, are critical mediators of cellular responses to stress signals such as inflammatory cytokines, ultraviolet irradiation, and heat shock.[1][2] The JNK signaling cascade is a multi-tiered pathway that, once activated, culminates in the phosphorylation of various transcription factors, most notably c-Jun.[1][3] Dysregulation of this pathway is strongly implicated in a host of human diseases, including inflammatory conditions, metabolic disorders like type-2 diabetes, neurodegenerative diseases, and various cancers.[4][5][6]
The JNK family comprises three isoforms (JNK1, JNK2, and JNK3) encoded by separate genes.[1] JNK1 and JNK2 are ubiquitously expressed, whereas JNK3 is primarily found in the brain, heart, and testes.[1][7] JNK1, in particular, has emerged as a high-value therapeutic target. Its activation is linked to obesity-driven insulin resistance and destructive processes in dystrophic muscle.[8][9] Therefore, the development of potent and selective JNK1 inhibitors is a promising strategy for therapeutic intervention.
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities, including anticancer effects.[10][11] This guide focuses on utilizing this compound as a versatile starting material. The rationale for this choice is twofold:
-
The trifluoromethyl group often enhances metabolic stability and can improve binding affinity through favorable interactions within the kinase active site.
-
The chloro substituent at the 3-position serves as a chemically tractable handle for introducing molecular diversity, primarily through well-established cross-coupling reactions.
This document outlines the complete workflow from chemical synthesis to biological validation of a novel JNK1 inhibitor derived from this scaffold.
The JNK Signaling Pathway: A Target for Inhibition
The JNK pathway is a complex signaling module. It is activated by a wide array of upstream kinases in response to extracellular and intracellular stress signals.[4][12] The core cascade involves a MAPKKK (e.g., MEKK1, ASK1) phosphorylating and activating a MAPKK (MKK4 or MKK7), which in turn dually phosphorylates and activates JNK on specific threonine and tyrosine residues.[1][4] Activated JNK then translocates to the nucleus to phosphorylate its targets. An inhibitor molecule can block this final step, preventing the downstream pathological effects.
Caption: The JNK1 signaling cascade and the point of therapeutic intervention.
Synthesis of a Representative JNK1 Inhibitor: PZ-42
This section details the synthesis of a hypothetical but representative inhibitor, N-(4-aminophenyl)-6-(trifluoromethyl)pyridazin-3-amine (PZ-42) , via a Buchwald-Hartwig amination reaction. This reaction is a cornerstone of modern medicinal chemistry for its reliability and tolerance of diverse functional groups.
Synthetic Scheme
The synthesis involves the palladium-catalyzed cross-coupling of this compound with p-phenylenediamine.
Experimental Protocol: Synthesis of PZ-42
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ (a stable Pd(0) source) and Xantphos (a bulky bisphosphine ligand) is highly effective for C-N bond formation with electron-deficient chloro-heterocycles. Xantphos's wide bite angle promotes the reductive elimination step, which is often rate-limiting.
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine, facilitating its entry into the catalytic cycle.
-
Solvent: Dioxane is a high-boiling point, aprotic solvent suitable for dissolving the reactants and maintaining the temperatures required for the reaction. It is crucial to use anhydrous solvent to prevent catalyst deactivation.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is essential to prevent catalyst oxidation and ensure reproducible results.
Materials and Reagents
| Reagent | Supplier | CAS No. | Quantity |
| This compound | Commercial | 259648-33-6 | 1.0 g (5.48 mmol) |
| p-Phenylenediamine | Sigma-Aldrich | 106-50-3 | 655 mg (6.03 mmol) |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Strem Chemicals | 51364-51-3 | 125 mg (0.137 mmol) |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | Acros Organics | 161265-03-8 | 160 mg (0.274 mmol) |
| Sodium tert-butoxide (NaOtBu) | Alfa Aesar | 865-48-5 | 790 mg (8.22 mmol) |
| Anhydrous 1,4-Dioxane | Acros Organics | 123-91-1 | 30 mL |
| Ethyl Acetate (EtOAc) | Fisher Sci. | 141-78-6 | For extraction/TLC |
| Hexanes | Fisher Sci. | 110-54-3 | For extraction/TLC |
| Saturated aq. NaCl (Brine) | Lab Prepared | N/A | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | VWR | 7757-82-6 | For drying |
| Silica Gel (230-400 mesh) | Sorbent Tech. | 7631-86-9 | For chromatography |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.48 mmol), p-phenylenediamine (655 mg, 6.03 mmol, 1.1 eq), sodium tert-butoxide (790 mg, 8.22 mmol, 1.5 eq), Pd₂(dba)₃ (125 mg, 2.5 mol%), and Xantphos (160 mg, 5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (30 mL) via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate as the mobile phase. The reaction is typically complete within 4-6 hours.
-
Cooling and Quenching: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by saturated aqueous NaCl (brine) (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.
-
Final Product: Combine the fractions containing the pure product and concentrate under reduced pressure to yield PZ-42 as a solid. Dry under high vacuum.
Expected Characterization Data:
-
¹H NMR: Peaks corresponding to the pyridazine and phenyl protons.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group.
-
LC-MS: A single peak with the correct mass-to-charge ratio for [M+H]⁺.
Biological Evaluation of JNK1 Inhibitors
After successful synthesis and purification, the inhibitor's biological activity must be quantified. This involves determining its potency in a cell-free biochemical assay and confirming its activity in a cellular environment.
Protocol: In Vitro JNK1 Kinase Assay (ADP-Glo™)
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[9] The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction occurs, then remaining ATP is depleted. In the second step, the ADP is converted back into ATP, which is used by luciferase to generate a luminescent signal. An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.
Workflow Diagram
Caption: Workflow for the ADP-Glo™ in vitro JNK1 kinase assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of PZ-42 in DMSO, typically starting from 10 mM. Then, create an intermediate dilution in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add:
-
Kinase Buffer
-
Synthesized inhibitor (PZ-42) at various concentrations (e.g., from 10 µM to 0.1 nM). Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Recombinant human JNK1 enzyme.
-
Substrate (e.g., ATF2 protein).[13]
-
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection: Add Kinase Detection Reagent to all wells. This converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to the positive control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation
| Compound | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) |
| PZ-42 | TBD | TBD | TBD |
| Control | 21 | 66 | 15 |
| Control data shown for a reference compound for comparison purposes.[14] |
Protocol: Cell-Based Western Blot Assay for c-Jun Phosphorylation
Principle: This assay validates the inhibitor's activity within a living cell. Cells are stimulated with a known JNK activator (e.g., anisomycin) in the presence or absence of the inhibitor. The level of phosphorylated c-Jun (p-c-Jun), the direct downstream target of JNK, is then measured by Western Blot. An effective inhibitor will reduce the level of p-c-Jun upon stimulation.[1][15]
Step-by-Step Procedure:
-
Cell Culture: Plate cells (e.g., HeLa or HEK293) in a 6-well plate and grow to 80-90% confluency.
-
Serum Starvation: To reduce basal kinase activity, starve the cells in serum-free media for 4-6 hours.
-
Inhibitor Pre-treatment: Treat the cells with varying concentrations of PZ-42 (e.g., 10 µM, 1 µM, 0.1 µM) for 1 hour. Include a DMSO vehicle control.
-
Stimulation: Stimulate the cells with a JNK activator (e.g., 10 µg/mL anisomycin) for 30 minutes. Leave one well unstimulated as a negative control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phospho-c-Jun (Ser63).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
To ensure equal protein loading, re-probe the membrane with an antibody for total c-Jun or a housekeeping protein like GAPDH.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. An effective inhibitor will show a dose-dependent decrease in the p-c-Jun signal compared to the stimulated vehicle control.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel JNK1 inhibitors. The synthetic and biological protocols detailed in this application note provide a robust and validated framework for researchers to synthesize, purify, and characterize new chemical entities targeting the JNK1 kinase. By following these methodologies, drug discovery teams can efficiently advance promising compounds through the preclinical pipeline.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. portlandpress.com [portlandpress.com]
- 6. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel c-Jun N-Terminal Kinase 1 Inhibitors from Natural Products: Integrating Artificial Intelligence with Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JNK Activity Assay Kit - Creative BioMart [creativebiomart.net]
Preparation of Biologically Active Pyridazine Derivatives: Application Notes and Protocols
Introduction: The Pyridazine Scaffold as a Cornerstone in Modern Drug Discovery
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, render it a versatile pharmacophore for designing molecules with high affinity and specificity for biological targets.[1][2] The inherent polarity of the pyridazine ring often contributes to favorable pharmacokinetic profiles, such as improved aqueous solubility, and can mitigate off-target effects, including interactions with the hERG potassium channel.[2] Consequently, pyridazine derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating remarkable efficacy as anticancer, antimicrobial, anti-inflammatory, and antihypertensive drugs.[3][4][5] This guide provides an in-depth exploration of the synthesis of these vital compounds, offering detailed, field-proven protocols and explaining the causal relationships behind the experimental choices, thereby empowering researchers in their quest for novel therapeutics.
I. Synthesis of Anticancer Pyridazine Derivatives: Targeting Angiogenesis through VEGFR-2 Inhibition
A significant thrust in oncology research has been the development of agents that inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this pathway, and its inhibition is a validated strategy for cancer therapy.[6] Pyridazine-based compounds have emerged as potent VEGFR-2 inhibitors.[7]
Mechanistic Insight: The VEGFR-2 Signaling Cascade
The binding of VEGF to its receptor, VEGFR-2, triggers a complex downstream signaling cascade that ultimately leads to endothelial cell proliferation, migration, and survival—all critical components of angiogenesis. Pyridazine-based inhibitors are designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the Raf/MEK/ERK pathway.[6]
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridazine derivative.
Experimental Protocol: Synthesis of a 6-Aryl-3(2H)-pyridazinone VEGFR-2 Inhibitor
This protocol details a reliable and widely applicable method for the synthesis of 6-aryl-3(2H)-pyridazinones, a class of compounds known to exhibit potent VEGFR-2 inhibitory activity. The synthesis commences with a Friedel-Crafts acylation, followed by cyclocondensation with hydrazine.
Workflow for the Synthesis of a 6-Aryl-3(2H)-pyridazinone
Caption: General workflow for the synthesis of 6-aryl-3(2H)-pyridazinones.
Step 1: Synthesis of β-(4-methoxybenzoyl)propionic acid
-
To a stirred suspension of anhydrous aluminum chloride (0.2 mol) in nitrobenzene (100 mL) at 0-5 °C, add succinic anhydride (0.1 mol) portion-wise.
-
Add anisole (0.1 mol) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid (50 mL).
-
Extract the product with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a mixture of benzene and petroleum ether to afford pure β-(4-methoxybenzoyl)propionic acid.
Step 2: Synthesis of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one
-
A mixture of β-(4-methoxybenzoyl)propionic acid (0.05 mol) and hydrazine hydrate (0.1 mol) in ethanol (100 mL) is refluxed for 6 hours.
-
After cooling, the precipitate is filtered, washed with cold ethanol, and dried to give the dihydropyridazinone derivative.
Step 3: Synthesis of 6-(4-methoxyphenyl)-3(2H)-pyridazinone
-
To a solution of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one (0.02 mol) in glacial acetic acid (50 mL), add a solution of bromine (0.022 mol) in glacial acetic acid (10 mL) dropwise with stirring.
-
Heat the reaction mixture on a water bath for 2 hours.
-
Pour the mixture into ice-cold water. The solid product is filtered, washed with water, and recrystallized from ethanol to yield the final product.
Structure-Activity Relationship (SAR) of Pyridazine-based VEGFR-2 Inhibitors
The anticancer efficacy of pyridazine derivatives is highly dependent on the nature and position of substituents on the pyridazine and aryl rings. The following table summarizes the in vitro cytotoxic activity of a series of pyridazine derivatives against human colon (HCT-116) and breast (MCF-7) cancer cell lines, along with their VEGFR-2 inhibitory activity.
| Compound ID | R Group | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | VEGFR-2 Inhibition (%) |
| 5a | H | >100 | >100 | 25.4 |
| 5b | 4-CH3 | 33.7 | 45.2 | 91.5 |
| 5c | 4-F | 42.1 | 58.9 | 89.6 |
| 6a | H | >100 | >100 | 31.7 |
| 6b | 4-CH3 | 30.3 | 41.8 | 92.2 |
| Imatinib | (Reference) | 35.6 | 48.7 | 92.1 |
| Data compiled from Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity.[8] |
The data clearly indicates that the presence of a methyl group at the para-position of the phenyl ring (compounds 5b and 6b) significantly enhances both cytotoxic activity and VEGFR-2 inhibition compared to the unsubstituted analogs (5a and 6a).[8]
II. Synthesis of Antimicrobial Pyridazinone Derivatives
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Pyridazinone derivatives have been identified as a promising class of antimicrobial agents with activity against a range of Gram-positive and Gram-negative bacteria.[9]
Experimental Protocol: Microwave-Assisted Synthesis of Antimicrobial Pyridazinone Derivatives
Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating, including reduced reaction times, higher yields, and often cleaner reactions. This protocol describes an efficient microwave-assisted synthesis of a series of pyridazinone derivatives.
Workflow for Microwave-Assisted Synthesis of Pyridazinones
Caption: Microwave-assisted synthesis of antimicrobial pyridazinone derivatives.
General Procedure for the Synthesis of 6-Aryl-4-(aryl/heteroaryl)pyridazin-3(2H)-ones
-
A mixture of the appropriate furanone derivative (1 mmol) and hydrazine hydrate (2 mmol) in absolute ethanol (10 mL) is placed in a sealed microwave vessel.
-
The reaction mixture is irradiated in a microwave synthesizer at 120 °C for 5-10 minutes.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with ethanol, and recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to afford the pure pyridazinone derivative.
Structure-Activity Relationship (SAR) of Antimicrobial Pyridazinone Derivatives
The antimicrobial activity of pyridazinone derivatives is influenced by the substituents on the pyridazinone ring. The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of pyridazinone derivatives against various bacterial strains.
| Compound ID | R1 | R2 | S. aureus (MRSA) MIC (µM) | E. coli MIC (µM) | P. aeruginosa MIC (µM) | A. baumannii MIC (µM) |
| 3 | Phenyl | 4-Methylbenzyl | 4.52 | 9.05 | >36.21 | >36.21 |
| 7 | Phenyl | 2,6-Dichlorobenzyl | 7.80 | 7.80 | 15.61 | 7.80 |
| 13 | Phenyl | 4-Methylbenzylacetic acid | 29.94 | 29.94 | 7.48 | 3.74 |
| 15 | Phenyl | 2,6-Dichlorobenzylacetic acid | >25.77 | >25.77 | 6.44 | 6.44 |
| Amikacin | (Reference) | <0.53 | <0.53 | <0.53 | <0.53 | |
| Data compiled from Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.[10] |
The SAR data reveals that the introduction of a 2,6-dichlorobenzyl group at the R2 position (compound 7) confers broad-spectrum activity.[10] Furthermore, conversion of the benzyl substituent to a benzylacetic acid moiety (compounds 13 and 15) enhances activity against P. aeruginosa and A. baumannii.[10]
III. Synthesis of Antihypertensive Pyridazine Derivatives
Pyridazine derivatives, particularly 3-hydrazinopyridazines, have a long history as effective antihypertensive agents. Their primary mechanism of action involves direct vasodilation, leading to a reduction in peripheral resistance and a subsequent lowering of blood pressure.[5][11]
Mechanistic Insight: Vasodilatory Action of Hydralazine and Related Pyridazines
The precise molecular mechanism of vasodilation by hydralazine and its analogs is complex and multifaceted. It is believed to involve several pathways, including:
-
Potassium Channel Opening: Hyperpolarization of vascular smooth muscle cells through the opening of K+ channels.[6]
-
Inhibition of Calcium Release: Inhibition of IP3-induced calcium release from the sarcoplasmic reticulum.[6]
-
Nitric Oxide (NO) Bioavailability: Increasing the bioavailability of NO from the vascular endothelium, leading to cGMP-mediated vasodilation.[6]
Caption: Multifactorial mechanism of vasodilation by antihypertensive pyridazines.
Experimental Protocol: Synthesis of 3-Hydrazino-6-substituted-pyridazines
This protocol outlines a general and efficient method for the synthesis of 3-hydrazino-6-substituted-pyridazines, a key class of antihypertensive agents. The synthesis starts from the readily available 3,6-dichloropyridazine.
Workflow for the Synthesis of 3-Hydrazino-6-substituted-pyridazines
Caption: General synthetic route to 3-hydrazino-6-substituted-pyridazines.
Step 1: Synthesis of 3-Chloro-6-(N-monoalkylamino)pyridazine
-
A solution of 3,6-dichloropyridazine (0.1 mol) and the desired N-monoalkylbenzylamine (0.11 mol) in ethanol (150 mL) is refluxed for 4 hours.
-
The reaction mixture is cooled, and the precipitated solid is filtered and washed with cold ethanol.
-
The crude product is recrystallized from ethanol to yield the pure 3-chloro-6-(N-monoalkylamino)pyridazine.
Step 2: Synthesis of 3-Hydrazino-6-(N-monoalkylamino)pyridazine
-
A mixture of the 3-chloro-6-(N-monoalkylamino)pyridazine (0.05 mol) and hydrazine hydrate (0.25 mol) in 2-ethoxyethanol (100 mL) is refluxed for 8 hours.
-
The solvent is removed under reduced pressure, and the residue is treated with water.
-
The solid product is filtered, washed with water, and recrystallized from a suitable solvent to give the debenzylated 3-hydrazino-6-monoalkylaminopyridazine.[12]
IV. Synthesis of Anti-inflammatory Pyridazinone Derivatives
Chronic inflammation is a key contributor to a range of diseases. Pyridazinone derivatives have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokine production.[3][4]
Experimental Protocol: Synthesis of COX-2 Inhibitory Pyridazinone Derivatives
This protocol describes the synthesis of pyridazinone derivatives that have demonstrated potent and selective COX-2 inhibition.
General Procedure for the Synthesis of 6-aryl-2-substituted-4,5-dihydropyridazin-3(2H)-ones
-
A mixture of the appropriate β-aroylpropionic acid (0.01 mol) and a substituted hydrazine (e.g., phenylhydrazine) (0.012 mol) in glacial acetic acid (30 mL) is refluxed for 5 hours.
-
The reaction mixture is cooled and poured into ice-water.
-
The resulting solid is filtered, washed with water, dried, and recrystallized from ethanol to afford the desired pyridazinone derivative.[4]
V. Application Notes: Preclinical Development Considerations
While the synthesis of biologically active pyridazine derivatives is a critical first step, their progression into clinical candidates requires careful consideration of several factors:
-
Aqueous Solubility: The inherent polarity of the pyridazine ring generally imparts better aqueous solubility compared to its carbocyclic analogs. However, for highly lipophilic derivatives, salt formation can be a valuable strategy to enhance solubility and bioavailability.
-
Metabolic Stability: The pyridazine ring is generally stable to metabolic degradation. However, substituents on the ring can be sites of metabolic transformation. Early in vitro metabolic stability assays using liver microsomes are essential to identify potential liabilities.
-
In Vivo Efficacy and Toxicity: Promising in vitro activity must be translated into in vivo efficacy in relevant animal models of the target disease. Concurrently, comprehensive toxicity studies are necessary to establish a safe therapeutic window.
-
Formulation Development: The physicochemical properties of the final compound, such as its solid-state form (crystalline vs. amorphous), will dictate the formulation strategy for oral or parenteral administration.
Conclusion
The pyridazine scaffold continues to be a rich source of inspiration for the design and discovery of novel therapeutic agents. The synthetic protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the pharmaceutical sciences. By understanding the fundamental principles of pyridazine chemistry and pharmacology, and by employing modern synthetic techniques, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocycle.
References
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive and antidiuretic effects of 3-hydrazino-6-[N, N-bis (2-hydroxyethyl) amino]-pyridazine (L 6150) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 7. Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Hemodynamic study on a new antihypertensive drug (a pyridopyridazine) in the treatment of hypertensive crisis and resistent hypertension. First findings in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 3-Chloro-6-(trifluoromethyl)pyridazine in the Synthesis of Novel Phytoene Desaturase Inhibitors
Abstract
Phytoene desaturase (PDS) remains a validated and highly effective target for the development of bleaching herbicides. Inhibitors of this critical enzyme disrupt the plant's carotenoid biosynthesis pathway, leading to rapid photooxidative destruction of chlorophyll and eventual plant death. Within the chemical classes of PDS inhibitors, pyridazine and pyridazinone derivatives have demonstrated significant commercial success. This guide provides an in-depth exploration of 3-chloro-6-(trifluoromethyl)pyridazine as a pivotal starting reagent for the synthesis of next-generation PDS inhibitors. We will dissect the underlying mechanism of action, provide detailed synthetic protocols, and discuss the critical structure-activity relationships that govern the efficacy of these compounds, offering researchers a comprehensive resource for accelerating their discovery programs.
The Scientific Rationale: Why Target Phytoene Desaturase?
Phytoene desaturase is a membrane-bound flavoenzyme that catalyzes the second major step in the carotenoid biosynthesis pathway.[1][2] Its primary function is to introduce two double bonds into its substrate, 15-cis-phytoene, a crucial transformation that initiates the conversion of this colorless precursor into colored carotenoids like lycopene and β-carotene.[3][4]
These carotenoid pigments are indispensable for plant survival. Their two primary roles are:
-
Accessory Light Harvesting: They absorb light energy at wavelengths where chlorophyll is inefficient and transfer it to the photosynthetic reaction centers.
-
Photoprotection: This is their most critical function. During photosynthesis, chlorophyll molecules can enter an excited "triplet state." If not immediately quenched, triplet chlorophyll can react with molecular oxygen to produce highly destructive singlet oxygen. Carotenoids are exceptionally efficient at quenching triplet chlorophyll and scavenging reactive oxygen species, thereby protecting the photosynthetic apparatus from self-destruction.[5]
Inhibition of PDS leads to a cascade of catastrophic events for the plant:
-
Carotenoid Depletion: The protective pigments are no longer synthesized.
-
Phytoene Accumulation: The colorless substrate of PDS builds up within the cell.[6][7]
-
Photooxidation: Without carotenoids, chlorophyll is rapidly destroyed by light energy, a phenomenon observed as "bleaching" or whitening of the plant tissues.[8][9]
-
Membrane Damage & Cell Death: The uncontrolled photooxidation destroys cellular membranes, leading to rapid necrosis and death of the plant.[5]
This clear and potent mechanism of action makes PDS an ideal target for herbicides.[9] Pyridazinone-based herbicides, such as Norflurazon, are classic examples of commercial products that function by inhibiting PDS.[3][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]
- 4. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 9. In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines as Potent Phytoene Desaturase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-6-(trifluoromethyl)pyridazine Reaction Products
Introduction
Welcome to the technical support guide for the purification of reaction products derived from 3-Chloro-6-(trifluoromethyl)pyridazine. This molecule is a cornerstone building block in modern medicinal chemistry and materials science, prized for its unique electronic properties and versatile reactivity.[1] However, the very features that make it valuable—the electron-withdrawing trifluoromethyl group and the basic nitrogen atoms of the pyridazine core—can introduce specific challenges during product purification.[2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide researchers, scientists, and drug development professionals with not just protocols, but the underlying chemical principles to empower effective and efficient purification strategy development.
General Workflow for Purification
A successful purification campaign begins with a clear strategy. The initial work-up to remove bulk impurities is followed by a more refined chromatographic or crystallization step to achieve high purity.
Caption: General experimental workflow for product purification.
FAQs: Column Chromatography
Flash column chromatography is the workhorse for purifying products from Suzuki, Buchwald-Hartwig, and nucleophilic aromatic substitution (SNAr) reactions involving this compound.
Question 1: My pyridazine product is streaking/tailing badly on the silica gel column. What's causing this and how can I fix it?
Answer: This is a classic issue with basic, nitrogen-containing heterocycles like pyridazines. The lone pairs on the nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor peak shape.[3]
-
Causality: The strong, non-specific binding slows the elution of a portion of your compound, causing it to "tail" down the column.
-
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) is a standard choice. Start with 0.1-1% Et₃N in your mobile phase. The triethylamine will compete for the acidic sites on the silica, allowing your product to elute more symmetrically.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (basic or neutral) can be an excellent alternative. Alternatively, treated silica gels, such as those end-capped or bonded with different functional groups, can mitigate the issue.
-
Solvent Choice: In some cases, using a more polar solvent like methanol in small amounts can improve peak shape, but be cautious as it can also reduce separation efficiency.[3]
-
Question 2: My product is co-eluting with an impurity. How do I improve separation?
Answer: Achieving good separation (resolution) is dependent on the differential partitioning of your product and impurities between the stationary and mobile phases.
-
Troubleshooting Steps:
-
Optimize the Eluent System: This is the most critical parameter. If your compounds are eluting too quickly (high Rf on TLC), decrease the polarity of your eluent. If they are eluting too slowly (low Rf), increase the polarity. For fine-tuning, try switching to a solvent with different properties. For example, replacing ethyl acetate with dichloromethane (DCM) can alter the selectivity of the separation.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective. Start with a low-polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your product, leaving more polar impurities behind.[4]
-
Column Dimensions & Packing: Use a longer, narrower column for difficult separations. Ensure the column is packed uniformly without air bubbles or cracks. The amount of silica gel should typically be 50-100 times the weight of your crude sample.
-
Table 1: Example Solvent Systems for Flash Chromatography
| Reaction Type | Typical Product Polarity | Starting Eluent System (Hexane/EtOAc) | Modifier (if needed) |
| Suzuki Coupling (e.g., with Phenylboronic Acid) | Low to Medium | 95:5 to 80:20 | 0.5% Et₃N |
| SNAr (e.g., with Morpholine) | Medium to High | 70:30 to 50:50 | 1% Et₃N or 1% MeOH |
| Buchwald-Hartwig (e.g., with Aniline) | Medium | 80:20 to 60:40 | 1% Et₃N |
Question 3: My product seems to be decomposing on the silica column. Is this possible?
Answer: Yes, decomposition on silica gel can occur, especially with sensitive functional groups. The acidic nature of standard silica gel can catalyze degradation reactions.
-
Validation & Solution:
-
2D TLC Test: Before committing to a large-scale column, spot your crude material on a TLC plate. Run the plate in your chosen eluent system. After drying, turn the plate 90 degrees and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates decomposition on the silica.[5]
-
Deactivate the Silica: If decomposition is confirmed, you can "deactivate" the silica gel by pre-treating it with a base like triethylamine. This is often done by preparing the silica slurry in the eluent system that already contains the basic modifier.
-
Switch to a Neutral Stationary Phase: Neutral alumina is an excellent alternative for acid-sensitive compounds.
-
FAQs: Recrystallization
Recrystallization is a powerful technique for achieving very high purity, especially for solid products. The key is finding a solvent system where the product is soluble when hot but sparingly soluble when cold, while impurities remain soluble at all temperatures.[6]
Question 4: I can't find a good single solvent for recrystallization. What should I do?
Answer: A two-solvent (or multi-solvent) system is the solution. This typically involves a "good" solvent in which your compound is very soluble and a "poor" or "anti-solvent" in which it is insoluble.[7]
-
Protocol for Two-Solvent Recrystallization:
-
Dissolve your crude product in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and ensure the solution is clear.
-
Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.[3]
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.[3]
-
Common Solvent Pairs for Pyridazine Derivatives:
-
Ethanol / Water
-
Dichloromethane / Hexane
-
Ethyl Acetate / Hexane
-
Dioxane / Water[8]
Question 5: My product is "oiling out" instead of forming crystals. How do I fix this?
Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, or when the concentration is too high.[5]
-
Troubleshooting Strategies:
-
Add More Solvent: The simplest solution is to add more of the hot "good" solvent to reduce the concentration before cooling.
-
Lower the Boiling Point: Switch to a lower-boiling point solvent system.
-
Slow Cooling: Ensure the cooling process is very slow. A Dewar flask or insulated container can help. Rapid cooling promotes oil formation over crystal lattice growth.
-
Scratch & Seed: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[5] Adding a single, pure seed crystal can also induce crystallization.
-
FAQs: Specialized Purification Challenges
Question 6: How do I remove residual palladium catalyst from my Suzuki or Buchwald-Hartwig reaction?
Answer: Residual palladium is a common and critical issue, especially in pharmaceutical development where metal limits are strict.
-
Causality: Palladium catalysts and their byproducts can be soluble in organic solvents and may have polarities similar to the desired product, making them difficult to remove by standard chromatography or extraction.
-
Decision Tree for Palladium Removal:
Caption: Decision tree for removing palladium catalyst residues.
-
Detailed Protocols:
-
Filtration through Celite®: This is the first and simplest step. After the reaction, dilute the mixture with a suitable solvent (e.g., toluene, EtOAc) and filter it through a 1-2 cm thick pad of Celite® in a sintered glass funnel.[9][10] This effectively removes insoluble palladium species.
-
Metal Scavengers: For soluble palladium, solid-supported scavengers are highly effective. Thiol-functionalized silica gels (e.g., SiliaMetS Thiol) or triazine-based scavengers (TMT) can be stirred with the organic solution of the crude product, after which the scavenger (now bound to the palladium) is simply filtered off.[11]
-
Acidic Wash: For products that are stable to acid and not basic themselves, washing the organic solution with aqueous acid (e.g., 1M HCl) can sometimes extract basic phosphine ligands, helping to destabilize and precipitate the palladium complex.[12]
-
Question 7: I performed an SNAr reaction with an amine. How do I remove the excess amine and unreacted this compound?
Answer: Acid-base extraction is an excellent method for this scenario, leveraging the basicity of the amine starting material and the pyridazine product.[13][14][15]
-
Extraction Workflow:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The excess amine starting material and the pyridazine-containing product will be protonated and move into the aqueous layer. The unreacted, neutral this compound will remain in the organic layer.
-
Separate the layers. The organic layer can be discarded (or concentrated to recover starting material).
-
Basify the acidic aqueous layer with a base (e.g., 1M NaOH or Na₂CO₃) until pH > 10.
-
Extract the now-neutralized product back into a fresh organic layer (e.g., ethyl acetate).
-
Dry the organic layer (Na₂SO₄), filter, and concentrate to obtain the purified product, which can then be further polished by chromatography or recrystallization if needed.
-
References
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. irp.cdn-website.com [irp.cdn-website.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Stability of 3-Chloro-6-(trifluoromethyl)pyridazine Under Basic Reaction Conditions
Welcome to the technical support center for 3-Chloro-6-(trifluoromethyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for experiments involving this versatile reagent under basic conditions. Our goal is to equip you with the knowledge to anticipate challenges, optimize your reaction outcomes, and confidently address any issues that may arise.
I. Introduction to this compound
This compound is a valuable building block in medicinal chemistry and materials science due to its unique electronic properties. The pyridazine core, being a π-deficient heterocycle, is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of a strongly electron-withdrawing trifluoromethyl group.[1][2] The chlorine atom at the 3-position serves as a good leaving group, facilitating the introduction of a wide array of nucleophiles.
However, the very features that make this compound a potent electrophile also render it susceptible to undesired side reactions and degradation under certain basic conditions. This guide will provide a comprehensive overview of its stability and offer practical solutions to common experimental challenges.
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the handling and reactivity of this compound in the presence of bases.
Q1: What is the primary reaction pathway of this compound with basic nucleophiles?
The primary reaction is a nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the chloride ion.[3][4] The electron-deficient pyridazine ring, further activated by the trifluoromethyl group, facilitates this reaction.
Q2: Is this compound stable to strong inorganic bases like NaOH or KOH?
Caution is advised. While SNAr with hydroxide can occur to form the corresponding pyridazinone, prolonged exposure or harsh conditions (high temperatures) can lead to decomposition of the pyridazine ring. The trifluoromethyl group itself is generally stable but can be susceptible to hydrolysis under extreme basic conditions.
Q3: Can I use common organic bases like triethylamine (TEA) or DBU with this compound?
Yes, non-nucleophilic organic bases are generally compatible and are often used to scavenge acid generated during a reaction. However, it is crucial to ensure the purity of these bases, as trace nucleophilic impurities can lead to side products.
Q4: What are the key factors influencing the success of a nucleophilic substitution reaction with this compound?
The key factors are the nucleophilicity of the reacting partner, the choice of solvent, the reaction temperature, and the base used (if any). Careful optimization of these parameters is critical to achieving high yields and minimizing side products.[5]
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound under basic conditions.
Issue 1: Low or No Yield of the Desired Product
This is one of the most frequent challenges. The following decision tree can help identify and resolve the root cause.
References
- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yufengchemicals.com [yufengchemicals.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Removal from 3-Chloro-6-(trifluoromethyl)pyridazine Reaction Mixtures
Welcome to the technical support center dedicated to addressing the challenges of palladium catalyst removal from reaction mixtures involving 3-Chloro-6-(trifluoromethyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals, providing practical, in-depth solutions to common purification issues. The pyridazine moiety is a critical component in many pharmaceutical and agrochemical compounds, and efficient, robust purification protocols are paramount for successful drug development.[1][2] This resource offers troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of palladium removal in this specific chemical context.
I. Understanding the Challenge: The "Sticky" Palladium Problem
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. However, the very properties that make palladium an excellent catalyst—its ability to coordinate with heteroatoms—can also make its removal from nitrogen-containing heterocyclic compounds like this compound particularly challenging. The lone pair of electrons on the pyridazine nitrogen can form stable complexes with residual palladium species, leading to product contamination. Furthermore, the presence of the electron-withdrawing trifluoromethyl group can influence the electronic properties of the pyridazine ring, potentially affecting its interaction with the palladium catalyst.[3][4]
This guide will walk you through a systematic approach to tackling this "sticky" palladium problem, from initial workup strategies to advanced scavenging techniques.
II. Troubleshooting Guide & FAQs
FAQ 1: My initial aqueous workup and extraction are not removing the palladium catalyst effectively. What should I do?
Answer: Standard aqueous workups are often insufficient for removing palladium from reactions involving nitrogen-containing heterocycles. The palladium can remain dissolved in the organic phase, chelated to your product. Here’s a step-by-step troubleshooting workflow:
Step 1: Re-evaluate Your Extraction Conditions.
-
Acidic Wash: A dilute acid wash (e.g., 1M HCl or aqueous citric acid) can protonate the nitrogen atoms of the pyridazine, disrupting their coordination with palladium and facilitating the migration of the metal into the aqueous phase.
-
Chelating Agents in Aqueous Phase: Incorporating a chelating agent like EDTA into the aqueous wash can help sequester the palladium ions.
Step 2: Consider a Liquid-Liquid Extraction with a Palladium Scavenging Aqueous Solution.
-
For inorganic palladium salts, a liquid-liquid extraction can be effective. Increasing the polarity of the aqueous solution by adding sodium chloride can improve the partitioning of the palladium salts into the aqueous layer.[5]
Step 3: Filtration through Celite®.
-
If metallic palladium (Pd(0)), often appearing as a black precipitate, is present, a simple filtration through a pad of Celite® can be highly effective.[5][6]
Experimental Protocol: Enhanced Aqueous Workup
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
1M HCl (2 x 50 mL per 100 mL of organic phase).
-
Saturated aqueous sodium bicarbonate (1 x 50 mL).
-
Brine (1 x 50 mL).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Analyze the crude product for palladium content.
FAQ 2: I've tried an enhanced workup, but my product is still contaminated with palladium. What are the next steps?
Answer: If a more rigorous workup fails, the use of palladium scavengers is the next logical step. These are solid-supported or soluble reagents that selectively bind to palladium, allowing for its removal by filtration or extraction.
Choosing the Right Scavenger:
The choice of scavenger depends on the nature of the palladium species in your reaction mixture (e.g., Pd(0), Pd(II), ligand-bound palladium). Thiol-based scavengers are generally effective for a wide range of palladium species.
| Scavenger Type | Target Palladium Species | Advantages | Disadvantages |
| Thiol-based (e.g., Si-Thiol, MP-Thiol) | Pd(0), Pd(II) | High affinity for palladium, broad applicability. | Can sometimes be challenging to remove excess scavenger. |
| Amine-based (e.g., Si-Amine, DEAE) | Pd(II) | Effective for charged palladium species. | Less effective for Pd(0). |
| Activated Carbon | Pd(0), some Pd(II) | Inexpensive, readily available. | Can adsorb the desired product, leading to yield loss.[7] |
| Trimercaptotriazine (TMT)-based (e.g., Si-TMT) | Pd(II) | Highly effective, often used in pharmaceutical manufacturing.[8][9] | Can be more expensive. |
Experimental Protocol: Palladium Scavenging with Silica-Thiol (Si-Thiol)
-
Dissolve the crude product in a suitable solvent (e.g., toluene, THF, dichloromethane).
-
Add the silica-thiol scavenger (typically 5-10 equivalents relative to the initial palladium loading).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-24 hours. The optimal time should be determined empirically.
-
Filter the mixture to remove the scavenger-bound palladium.
-
Wash the filter cake with fresh solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Analyze the product for residual palladium.
FAQ 3: Column chromatography is not completely removing the palladium. How can I improve my chromatographic purification?
Answer: While flash column chromatography is a standard purification technique, it may not always be sufficient for complete palladium removal, especially when the palladium is complexed with the product.[8] Here are some strategies to enhance chromatographic purification:
-
Optimize Your Solvent System: A more polar solvent system may help to move the polar palladium complexes more slowly down the column, improving separation from your less polar product.
-
Use a Scavenger as a Pre-Column Treatment: Passing the crude material through a small plug of a suitable scavenger (like Si-Thiol or activated carbon) before loading it onto the main column can significantly reduce the palladium load.
-
Consider a Different Stationary Phase: While silica gel is the most common, other stationary phases like alumina or functionalized silica could offer different selectivity for your compound versus the palladium species.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. [PDF] The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Preventing homocoupling in reactions with 3-Chloro-6-(trifluoromethyl)pyridazine
Welcome to the technical support center for 3-Chloro-6-(trifluoromethyl)pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during cross-coupling reactions with this versatile building block. The electron-deficient nature of the pyridazine ring, combined with the trifluoromethyl group, makes this reagent highly activated for transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. However, this reactivity can also lead to undesired side reactions, most notably homocoupling.
This document provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to help you minimize side products and maximize the yield of your desired cross-coupled product.
Troubleshooting Guide: Homocoupling Side Reactions
Homocoupling, the undesired self-coupling of either the starting aryl halide or the coupling partner, is a persistent challenge in many palladium-catalyzed reactions. This guide addresses specific scenarios you might encounter.
Scenario 1: Significant formation of 6,6'-bis(trifluoromethyl)-3,3'-bipyridazine is observed.
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but my primary byproduct is the homocoupled pyridazine dimer. What is causing this and how can I fix it?
Answer:
The formation of 6,6'-bis(trifluoromethyl)-3,3'-bipyridazine arises from the self-coupling of your starting chloro-pyridazine. The mechanism typically involves the oxidative addition of the aryl chloride to a Pd(0) center, followed by a competing reaction pathway that leads to the dimer instead of the desired cross-coupled product.[1] Several factors can promote this pathway:
Probable Causes & Step-by-Step Solutions:
-
High Catalyst Loading or Inefficient Catalyst:
-
Causality: Excessively high concentrations of the active Pd(0) catalyst can increase the probability of two activated pyridazine-palladium intermediates interacting. Conversely, a sluggish catalyst that reacts slowly with the boronic acid can also allow for the buildup of these intermediates. The electron-deficient nature of the pyridazine ring makes it a good substrate for oxidative addition.[2][3]
-
Solution:
-
Reduce Catalyst Loading: Titrate the palladium catalyst loading down, starting from your current concentration and decreasing in increments (e.g., from 2 mol% to 1.5 mol%, then 1 mol%).
-
Screen Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rate of reductive elimination (the product-forming step) and stabilize the catalytic species, disfavoring homocoupling.[4] For electron-deficient heteroaryl chlorides, ligands like those developed by Buchwald (e.g., SPhos, XPhos) or sterically hindered N-heterocyclic carbenes (NHCs) are often superior to traditional ligands like PPh₃.[3][5]
-
-
-
Suboptimal Base or Reaction Conditions:
-
Causality: The base plays a crucial role in the transmetalation step of the Suzuki coupling.[5][6] If the base is too weak or poorly soluble, the transmetalation of the boronic acid to the palladium center will be slow. This extends the lifetime of the Ar-Pd(II)-X intermediate, giving it more opportunity to undergo homocoupling.[1][7]
-
Solution:
-
Base Screening: If you are using a mild base like Na₂CO₃, consider switching to a stronger, more soluble base such as K₃PO₄ or Cs₂CO₃.[6][8] The choice of base can be empirical, so screening is often necessary.[9]
-
Solvent System: Ensure your chosen solvent facilitates the dissolution of the base. For instance, using a mixed aqueous system (e.g., dioxane/water or toluene/water) can improve the efficacy of inorganic bases.[10]
-
Temperature Optimization: Lowering the reaction temperature may slow down the rate of homocoupling relative to the desired cross-coupling. Screen a range of temperatures to find the optimal balance.
-
-
Below is a workflow to guide your troubleshooting process for pyridazine homocoupling.
Caption: Troubleshooting workflow for pyridazine homocoupling.
Scenario 2: My primary byproduct is the homocoupling of my boronic acid.
Question: I am running a Suzuki reaction and while I don't see much of the pyridazine dimer, I am getting a significant amount of biaryl product derived from my boronic acid. What's happening?
Answer:
The homocoupling of boronic acids is another common side reaction in Suzuki-Miyaura couplings. This process is often mechanistically distinct from the homocoupling of the aryl halide and is frequently promoted by the presence of oxygen.[11][12][13]
Probable Causes & Step-by-Step Solutions:
-
Presence of Oxygen:
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two sequential transmetalations with the boronic acid, followed by reductive elimination to form the homocoupled biaryl product and regenerate Pd(0).[11][12][14] Rigorous exclusion of oxygen is the most critical factor in preventing this side reaction.[12][14]
-
Solution:
-
Thorough Degassing: Ensure all solvents are rigorously degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[14]
-
Inert Atmosphere: The reaction should be set up and run under a positive pressure of a dry, inert gas. Use flame-dried glassware and proper Schlenk line or glovebox techniques.[15]
-
Subsurface Sparge: Before adding the catalyst, bubbling an inert gas directly through the reaction mixture (subsurface sparge) for 10-15 minutes can be very effective at removing dissolved oxygen.[12]
-
-
-
Excess Boronic Acid or High Temperature:
-
Causality: While a slight excess of boronic acid is often used to drive the reaction to completion, a large excess can increase the concentration of the boronic acid relative to the aryl halide, statistically favoring the homocoupling pathway.[14] High temperatures can also accelerate this side reaction.
-
Solution:
-
Optimize Stoichiometry: Use a minimal excess of the boronic acid (e.g., 1.1 - 1.3 equivalents).
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
-
The catalytic cycle for oxygen-mediated boronic acid homocoupling is illustrated below.
Caption: Oxygen-mediated boronic acid homocoupling cycle.
Frequently Asked Questions (FAQs)
Q1: I am planning a Buchwald-Hartwig amination with this compound. Is homocoupling a concern?
A1: Yes, homocoupling can still be a side reaction in Buchwald-Hartwig aminations, although it is often less prevalent than in Suzuki couplings.[16][17] The primary homocoupling product would again be 6,6'-bis(trifluoromethyl)-3,3'-bipyridazine. The strategies to minimize it are similar: use an appropriate catalyst system with bulky, electron-rich ligands, a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS), and carefully optimized reaction conditions (temperature, solvent).[18][19] The key is to ensure the rate of C-N bond formation is significantly faster than the rate of homocoupling.
Q2: For a Sonogashira coupling with this compound, what type of homocoupling should I watch for?
A2: In Sonogashira couplings, the most common homocoupling side reaction is the Glaser coupling of the terminal alkyne, which forms a symmetrical 1,3-diyne.[20][21] This is a copper-mediated process that is highly sensitive to the presence of oxygen.[20]
-
Prevention Strategies:
-
Strict Anaerobic Conditions: As with boronic acid homocoupling, the rigorous exclusion of oxygen is paramount.[20][21]
-
Minimize Copper Co-catalyst: Use the lowest effective loading of the copper(I) salt (e.g., CuI).
-
Amine Base: Use a suitable amine base like triethylamine or diisopropylethylamine, which also acts as a solvent and helps to reduce any oxidized copper species.[22]
-
Ligand Choice: The choice of phosphine ligand on the palladium can influence reaction rates. A ligand that promotes rapid cross-coupling can help outcompete the slower Glaser coupling.[22][23]
-
Q3: Can the choice of palladium precatalyst affect the rate of homocoupling?
A3: Yes. Palladium(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require an in situ reduction to the active Pd(0) species. If this reduction is slow or incomplete, the remaining Pd(II) can directly participate in oxidative homocoupling pathways, particularly with boronic acids.[12] Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst complex can sometimes mitigate this issue by ensuring a sufficient concentration of the active catalyst from the start of the reaction. However, the ligand's properties remain the most dominant factor in controlling the overall selectivity.
Q4: Are there any additives that can suppress homocoupling?
A4: Yes, some studies have reported the use of additives to suppress homocoupling. For instance, the addition of a mild reducing agent, such as potassium formate (HCO₂K), has been shown to suppress the homocoupling of boronic acids.[12] The hypothesis is that the formate helps to keep the palladium in its Pd(0) oxidation state, preventing the Pd(II)-mediated homocoupling pathway, without being so strongly reducing that it shuts down the desired catalytic cycle.[12]
Summary of Recommended Conditions to Minimize Homocoupling
The following table summarizes key parameters to consider when optimizing your reaction to prevent the homocoupling of this compound.
| Parameter | Recommendation for Suzuki Coupling | Recommendation for Sonogashira | Recommendation for Buchwald-Hartwig | Rationale |
| Atmosphere | Strictly Inert (Argon or N₂) | Strictly Inert (Argon or N₂) | Strictly Inert (Argon or N₂) | Prevents O₂-mediated catalyst oxidation and homocoupling of boronic acids/alkynes.[12][20] |
| Palladium Catalyst | Pd(0) precatalyst (e.g., Pd₂(dba)₃) | Pd(0) or Pd(II) precatalyst | Pd(0) or Pd(II) precatalyst | Minimizes initial Pd(II) concentration which can drive side reactions. |
| Ligand | Bulky, e⁻-rich phosphines (SPhos, XPhos) or NHCs | PPh₃ or specialized ligands | Bulky, e⁻-rich phosphines (RuPhos, BrettPhos) | Accelerates reductive elimination and stabilizes the catalyst.[3][4] |
| Base | Strong, soluble base (K₃PO₄, Cs₂CO₃) | Amine base (Et₃N, DIPEA) | Strong, non-nucleophilic base (NaOtBu, LHMDS) | Ensures rapid transmetalation/deprotonation to favor cross-coupling.[6][16] |
| Solvent | Anhydrous, degassed polar aprotic (Dioxane, Toluene) | Anhydrous, degassed amine or THF | Anhydrous, degassed ethereal or aromatic (Toluene, Dioxane) | Ensures reagent solubility and stability. |
| Temperature | Lowest effective temperature (e.g., 80-100 °C) | Room temp to moderate heat | Moderate heat (e.g., 80-110 °C) | Minimizes thermal decomposition and side reaction rates. |
| Additives | Consider K-formate for boronic acid homocoupling | N/A | N/A | Mild reductant to maintain Pd(0) state.[12] |
References
- 1. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. depts.washington.edu [depts.washington.edu]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. snu.elsevierpure.com [snu.elsevierpure.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on the Pyridazine Ring
Welcome to the technical support center for pyridazine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with nucleophilic substitution on the pyridazine core. As a Senior Application Scientist, I understand that while pyridazine is a valuable scaffold in drug discovery for its unique physicochemical properties, its reactivity can present challenges.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.
Part 1: Understanding the Fundamentals: Why Pyridazine Behaves the Way It Does
Before diving into troubleshooting, it's crucial to understand the electronic nature of the pyridazine ring. Unlike pyridine or pyrimidine, the pyridazine nucleus contains two adjacent nitrogen atoms. This arrangement has profound consequences for its reactivity:
-
Enhanced Electron Deficiency: The two electronegative nitrogen atoms strongly withdraw electron density from the ring carbons, making the entire system significantly more electron-poor (π-deficient) than pyridine or even pyrimidine.[2][3] This inherent electron deficiency makes the pyridazine ring highly susceptible to attack by nucleophiles.
-
Activation at All Positions: A key feature of the pyridazine ring is that every carbon atom is either ortho or para to a ring nitrogen. Consequently, there are no "unactivated" positions for nucleophilic aromatic substitution (SNAr), a stark contrast to pyridine where the C-3 position is significantly less reactive.[3][4][5] Nucleophilic attack is generally favored at the C4/C5 positions over the C3/C6 positions.[3]
-
The SNAr Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction's success. The ring nitrogens are crucial for stabilizing this intermediate by delocalizing the negative charge.[4][6]
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses common issues encountered during SNAr reactions on pyridazine substrates.
Question 1: My SNAr reaction is not working, or the yield is very low. What are the primary factors to investigate?
Answer: This is the most common issue and usually points to a problem with substrate activation, nucleophile strength, or reaction conditions. A systematic approach is key.
dot
Caption: Troubleshooting workflow for low-yield SNAr reactions.
Troubleshooting Steps:
-
Substrate & Leaving Group:
-
Leaving Group Identity: The canonical reactivity order for leaving groups in SNAr is F > Cl > Br > I.[7] Fluorine is highly activating because its strong electronegativity makes the attached carbon highly electrophilic, which is critical for the initial nucleophilic attack (the rate-determining step).
-
Leaving Group Position: As mentioned, C4/C5 positions are generally more reactive than C3/C6.[3] If your leaving group is at C3 or C6, you will likely need more forcing conditions (higher temperature, stronger base/nucleophile).
-
-
Nucleophile Potency:
-
Weakly basic nucleophiles (e.g., amines, alcohols) often require a base to deprotonate them, generating a much more potent anionic nucleophile (e.g., amide, alkoxide). Neutral amines can work but often require higher temperatures.
-
For oxygen nucleophiles, using pre-formed sodium or potassium alkoxides is far more effective than using the alcohol with a base like K₂CO₃. For amine nucleophiles, a non-nucleophilic base like NaH or KHMDS can be used if deprotonation is desired.
-
-
Solvent Choice:
-
Polar aprotic solvents are the standard for SNAr.[7][8] Solvents like DMSO, DMF, NMP, and sulfolane are excellent because they solvate the cation of the nucleophile salt, leaving the anion "naked" and highly reactive.[7]
-
Protic solvents (e.g., alcohols, water) can hydrogen-bond with the nucleophile, reducing its potency and slowing the reaction.[9] However, in some cases, water with a base like KF can be an effective and green alternative, potentially benefiting from an "on-water" effect.[10]
-
-
Temperature:
-
Many SNAr reactions on pyridazines require elevated temperatures (80-150 °C) to proceed at a reasonable rate, especially with less reactive substrates (e.g., chloropyridazines) or weaker nucleophiles.[11] If your reaction is sluggish at room temperature, incrementally increasing the heat is a standard optimization step. Microwave irradiation can often accelerate these reactions significantly.[10]
-
Question 2: I'm getting a mixture of isomers. How can I improve the regioselectivity of the substitution?
Answer: Regioselectivity is governed by both electronics and sterics.
dot
Caption: Factors influencing regioselectivity in SNAr.
-
Electronic Control: In a substrate like 3,4-dichloropyridazine, the C4 position is generally more electrophilic and thus more reactive towards nucleophilic attack than the C3 position. This is due to the combined electron-withdrawing effects of the nitrogens.
-
Steric Hindrance: When positions are electronically similar (e.g., C3 vs. C6 in a symmetrically substituted pyridazine), steric hindrance becomes the deciding factor. A bulky nucleophile will preferentially attack the less sterically hindered position. For example, in reacting 3,6-dichloropyridazine with a bulky secondary amine, substitution might favor one position if the substrate has other substituents creating a steric bias.
-
Controlling Selectivity:
-
Blocking Groups: If possible, install a temporary blocking group at the position you don't want to react.
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy, which is often the electronically preferred one.
-
Directed Metalation: For subsequent functionalization, directed ortho-metalation (DoM) can provide exquisite regiocontrol that is not achievable with SNAr.
-
Question 3: My starting material is decomposing under the reaction conditions. What can I do?
Answer: Pyridazine rings can be sensitive to harsh conditions, particularly very strong bases or high temperatures, which can lead to ring-opening or other decomposition pathways.[12]
-
Lower the Temperature: This is the first and simplest solution. Run the reaction for a longer time at a lower temperature.
-
Use a Milder Base: If a strong base like NaH is causing decomposition, switch to a weaker inorganic base like Cs₂CO₃ or K₃PO₄. Cesium carbonate is often particularly effective in SNAr as the large, soft cesium cation enhances the reactivity of the anionic nucleophile.
-
Change the Solvent: Some high-boiling point solvents can promote decomposition. Consider switching from NMP (b.p. 202 °C) to DMF (b.p. 153 °C) or even THF (b.p. 66 °C) if the reactivity allows.
-
Protecting Groups: If the decomposition is initiated by another functional group on your molecule, consider protecting it before attempting the SNAr reaction.
Part 3: Practical Protocols & Key Parameter Tables
This section provides a general experimental procedure and reference tables to guide your reaction setup.
General Protocol: SNAr of a Chloropyridazine with an Amine Nucleophile
This protocol is a starting point and should be optimized for your specific substrate and nucleophile combination.
Materials:
-
3,6-Dichloropyridazine (1 equiv)
-
Morpholine (1.1 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv), finely powdered and dried
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add 3,6-dichloropyridazine and potassium carbonate.
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.2-0.5 M with respect to the pyridazine substrate.
-
Begin vigorous stirring. Add the morpholine via syringe.
-
Heat the reaction mixture to 100 °C using an oil bath.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired monosubstituted product.
Table 1: Common Solvents for Pyridazine SNAr Reactions
| Solvent | Abbreviation | Boiling Point (°C) | Type | Key Characteristics & Use Cases |
| Dimethyl Sulfoxide | DMSO | 189 | Polar Aprotic | Excellent solvating power for salts; highly effective but can be difficult to remove. Often used for challenging substitutions. |
| N,N-Dimethylformamide | DMF | 153 | Polar Aprotic | Very common, good balance of properties. Can decompose at high temperatures. |
| N-Methyl-2-pyrrolidone | NMP | 202 | Polar Aprotic | High boiling point, useful for very unreactive substrates requiring high heat. |
| Acetonitrile | ACN | 82 | Polar Aprotic | Lower boiling point, useful for more reactive substrates where mild conditions are sufficient.[11] |
| Tetrahydrofuran | THF | 66 | Polar Aprotic | Less polar, but can be effective, especially with strong bases like NaH that have low solubility in other solvents. |
| Water | H₂O | 100 | Polar Protic | Atypical, but can be effective as a green solvent, often with KF as the base.[10] |
Table 2: Leaving Group Reactivity in Pyridazine SNAr
| Leaving Group | Symbol | Relative Reactivity | Mechanistic Rationale |
| Fluoride | -F | ++++ (Highest) | The high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and facilitating the rate-determining nucleophilic attack.[7] |
| Chloride | -Cl | ++ | A good compromise between reactivity and substrate availability/cost. The most common leaving group. |
| Bromide | -Br | + | Less activating than chloride due to lower electronegativity. C-Br bond is weaker, but bond breaking is not the rate-determining step. |
| Iodide | -I | + (Lowest) | Least activating due to low electronegativity. Sometimes used in specialized cases or palladium-catalyzed cross-coupling reactions.[13] |
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 3-Chloro-6-(trifluoromethyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Chloro-6-(trifluoromethyl)pyridazine in Modern Drug Discovery
This compound is a halogenated pyridazine derivative of significant interest in medicinal chemistry and drug discovery. The pyridazine scaffold is recognized as a "privileged structure" due to its prevalence in biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, antimicrobial, and anti-cancer properties. The unique physicochemical properties of the pyridazine ring, such as its hydrogen bonding capacity and dipole moment, make it a versatile building block for designing novel therapeutic agents. The incorporation of a trifluoromethyl group can further enhance metabolic stability and binding affinity.
Given its potential as a key intermediate in the synthesis of novel pharmaceuticals, the unambiguous characterization and purity assessment of this compound are of paramount importance. This guide provides a comparative overview of the primary analytical techniques for the comprehensive characterization of this compound, complete with illustrative experimental protocols and data.
An Integrated Approach to Analytical Characterization
A multi-technique approach is essential for the robust characterization of this compound. Each analytical method provides a unique piece of the puzzle, and their combined application ensures the confirmation of its chemical identity, purity, and stability. The logical workflow for the characterization of a newly synthesized or procured batch of this compound is outlined below.
Caption: An overview of the integrated analytical workflow for the characterization of this compound.
Comparative Analysis of Key Analytical Methodologies
The following sections provide a detailed comparison of the most critical analytical techniques for the characterization of this compound.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including the connectivity of atoms and the chemical environment of nuclei (¹H, ¹³C, ¹⁹F). | - Unambiguous structure elucidation.- High resolution and sensitivity.- Provides information on isomeric purity. | - Relatively low sensitivity compared to MS.- Can be complex to interpret for second-order spectra.- Requires deuterated solvents. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns, confirming the elemental composition. | - Extremely high sensitivity.- Provides molecular formula confirmation.- Can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis. | - |
Navigating the Analytical Maze: A Comparative Guide to the HPLC-MS Analysis of 3-Chloro-6-(trifluoromethyl)pyridazine and its Derivatives
For researchers, scientists, and drug development professionals, the robust and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of a successful research and development pipeline. 3-Chloro-6-(trifluoromethyl)pyridazine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, presents a unique analytical challenge due to its halogenated and trifluoromethylated structure. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the analysis of this compound, alongside alternative methodologies, supported by practical insights and experimental considerations.
The Analytical Imperative: Why a Dedicated Approach is Crucial
The purity and impurity profile of this compound directly impacts the quality, safety, and efficacy of the final product. Potential impurities can arise from unreacted starting materials, intermediates, by-products from side reactions, or degradation products.[1] A well-designed analytical method is therefore not just a quality control measure, but a critical tool for process optimization and regulatory compliance.
This guide will focus on a primary HPLC-MS method, offering a detailed protocol and the scientific rationale behind the chosen parameters. Furthermore, we will explore Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC) as viable alternatives, providing a comparative analysis to aid in selecting the optimal technique for your specific analytical needs.
Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC, particularly in a reverse-phase modality coupled with mass spectrometry, stands as the most prevalent and versatile technique for the analysis of non-volatile and semi-volatile organic compounds like this compound.[1][2] The inherent polarity of the pyridazine ring, combined with the characteristics of the chloro and trifluoromethyl groups, makes it well-suited for this approach.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a robust starting point for the development of a validated HPLC-MS method for the analysis of this compound.
Instrumentation:
-
UPLC/HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Mass spectrometer (e.g., single quadrupole, triple quadrupole, or high-resolution mass spectrometer like Q-TOF or Orbitrap).
Chromatographic Conditions:
-
Column: A C18 stationary phase is a common and effective choice for retaining and separating the analyte from potential impurities. A column with dimensions such as 2.1 x 100 mm and a particle size of 1.8 µm is recommended for fast and efficient separations.
-
Mobile Phase A: 0.1% Formic acid in Water. The acidic modifier helps to improve peak shape and ionization efficiency in the mass spectrometer.
-
Mobile Phase B: 0.1% Acetonitrile. Acetonitrile is a common organic modifier in reverse-phase chromatography, offering good solvating power and low viscosity.
-
Gradient Elution: A gradient elution is crucial for effectively separating compounds with a range of polarities, which is often the case when analyzing impurities.
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C. Elevated temperatures can improve peak shape and reduce viscosity.
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for nitrogen-containing heterocyclic compounds.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 450 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Acquisition: Full scan mode (e.g., m/z 50-500) for impurity identification and Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for quantification of the main component and known impurities.
Causality Behind Experimental Choices
The selection of these parameters is deliberate. The C18 column provides a hydrophobic stationary phase that interacts with the non-polar regions of the this compound molecule. The gradient elution ensures that both more polar impurities (eluting early) and less polar impurities (eluting later) are effectively separated from the main peak. Formic acid in the mobile phase protonates the nitrogen atoms in the pyridazine ring, enhancing ionization efficiency in the ESI source. The mass spectrometer provides high selectivity and sensitivity, allowing for the detection and identification of trace-level impurities based on their mass-to-charge ratio.
Visualizing the HPLC-MS Workflow
Caption: A schematic overview of the HPLC-MS workflow for the analysis of this compound.
Alternative Analytical Techniques: A Comparative Overview
While HPLC-MS is a powerful primary technique, other methods offer distinct advantages for specific analytical goals.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds.[1] Given that this compound has a reported boiling point, GC-MS is a viable alternative, particularly for the analysis of residual solvents and other volatile impurities.
Key Considerations:
-
Volatility: The compound must be thermally stable and sufficiently volatile to be analyzed by GC.
-
Derivatization: For less volatile impurities, derivatization may be necessary to increase their volatility.
-
Column Selection: A mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point for halogenated aromatic compounds.
-
Injector Temperature: Careful optimization is needed to ensure efficient vaporization without thermal degradation.
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It is often considered a "green" alternative to normal-phase HPLC and can offer advantages for the separation of polar and chiral compounds.[3][4] For a polar molecule like this compound, SFC can provide unique selectivity.
Key Considerations:
-
Solubility: The analyte must be soluble in the supercritical fluid mobile phase, which often includes a polar co-solvent like methanol.
-
Modifier and Additive Selection: The choice of co-solvent and additives (e.g., amines or acids) is critical for achieving good peak shape and retention.
-
Orthogonal Selectivity: SFC can provide different elution orders compared to reverse-phase HPLC, which can be advantageous for resolving co-eluting impurities.
Performance Comparison: HPLC-MS vs. GC-MS vs. SFC
The following table provides a comparative summary of the performance of these three techniques for the analysis of this compound. The quantitative data presented is illustrative and based on the expected performance for a compound of this nature.
| Parameter | HPLC-MS | GC-MS | SFC-MS |
| Applicability | Non-volatile & semi-volatile compounds | Volatile & semi-volatile compounds | Polar & chiral compounds |
| Sensitivity (LOD) | Low ng/mL to pg/mL | Low ng/mL to pg/mL | Low to mid ng/mL |
| Selectivity | High (tunable by chromatography & MS) | High (based on volatility & mass fragmentation) | High (orthogonal to RP-HPLC) |
| Typical Run Time | 5-15 minutes | 10-30 minutes | 3-10 minutes |
| Sample Preparation | Simple dissolution and filtration | Can require derivatization for non-volatile impurities | Simple dissolution in co-solvent |
| "Green" Chemistry | Moderate (uses organic solvents) | High (less solvent usage) | High (uses CO2 as primary mobile phase) |
| Cost of Instrumentation | High | Moderate to High | High |
Conclusion: Selecting the Right Tool for the Job
The choice of analytical technique for this compound and its derivatives is contingent on the specific analytical objective.
-
HPLC-MS remains the gold standard for comprehensive impurity profiling and quantification of the main component due to its wide applicability, high sensitivity, and selectivity. It is the recommended primary technique for routine quality control and release testing.
-
GC-MS serves as an excellent complementary technique, particularly for the analysis of volatile impurities and residual solvents, which are critical parameters in pharmaceutical manufacturing.
-
SFC-MS offers a valuable orthogonal approach, providing different selectivity that can be instrumental in resolving challenging co-elutions and for chiral separations if applicable to derivatives. Its "green" credentials also make it an increasingly attractive option.
By understanding the principles, strengths, and limitations of each of these powerful analytical tools, researchers and drug development professionals can confidently select and implement the most appropriate methodology to ensure the quality and integrity of their compounds.
References
Comparative Reactivity Analysis: 3-Chloro-6-(trifluoromethyl)pyridazine vs. 3-Chloropyridine in Nucleophilic Aromatic Substitution
A Senior Application Scientist's Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of heterocyclic chemistry, chloropyridines and chloropyridazines serve as foundational building blocks for the synthesis of a vast array of functionalized molecules pivotal to the pharmaceutical and agrochemical industries. The strategic introduction of nucleophiles onto these scaffolds via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of molecular design. This guide provides an in-depth, objective comparison of the reactivity of two commercially significant halogenated heterocycles: 3-Chloro-6-(trifluoromethyl)pyridazine and 3-chloropyridine. Our analysis, grounded in fundamental electronic principles and supported by experimental data, aims to equip researchers with the predictive understanding necessary for efficient reaction design and optimization.
Structural and Electronic Underpinnings of Reactivity
The reactivity of an aromatic halide in an SNAr reaction is fundamentally governed by the electronic characteristics of the ring system and the influence of any substituents. The stability of the negatively charged intermediate, known as the Meisenheimer complex, is the paramount factor determining the reaction rate.
3-Chloropyridine: The pyridine ring is an electron-deficient heterocycle due to the inductive and mesomeric (-M) effects of the electronegative nitrogen atom. This general electron deficiency makes the ring more susceptible to nucleophilic attack than benzene. However, the degree of activation is position-dependent. For SNAr to proceed readily, the negative charge of the Meisenheimer intermediate must be effectively stabilized, ideally by delocalization onto an electronegative atom. In the case of 3-chloropyridine, the chlorine atom is positioned meta to the ring nitrogen.[1][2] Consequently, when a nucleophile attacks the C-3 position, the resulting negative charge in the intermediate cannot be delocalized onto the nitrogen atom.[1][2] This lack of direct resonance stabilization renders the intermediate relatively high in energy, making 3-chloropyridine significantly less reactive in SNAr reactions compared to its 2- and 4-chloro isomers.[1][2][3]
This compound: The pyridazine scaffold contains two adjacent nitrogen atoms, which imparts a substantially greater degree of electron deficiency to the ring system compared to pyridine.[4] This inherent property alone significantly activates the ring towards nucleophilic attack. The reactivity of this specific molecule is further amplified by the presence of a trifluoromethyl (-CF3) group at the C-6 position. The -CF3 group is one of the most powerful electron-withdrawing groups used in medicinal chemistry, exerting a strong inductive effect.[5][6]
The synergistic effect of the two ring nitrogens and the C-6 trifluoromethyl group profoundly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic ring and provides extensive stabilization for the negative charge developed in the Meisenheimer intermediate during nucleophilic attack at the C-3 position. This cumulative electron withdrawal makes the C-Cl bond exceptionally polarized and susceptible to cleavage.
Head-to-Head Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The stark differences in the electronic landscapes of 3-chloropyridine and this compound translate directly into a dramatic disparity in their reactivity towards nucleophiles.
dot
Caption: Comparative SNAr pathways.
This compound is vastly more reactive than 3-chloropyridine in SNAr reactions. While reactions with 3-chloropyridine often necessitate elevated temperatures, strong bases, or even metal catalysis to achieve reasonable conversion, this compound typically reacts smoothly with a wide range of nucleophiles under mild conditions, often at or slightly above room temperature.[7]
This heightened reactivity is a direct consequence of superior stabilization of the transition state and the Meisenheimer intermediate. The combined electron-withdrawing power of the pyridazine nitrogens and the trifluoromethyl group creates a highly electrophilic C-3 carbon and ensures that the resulting negative charge is extensively delocalized, lowering the activation energy of the reaction.
| Feature | 3-Chloropyridine | This compound | Rationale |
| Ring System | Pyridine (1 N atom) | Pyridazine (2 N atoms) | More heteroatoms lead to a more electron-deficient ring.[4] |
| Key Substituent | None | 6-Trifluoromethyl (-CF3) | -CF3 is a powerful electron-withdrawing group.[5] |
| Activation for SNAr | Low to Moderate | Very High | Synergistic electron withdrawal from two N atoms and the -CF3 group. |
| Intermediate Stability | Poorly stabilized | Highly stabilized | Charge is delocalized over two N atoms and inductively stabilized by -CF3. |
| Typical Reaction Conditions | Harsh (High temp, strong base) | Mild (Low to moderate temp) | Lower activation energy barrier for the pyridazine derivative. |
| Reaction Scope | Limited with weak nucleophiles | Broad with N, O, S nucleophiles | High electrophilicity allows reaction with a wider range of nucleophiles. |
Experimental Protocols: A Case Study in Amination
To illustrate the practical implications of these reactivity differences, we present representative protocols for the amination of both substrates. Aminated pyridines and pyridazines are ubiquitous motifs in drug discovery.
Protocol 1: Synthesis of 3-Amino-6-(trifluoromethyl)pyridazine
This procedure exemplifies the high reactivity of the pyridazine substrate, allowing for a clean, high-yielding reaction under moderate conditions.
dot
Caption: General workflow for SNAr reactions.
Materials:
-
This compound (1.0 eq)
-
Ammonia (7 N solution in Methanol, 3.0-5.0 eq) or desired amine (1.1 eq)
-
Solvent (e.g., 1,4-Dioxane, DMF, or NMP)
-
Optional: Base such as K₂CO₃ or DIPEA (1.5 eq) if using an amine salt.
Procedure:
-
To a sealed reaction vessel, add this compound.
-
Add the solvent (e.g., 1,4-Dioxane).
-
Add the solution of ammonia in methanol or the desired amine. If using an amine hydrochloride salt, add the base.
-
Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield 3-amino-6-(trifluoromethyl)pyridazine.
Expected Outcome: High yields (typically >85%) are expected due to the high reactivity of the substrate.
Protocol 2: Synthesis of 3-Aminopyridine
The synthesis of 3-aminopyridine from 3-chloropyridine via direct nucleophilic substitution is challenging and often low-yielding.[7] Alternative methods like the Hofmann rearrangement of nicotinamide are frequently preferred commercially.[8][9] When direct substitution is attempted, more forcing conditions are required.
Materials:
-
3-Chloropyridine (1.0 eq)
-
Aqueous Ammonia (28-30%, large excess)
-
Copper(II) Sulfate (catalytic amount)
Procedure:
-
In a high-pressure autoclave, combine 3-chloropyridine, a large excess of concentrated aqueous ammonia, and a catalytic amount of copper(II) sulfate.
-
Seal the autoclave and heat to 180-200 °C. The reaction requires high pressure to maintain the reagents in the liquid phase.
-
Maintain the temperature for 12-24 hours.
-
After cooling the reactor to room temperature, carefully vent the excess pressure.
-
Transfer the reaction mixture and extract several times with an organic solvent (e.g., diethyl ether or chloroform).
-
Dry the combined organic extracts over anhydrous potassium carbonate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or recrystallization to yield 3-aminopyridine.
Expected Outcome: Moderate to low yields are typical for this reaction, and the harsh conditions limit its applicability to substrates with sensitive functional groups.
Conclusion and Synthetic Implications
The comparative analysis unequivocally demonstrates that This compound is a significantly more reactive and versatile substrate for nucleophilic aromatic substitution than 3-chloropyridine. This enhanced reactivity stems from the cumulative electron-withdrawing effects of the two ring nitrogen atoms and the powerful trifluoromethyl group, which serve to activate the substitution site and stabilize the reaction intermediate.
For drug development professionals and synthetic chemists, this differential reactivity has critical implications:
-
Predictive Power: Understanding these electronic principles allows for the rational selection of building blocks. When a facile SNAr reaction is desired, the pyridazine scaffold is a superior choice.
-
Reaction Conditions: The use of this compound enables the use of milder reaction conditions, which expands the compatible functional group tolerance and often leads to cleaner reactions with higher yields.
-
Scaffold Hopping: In medicinal chemistry, switching from a less reactive pyridine core to a more reactive pyridazine core can be a viable strategy to facilitate the synthesis of analog libraries and explore new chemical space.
By leveraging the intrinsic electronic properties of these heterocyclic systems, researchers can streamline synthetic routes, improve efficiency, and accelerate the discovery and development of novel chemical entities.
References
- 1. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Solved Offer an explanation for the observation that | Chegg.com [chegg.com]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
Biological activity of 3-Chloro-6-(trifluoromethyl)pyridazine derivatives versus analogs
A Comparative Guide to the Biological Activity of 3-Chloro-6-(trifluoromethyl)pyridazine Derivatives and Their Analogs
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile core for designing bioactive molecules. Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.
This guide focuses on a specific, highly functionalized pyridazine building block: this compound. The presence of a trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, often enhances metabolic stability and binding affinity. The chlorine atom at the 3-position serves as a versatile synthetic handle, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). We will objectively compare the biological performance of derivatives retaining this core structure against their analogs, supported by experimental data from peer-reviewed studies.
Comparative Analysis of Biological Activities
The primary therapeutic areas where this compound derivatives and their analogs have shown significant promise are oncology and infectious diseases. This section will dissect the performance of these compounds in each domain.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The pyridazine scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that block enzymes responsible for cell growth and division. The this compound core has been instrumental in designing potent anticancer agents.
1. Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. A study on 3,6-disubstituted pyridazines identified novel compounds with potent inhibitory activity against CDK2.[1][2] In this series, the this compound was used as a key intermediate to synthesize a library of derivatives where the chlorine was substituted with various amines.
One of the most potent compounds, 11m , emerged as a submicromolar inhibitor of breast cancer cell lines T-47D and MDA-MB-231.[2] This derivative features a methyltetrahydropyran group, highlighting the importance of the substituent introduced at the 3-position. The analog 11l also showed significant activity, inducing cell cycle arrest and apoptosis in breast cancer cells.[2]
Table 1: In Vitro Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives Against Breast Cancer Cell Lines [1]
| Compound | R-Group at C3 | T-47D IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| 11i | Morpholine | 1.37 ± 0.04 | Not specified |
| 11l | Not specified | 1.57 ± 0.05 | Not specified |
| 11m | Methyltetrahydropyran | 0.43 ± 0.01 | 0.99 ± 0.03 |
| Doxorubicin | (Reference Drug) | 0.91 ± 0.03 | 1.42 ± 0.05 |
The data clearly indicates that while the 6-(trifluoromethyl)pyridazine core is essential, the nature of the substituent replacing the chlorine at the C3 position is a critical determinant of anticancer potency. The high activity of compound 11m suggests that specific heterocyclic moieties can significantly enhance the therapeutic potential.
2. JNK1 Pathway Inhibition
Another approach involves designing pyridazine derivatives that target the c-Jun N-terminal kinase (JNK1) pathway, which is implicated in cancer cell survival and proliferation. A series of novel 3,6-disubstituted pyridazine derivatives were synthesized and evaluated for their anticancer activity.[3][4] Compound 9e from this series demonstrated broad-spectrum antiproliferative activity against the NCI-60 cancer cell line panel.[4] This compound, which features a complex substituent at the 3-position, showed significant growth inhibition in renal and breast cancer cell lines.[4]
Antimicrobial Activity: Combating Pathogenic Microbes
The trifluoromethyl group is a common feature in modern antimicrobial agents, and its incorporation into the pyridazine scaffold has yielded compounds with promising activity against a range of pathogens.
1. Antibacterial Activity
While direct studies on this compound derivatives are limited in this context, research on analogous structures provides valuable insights. For instance, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown potent activity against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6] Several of these novel compounds were effective in preventing biofilm formation and eradicating preformed biofilms, outperforming the control antibiotic vancomycin in some cases.[5]
Similarly, trifluoromethylpyridine nucleoside analogs have demonstrated significant antibacterial activity.[7] The minimum inhibitory concentrations (MICs) for these compounds against Staphylococcus aureus, Bacillus infantis, Escherichia coli, and Stenotrophomonas maltophilia were in the low microgram per milliliter range, comparable to the reference drug amoxicillin.[7]
Table 2: Minimum Inhibitory Concentration (MIC) of Trifluoromethylpyridine Analogs [7]
| Compound | S. aureus MIC (µg/mL) | B. infantis MIC (µg/mL) | E. coli MIC (µg/mL) | S. maltophilia MIC (µg/mL) |
| Nucleoside 4-7 | 1.3 - 4.9 | 1.3 - 4.9 | 1.3 - 4.9 | 1.3 - 4.9 |
| Fluoroaryl 8a,b | 1.8 - 5.5 | 1.8 - 5.5 | 1.8 - 5.5 | 1.8 - 5.5 |
| Amoxicillin | 1.0 - 2.0 | 1.0 - 2.0 | 1.0 - 2.0 | 1.0 - 2.0 |
These findings suggest that the trifluoromethyl moiety, whether on a pyridazine, pyrazole, or pyridine ring, is a key contributor to antibacterial efficacy. Future research should focus on synthesizing and testing 3-substituted-6-(trifluoromethyl)pyridazine derivatives to explore their potential as novel antibacterial agents.
Structure-Activity Relationship (SAR) Insights
The accumulated data allows for the deduction of several key SAR trends:
-
The Role of the Trifluoromethyl Group: The -CF3 group at the C6 position is a consistent feature in the most active compounds, suggesting its importance for target engagement and metabolic stability.
-
The Versatility of the C3 Position: The chlorine atom at C3 is an excellent leaving group for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The nature of this substituent is a primary driver of potency and selectivity.
-
Importance of Heterocyclic Substituents: The superior activity of compounds like 11m , which bears a methyltetrahydropyran group, indicates that carefully chosen heterocyclic moieties at the C3 position can significantly enhance biological activity.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, this section outlines a standard protocol for evaluating the cytotoxic activity of novel compounds.
Protocol: In Vitro Cytotoxicity Assessment using MTS Assay
This protocol is designed to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
1. Materials and Reagents:
- Human cancer cell lines (e.g., T-47D, MDA-MB-231)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
- 96-well cell culture plates
- Test compounds dissolved in DMSO (stock solution)
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Phosphate-Buffered Saline (PBS)
- Microplate reader
2. Procedure:
- Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.
- Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
- MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C. The viable cells will convert the MTS tetrazolium salt into a colored formazan product.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Justification of Method: The MTS assay is a colorimetric method that is widely used for its simplicity, accuracy, and high-throughput capabilities. It provides a reliable measure of cell viability, which is a key indicator of cytotoxic potential.
Visualizations
General Synthetic Workflow
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Kinase Inhibitors Derived from the 3-Chloro-6-(trifluoromethyl)pyridazine Scaffold
For researchers, scientists, and drug development professionals, the strategic selection of a core scaffold is a critical first step in the design of potent and selective kinase inhibitors. The 3-chloro-6-(trifluoromethyl)pyridazine moiety has emerged as a privileged starting point, offering a versatile platform for the development of inhibitors targeting a range of kinases implicated in various disease states. This guide provides an in-depth comparison of structure-activity relationships (SAR) for distinct classes of kinase inhibitors originating from this common chemical ancestor, supported by experimental data and detailed protocols.
The Strategic Advantage of the this compound Scaffold
The this compound scaffold presents several advantageous features for kinase inhibitor design. The chlorine atom at the 3-position serves as a convenient synthetic handle for introducing a variety of substituents via nucleophilic substitution or cross-coupling reactions. The electron-withdrawing trifluoromethyl group at the 6-position can enhance binding affinity and modulate the physicochemical properties of the molecule, such as metabolic stability and cell permeability. This guide will explore how medicinal chemists have leveraged these features to develop potent inhibitors for diverse kinase targets.
Comparison of Kinase Inhibitor Series
This guide will delve into the SAR of several kinase inhibitor series derived from the this compound core, with a focus on Cyclin-Dependent Kinase 2 (CDK2), c-Jun N-terminal Kinase 1 (JNK1), and Activin-like Kinase 5 (ALK5).
Targeting the Cell Cycle: 3,6-Disubstituted Pyridazines as CDK2 Inhibitors
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, and its aberrant activity is a hallmark of many cancers. The development of selective CDK2 inhibitors is a promising therapeutic strategy. A series of 3,6-disubstituted pyridazines, synthesized from a related starting material, has been investigated for their potential as anticancer agents targeting CDK2.[1][2]
The general structure of these inhibitors features a substitution at the 6-position of the pyridazine ring and a carboxamide group at the 3-position. The SAR studies revealed several key insights:
-
Substitution at the 6-Position: The nature of the substituent at the C6 position significantly influences the anti-proliferative activity. For instance, replacing the chloro group with a morpholine moiety has been shown to be beneficial for activity against breast cancer cell lines.[1]
-
Amide Substituents at the 3-Position: The R group of the carboxamide at the C3 position plays a crucial role in determining the potency. Studies have shown that bulky and heterocyclic groups can lead to potent inhibition. For example, a methyltetrahydropyran-bearing pyridazine emerged as a submicromolar growth inhibitor against T-47D and MDA-MB-231 breast cancer cell lines.[1][2]
Table 1: Anti-proliferative Activity of 3,6-disubstituted Pyridazines in Breast Cancer Cell Lines.[1]
| Compound | R1 (at C6) | R2 (Amide substituent at C3) | T-47D IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 11i | Morpholine | n-Butyl | 0.44 ± 0.01 | 1.37 ± 0.04 |
| 11m | Morpholine | (Tetrahydro-2H-pyran-4-yl)methyl | 0.43 ± 0.01 | 0.99 ± 0.03 |
| 11b | 4-Methylpiperazin-1-yl | 4-Fluorobenzyl | 1.37 ± 0.04 | > 20 |
| 11e | 4-Methylpiperazin-1-yl | (Tetrahydro-2H-pyran-4-yl)methyl | 2.62 ± 0.08 | 1.60 ± 0.05 |
A detailed protocol for assessing the CDK2 inhibitory activity of these compounds is crucial for reproducible results.
Step-by-Step Methodology:
-
Reagents and Materials: Purified recombinant CDK2/cyclin E, Histone H1 as substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Dissolve test compounds in DMSO to prepare stock solutions. Serially dilute the compounds in assay buffer to the desired concentrations.
-
Assay Procedure:
-
Add the CDK2/cyclin E enzyme to the wells of a microplate.
-
Add the test compounds at various concentrations and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of Histone H1 and ATP.
-
Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.
Modulating Inflammatory Pathways: 3,6-Disubstituted Pyridazines as JNK1 Inhibitors
The c-Jun N-terminal kinases (JNKs) are key players in stress-induced signaling pathways and are implicated in inflammatory diseases and cancer.[3] A series of 3,6-disubstituted pyridazines has been designed and evaluated as JNK1 inhibitors with potential anticancer activity.[3][4]
The exploration of substituents at the 3- and 6-positions of the pyridazine core has yielded potent JNK1 inhibitors.
-
Substitution at the 6-Position: A phenyl or substituted phenyl group at the C6 position is a common feature in this series.
-
Substitution at the 3-Position: The key modifications involve the introduction of a hydrazinyl-based side chain at the C3 position. Hybridization of the pyridazine scaffold with a 4-fluorophenyl group has been shown to be particularly effective for JNK1 inhibitory activity.[4]
Table 2: Growth Inhibition of NCI-60 Cell Lines by a Lead 3,6-disubstituted Pyridazine (Compound 9e).[3][4]
| Cell Line | Cancer Type | Growth Inhibition (%) at 10 µM |
| A498 | Renal Cancer | 97.91 |
| HOP-92 | Non-Small Cell Lung Cancer | 91.51 |
| SNB-75 | CNS Cancer | 91.82 |
| T-47D | Breast Cancer | 79.98 |
| IGROV1 | Ovarian Cancer | 77.88 |
The in vivo efficacy of lead compounds is a critical step in the drug discovery pipeline.
Step-by-Step Methodology (Ehrlich Ascites Carcinoma Solid Tumor Model):
-
Animal Model: Use female Swiss albino mice.
-
Tumor Induction: Subcutaneously inject Ehrlich ascites carcinoma cells into the right thigh of each mouse.
-
Treatment: Once the tumors reach a palpable size, randomize the mice into control and treatment groups. Administer the test compound (e.g., compound 9e) intraperitoneally at different dose levels for a specified period. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume at regular intervals using a caliper.
-
Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors. Weigh the tumors and perform histopathological analysis to assess necrosis.
-
Biochemical Analysis: Analyze tumor tissues for the expression of target proteins (e.g., JNK1, c-Jun, c-Fos, p53) by methods such as Western blotting or immunohistochemistry to confirm the mechanism of action.[3]
Targeting Fibrosis and Cancer: Pyridazine-Based ALK5 Inhibitors
Activin-like kinase 5 (ALK5), the type I receptor for transforming growth factor-β (TGF-β), is a key mediator of fibrosis and plays a dual role in cancer.[5][6] A novel series of 4,6-disubstituted pyridazines has been designed and characterized as ALK5 inhibitors.[5]
This series features a pyridazine core with substitutions at the 4- and 6-positions.
-
Hinge-Binding Moiety: A pyridine or a substituted pyridine at one of the positions acts as a hinge-binder, forming crucial hydrogen bonds with the kinase. A 2-amino-pyridine was found to significantly increase potency.[5]
-
Solvent-Exposed Region: The substituent at the other position extends into the solvent-exposed region. Introducing basic amines through an amide linker in this region led to a significant boost in both biochemical and cell-based potency.[5]
Table 3: In Vitro Potency of 4,6-disubstituted Pyridazine ALK5 Inhibitors.[5]
| Compound | R1 (at C4) | R2 (at C6) | ALK5 pKi | A549 pIC50 |
| 2A | 5-chloro-2-fluorophenyl | 4-pyridyl | 7.00 | < 5 |
| 4 | 5-chloro-2-fluorophenyl | 2-amino-4-pyridyl | 8.55 | 5.66 |
| 20 | 5-chloro-2-fluorophenyl | 4-(N-(2-(N,N-dimethylamino)ethyl)carbamoyl)phenyl | 9.29 | 6.82 |
| 23 | 5-chloro-2-fluorophenyl | 4-(N-(1-methylpiperidin-4-yl)carbamoyl)phenyl | 8.91 | 6.57 |
Step-by-Step Methodology (ADP-Glo™ Kinase Assay):
-
Reagents and Materials: Purified recombinant ALK5 kinase domain, a suitable substrate (e.g., a generic peptide substrate), ATP, kinase assay buffer, and the ADP-Glo™ Kinase Assay kit (Promega).
-
Assay Setup: Perform the assay in a low-volume 384-well plate.
-
Kinase Reaction:
-
Add the ALK5 enzyme, test compound dilutions, and substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 1 hour).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.
-
Incubate for 30 minutes at room temperature.
-
-
Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and, therefore, to the kinase activity.
-
Data Analysis: Calculate IC50 values from the dose-response curves and convert them to Ki values using the Cheng-Prusoff equation.[5]
Visualizing the Path Forward
The following diagrams illustrate the general workflow for kinase inhibitor discovery and a representative signaling pathway targeted by these inhibitors.
Caption: A generalized workflow for the discovery and preclinical development of kinase inhibitors.
Caption: Simplified TGF-β/ALK5 signaling pathway and the point of intervention for pyridazine-based inhibitors.
Conclusion
The this compound scaffold has proven to be a fruitful starting point for the development of potent and selective kinase inhibitors targeting diverse kinases such as CDK2, JNK1, and ALK5. The SAR studies highlighted in this guide demonstrate how systematic modifications to this core structure can lead to compounds with significant therapeutic potential. The detailed experimental protocols provided serve as a valuable resource for researchers in the field, facilitating the reproducible evaluation of novel kinase inhibitors. The continued exploration of this versatile scaffold is likely to yield further advances in the development of targeted therapies for a range of human diseases.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pharmacokinetic Profile of Substituted Pyridazine Compounds: A Comparative Guide for Drug Discovery Professionals
Introduction: The Enduring Appeal of the Pyridazine Scaffold in Medicinal Chemistry
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in modern drug discovery. Its unique physicochemical properties, including a high dipole moment and the capacity for dual hydrogen bonding, offer medicinal chemists a versatile tool to modulate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates.[1] The incorporation of the pyridazine moiety can significantly enhance aqueous solubility, a critical factor for improving oral bioavailability, and can also be leveraged to fine-tune metabolic stability and reduce off-target effects. This guide provides a comprehensive comparison of the pharmacokinetic profiles of a range of substituted pyridazine compounds, supported by experimental data and detailed protocols for key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays. We will also explore how the pyridazine core compares to other commonly employed heterocyclic scaffolds, offering insights to guide rational drug design and candidate selection.
Comparative Pharmacokinetic Profiles of Substituted Pyridazines
The pharmacokinetic behavior of pyridazine-containing compounds is highly dependent on the nature and position of their substituents. Strategic modifications to the pyridazine core can dramatically alter key PK parameters such as absorption, distribution, metabolism, and excretion. The following table summarizes the pharmacokinetic parameters of several notable substituted pyridazine derivatives, including approved drugs and investigational compounds, to illustrate the tunable nature of this scaffold.[2]
| Compound/Drug Name | Species | Dosing Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t1/2) (h) | Oral Bioavailability (%) | Protein Binding (%) | Primary Excretion Route |
| Relugolix | Human | Oral | ~2.25 | 29 (at 40mg) | - | 36-65 | ~12 | 68-71 | Feces (81%) |
| Deucravacitinib | Human | Oral | 1.5-2.3 | - | - | 8-15 | - | - | - |
| GNE-A | Mouse | Oral | - | - | - | - | 88.0 | 96.7-99.0 | - |
| Rat | Oral | - | - | - | 1.67 | 11.2 | 96.7-99.0 | - | |
| Dog | Oral | - | - | - | 16.3 | 55.8 | 96.7-99.0 | - | |
| Monkey | Oral | - | - | - | - | 72.4 | 96.7-99.0 | - | |
| Pyridazinone 19 | Mouse | Oral | - | - | - | - | Favorable | - | - |
| Compound 4f (vasorelaxant) | Rat | - | - | - | - | - | Good (predicted) | - | - |
| Compound 5d (vasorelaxant) | Rat | - | - | - | - | - | Good (predicted) | - | - |
| Compound 9a (COX-2 inhibitor) | - | - | - | - | - | - | Good (predicted) | - | - |
| Compound 16b (COX-2 inhibitor) | - | - | - | - | - | - | Good (predicted) | - | - |
Data compiled from preclinical and clinical studies.[2][3][4] Note: "-" indicates data not reported in the cited sources.
The data clearly demonstrates the significant impact of substitution on the pharmacokinetic profile of pyridazine derivatives. For instance, the approved drugs Relugolix and Deucravacitinib exhibit distinct half-lives, influencing their dosing regimens.[2] Furthermore, preclinical data for compounds like GNE-A showcase the species-dependent variability in oral bioavailability, a critical consideration in translational drug development.[2] The favorable oral bioavailability predicted for several investigational compounds underscores the potential of the pyridazine scaffold in designing orally administered drugs.[3][4]
Structure-Activity Relationships (SAR) Influencing Pharmacokinetics
The observed diversity in the pharmacokinetic profiles of pyridazine derivatives can be rationalized by considering the interplay of various physicochemical properties governed by their substitution patterns.
Lipophilicity and Solubility: The inherent polarity of the pyridazine ring often contributes to improved aqueous solubility compared to its carbocyclic analogue, benzene.[5] This is a significant advantage in overcoming the solubility-limited absorption that plagues many drug candidates. Medicinal chemists can further modulate lipophilicity (logP/logD) through the introduction of polar or nonpolar substituents to strike the optimal balance between solubility and membrane permeability.
Metabolic Stability: The nitrogen atoms in the pyridazine ring influence its electronic properties, making it generally less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to electron-rich aromatic systems.[1] However, the unsubstituted positions on the ring and the nature of the substituents are key determinants of metabolic fate. Blocking metabolically labile sites with groups like fluorine or incorporating metabolically stable functionalities are common strategies to enhance the half-life of pyridazine-based drugs.[5]
Protein Binding: Plasma protein binding is a critical parameter that affects the free drug concentration and, consequently, its efficacy and clearance. The ability of the pyridazine core and its substituents to engage in hydrogen bonding and other non-covalent interactions influences its affinity for plasma proteins like albumin. The extent of protein binding can be tailored by modifying the overall lipophilicity and hydrogen bonding potential of the molecule.
Comparative Analysis with Alternative Heterocyclic Scaffolds
In drug discovery, the choice of a heterocyclic core is a pivotal decision. Pyridazine is often considered as a bioisosteric replacement for other aromatic systems, particularly pyridine and its diazine isomers, pyrimidine and pyrazine.
Pyridazine vs. Pyridine: The additional nitrogen atom in pyridazine significantly alters its electronic distribution and physicochemical properties compared to pyridine. Pyridazine is more polar and generally has a lower basicity (pKa ≈ 2.3) than pyridine (pKa ≈ 5.2).[1] This lower basicity can be advantageous in reducing interactions with acidic organelles and potential off-target effects. The presence of two adjacent nitrogen atoms in pyridazine also offers unique opportunities for bidentate interactions with biological targets, which can enhance potency and selectivity. From a pharmacokinetic perspective, the increased polarity of the pyridazine ring can lead to improved solubility and reduced metabolic liability compared to analogous pyridine-containing compounds.
Pyridazine vs. Pyrimidine and Pyrazine: As isomers, the diazines share the same molecular formula but differ in the relative positions of their nitrogen atoms. This seemingly subtle difference has a profound impact on their dipole moments, basicities, and overall chemical reactivity. Pyridazine has the highest dipole moment among the three, contributing to its greater polarity and potential for enhanced solubility. In terms of basicity, the order is generally pyridazine > pyrimidine > pyrazine. The choice between these isomers in a drug design campaign will depend on the specific requirements of the target and the desired ADME profile. For instance, the unique electronic and steric properties of the pyridazine scaffold may offer advantages in terms of metabolic stability or target engagement over its pyrimidine or pyrazine counterparts in certain contexts.
Experimental Protocols for Key In Vitro ADME Assays
To provide a practical framework for researchers, this section details the step-by-step methodologies for three fundamental in vitro ADME assays used to characterize the pharmacokinetic properties of substituted pyridazine compounds.
Caco-2 Permeability Assay
This assay is the industry standard for predicting intestinal drug absorption.[6] It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Objective: To determine the apparent permeability coefficient (Papp) of a compound, which is an indicator of its rate of transport across the intestinal epithelium.
Methodology:
-
Cell Culture and Seeding: Caco-2 cells are cultured and maintained in appropriate media. For the assay, cells are seeded onto permeable Transwell® inserts at a density of approximately 6 x 10^4 cells/cm^2 and allowed to differentiate for 21-25 days.[7][8]
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.[8]
-
Transport Experiment:
-
The transport buffer is added to both the apical (AP) and basolateral (BL) chambers of the Transwell® plate.
-
The test compound (typically at a concentration of 10 µM) is added to the donor chamber (either AP for A-to-B transport or BL for B-to-A transport).
-
The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[6]
-
-
Sample Analysis: At the end of the incubation, samples are collected from both the donor and receiver chambers. The concentration of the test compound in each sample is quantified using a validated analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation of the drug across the cells, A is the surface area of the filter membrane, and C0 is the initial concentration of the drug in the donor chamber.[8]
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is also calculated to assess the potential for active efflux. An efflux ratio greater than 2 is indicative of active transport.
-
Caption: Workflow for the Caco-2 Permeability Assay.
Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a compound in the presence of liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
Thaw liver microsomes (human or other species) on ice.
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a solution of the NADPH-regenerating system.[9]
-
-
Incubation:
-
In a 96-well plate, add the reaction buffer, test compound (final concentration typically 1 µM), and liver microsomes (final concentration typically 0.5 mg/mL).
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots are taken and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10]
-
-
Sample Processing and Analysis:
-
The quenched samples are centrifuged to precipitate the proteins.
-
The supernatant is collected and the concentration of the remaining parent compound is determined by LC-MS/MS.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the remaining compound is plotted against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Comparative Guide to the In-Vitro Anti-Proliferative Activity of 3,6-Disubstituted Pyridazines
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Within the realm of oncology, 3,6-disubstituted pyridazine derivatives have emerged as a promising class of compounds with potent anti-proliferative effects against a variety of cancer cell lines. This guide provides a comprehensive comparison of their in-vitro activity, delves into their mechanisms of action, and offers detailed experimental protocols for their evaluation, empowering researchers to advance the development of this important class of molecules.
The Rise of Pyridazines in Oncology: A Chemical and Biological Perspective
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an attractive scaffold for drug design. The nitrogen atoms act as hydrogen bond acceptors and can be readily functionalized, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets. This versatility has led to the development of numerous pyridazine-containing drugs with diverse therapeutic applications, including several with significant anticancer potential.[1][2][3]
The anti-proliferative activity of 3,6-disubstituted pyridazines is often attributed to their ability to inhibit key enzymes and signaling pathways that are dysregulated in cancer cells. Notably, various derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and c-Jun N-terminal kinases (JNKs), both of which play crucial roles in cell cycle progression and apoptosis.[1][4][5][6] By targeting these fundamental cellular processes, 3,6-disubstituted pyridazines can selectively induce cancer cell death while exhibiting lower toxicity towards normal cells.
Comparative Anti-Proliferative Activity: A Data-Driven Analysis
The following tables summarize the in-vitro anti-proliferative activity of a selection of 3,6-disubstituted pyridazine derivatives against various human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), has been compiled from peer-reviewed studies and showcases the potent and selective nature of these compounds.
Table 1: Anti-Proliferative Activity Against Breast Cancer Cell Lines
| Compound ID | Substitution at C3 | Substitution at C6 | Cancer Cell Line | IC50 (µM) | Reference |
| 11m | Methyltetrahydropyran | Morpholine | T-47D | 0.43 ± 0.01 | [4][5][6] |
| MDA-MB-231 | 0.99 ± 0.03 | [4][5][6] | |||
| 11l | Phenyl | Morpholine | T-47D | 1.57 ± 0.05 | [4] |
| MDA-MB-231 | Not Reported | ||||
| 11b | 4-Chlorophenyl | Morpholine | T-47D | 1.37 ± 0.04 | [4] |
| MDA-MB-231 | Not Reported | ||||
| 11e | 4-Methoxyphenyl | Morpholine | T-47D | 2.62 ± 0.08 | [4] |
| MDA-MB-231 | Not Reported | ||||
| 11f | 4-Fluorophenyl | Morpholine | T-47D | 1.94 ± 0.06 | [4] |
| MDA-MB-231 | Not Reported | ||||
| 11h | 3,4-Dimethoxyphenyl | Morpholine | T-47D | 1.60 ± 0.05 | [4] |
| MDA-MB-231 | Not Reported | ||||
| 9e | Not Specified | Not Specified | T-47D | >100 | [1] |
| MDA-MB-231/ATCC | 63.82 (% inhibition at 10 µM) | [1] |
Table 2: Anti-Proliferative Activity Against Other Cancer Cell Lines
| Compound ID | Substitution at C3 | Substitution at C6 | Cancer Cell Line | IC50 (µM) | Reference |
| 11a-r | Various | Various | SKOV-3 (Ovarian) | Weak Activity | [4][5][6] |
| 5b | Not Specified | Not Specified | HCT-116 (Colon) | Lower than Imatinib | [7] |
| 9e | Not Specified | Not Specified | HOP-92 (NSCLC) | 17.8 | [1] |
| A498 (Renal) | 97.91 (% inhibition at 10 µM) | [8] |
Mechanism of Action: Unraveling the Molecular Pathways
A key aspect of drug development is understanding how a compound exerts its therapeutic effects at a molecular level. For 3,6-disubstituted pyridazines, research has pointed to several key mechanisms of action.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
Several studies have identified CDK2 as a probable enzymatic target for this class of compounds.[4][5][6] CDKs are a family of protein kinases that are essential for the regulation of the cell cycle. Their dysregulation is a hallmark of many cancers. By inhibiting CDK2, these pyridazine derivatives can induce cell cycle arrest, preventing cancer cells from proliferating. For instance, compound 11m not only showed potent anti-proliferative activity but also exhibited significant CDK2 inhibitory activity with an IC50 of 20.1 nM.[4][5][6]
Caption: Inhibition of the CDK2/Cyclin E pathway by 3,6-disubstituted pyridazines leading to G1 cell cycle arrest.
Induction of Apoptosis
Beyond cell cycle arrest, many 3,6-disubstituted pyridazines have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4][5][6] This is a critical mechanism for eliminating malignant cells. Studies have shown that treatment with compounds like 11l and 11m leads to an increase in apoptotic markers in breast cancer cell lines.[4][5][6]
Experimental Protocols for In-Vitro Anti-Proliferative Assays
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The Sulforhodamine B (SRB) assay is a widely used and robust colorimetric method for assessing cell proliferation and cytotoxicity, and was the primary assay used in much of the cited research.[9][10][11]
Sulforhodamine B (SRB) Assay Protocol
This protocol is adapted from established methodologies for determining cytotoxicity in a 96-well format.[9][11][12]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
3,6-disubstituted pyridazine compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridazine compounds. Add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the culture medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[9]
-
Washing: Carefully remove the TCA solution. Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.[9]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[9] Allow the plates to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
Caption: Step-by-step workflow for the Sulforhodamine B (SRB) assay.
Conclusion and Future Directions
The compelling in-vitro anti-proliferative activity of 3,6-disubstituted pyridazines, coupled with initial insights into their mechanisms of action, positions them as a highly promising class of compounds for the development of novel anticancer therapeutics. The data presented in this guide highlights the significant potential of this scaffold, particularly in the context of breast cancer. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as conducting in-vivo studies to validate the preclinical efficacy of the most promising candidates. The detailed protocols provided herein offer a robust framework for researchers to contribute to this exciting and rapidly evolving field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 8. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Herbicidal Efficacy of Pyridazine Derivatives
This guide provides an in-depth comparison of the herbicidal efficacy of pyridazine derivatives, a significant class of heterocyclic compounds in modern agriculture. Designed for researchers, scientists, and professionals in drug development, this document delves into their mechanisms of action, presents comparative experimental data, and outlines the methodologies crucial for their evaluation.
Introduction to Pyridazine Herbicides
Pyridazine derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][2][3][4] Their unique chemical structure serves as a versatile scaffold for developing agrochemicals with a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2][3] In the realm of weed management, pyridazine-based herbicides have demonstrated considerable efficacy against a variety of weed species, making them a focal point of research and development.[2][3]
This guide will explore the herbicidal action of these compounds, compare the performance of key derivatives, and provide the scientific framework for their assessment, thereby offering a comprehensive resource for the scientific community.
Mechanisms of Herbicidal Action
The herbicidal activity of pyridazine derivatives is primarily attributed to their ability to interfere with essential biochemical pathways in plants. The specific mode of action can vary depending on the substitutions on the pyridazine ring, leading to a diverse range of herbicidal effects.
Inhibition of Photosynthesis (Photosystem II)
A prominent mechanism of action for several pyridazine herbicides, such as pyrazon and pyridate, is the inhibition of photosynthesis at photosystem II (PSII).[1][5] These compounds act as inhibitors of the Hill reaction, disrupting the electron transport chain and blocking CO2 fixation.[5][6] This disruption leads to a cascade of events, including the production of reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately resulting in chlorosis, necrosis, and plant death.[7]
Inhibition of Carotenoid Biosynthesis
Certain pyridazine derivatives, like norflurazon, function as "bleaching" herbicides by inhibiting carotenoid biosynthesis.[8] They specifically target and inhibit phytoene desaturase (PDS), a key enzyme in this pathway.[8][9][10] Carotenoids are vital pigments that protect chlorophyll from photo-oxidation. Their absence leaves chlorophyll exposed to excessive light energy, leading to its destruction and the characteristic bleached or white appearance of the treated plants.[8]
Inhibition of Acetyl-CoA Carboxylase (ACCase) and Other Enzymes
More recent research has uncovered novel pyridazine derivatives with dual modes of action. For instance, certain aryl cyclic keto-enol compounds containing a pyridazinone moiety have been shown to inhibit both Acetyl-CoA Carboxylase (ACCase) and Homogentisate Solanesyltransferase (HST).[11] ACCase is a critical enzyme in fatty acid biosynthesis, essential for cell membrane formation.[12] Its inhibition is particularly effective against grass weeds.[11][12]
Some pyridazinone derivatives are also being developed as inhibitors of protoporphyrinogen oxidase (PPO), another important target for herbicides.[13][14]
Below is a diagram illustrating the primary modes of action of pyridazine herbicides.
Caption: Primary molecular targets of pyridazine herbicides within a plant cell.
Experimental Methodologies for Efficacy Assessment
The evaluation of herbicidal efficacy requires a systematic approach, typically involving a combination of laboratory, greenhouse, and field experiments. The choice of methodology depends on the research objective, from initial screening of novel compounds to determining application rates for commercial use.
Greenhouse Bioassays
Greenhouse trials are fundamental for the initial assessment of herbicidal activity under controlled environmental conditions. This allows for the precise evaluation of a compound's intrinsic phytotoxicity, minimizing variability from external factors.
A Generalized Protocol for Greenhouse Efficacy Testing:
-
Plant Material: Select target weed species (e.g., Amaranthus retroflexus for broadleaf weeds, Echinochloa crus-galli for grasses) and, if required, crop species for safety assessment. Grow them in pots containing a standardized soil mix until they reach a specific growth stage (e.g., 2-4 true leaves for post-emergence tests).
-
Herbicide Preparation: Prepare stock solutions of the pyridazine derivatives in an appropriate solvent (e.g., acetone) and then dilute to the desired concentrations with a water-surfactant mixture.
-
Application: Apply the herbicide solutions uniformly to the plants using a calibrated laboratory sprayer. Ensure consistent spray volume and pressure. For pre-emergence tests, apply the herbicide to the soil surface immediately after sowing the seeds.
-
Experimental Design: Employ a randomized complete block design with multiple replicates (typically 3-4) for each treatment and a control group (sprayed with solvent-surfactant solution only).
-
Data Collection: At set intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control or crop injury on a scale of 0% (no effect) to 100% (complete death). Additionally, harvest the above-ground biomass and measure the fresh or dry weight.
-
Statistical Analysis: Subject the collected data to Analysis of Variance (ANOVA) to determine the statistical significance of the observed differences between treatments.[7] Calculate the GR50 (the dose required for 50% growth reduction) or ED50 (the dose required for 50% effect) values.
The following diagram illustrates a typical workflow for assessing the herbicidal efficacy of pyridazine derivatives.
Caption: Experimental workflow for evaluating pyridazine herbicide candidates.
Comparative Efficacy of Key Pyridazine Derivatives
The herbicidal efficacy of pyridazine derivatives can vary significantly based on their chemical structure, the target weed species, and environmental conditions. The following table summarizes the herbicidal activity of several representative and novel pyridazine compounds based on published data.
| Compound/Derivative | Target Weeds | Application Rate | Efficacy (% Inhibition) | Mode of Action | Reference |
| Pyrazon | Broadleaf weeds | - | Weaker than atrazine | PSII Inhibitor | [5][15] |
| Norflurazon | Grasses and broadleaf weeds | - | Effective bleaching | PDS Inhibitor | [8] |
| Pyridate | Broadleaf weeds | - | Post-emergence control | PSII Inhibitor | [7] |
| Compound 7m | Amaranthus retroflexus, Abutilon theophrasti, Echinochloa crus-galli | 37.5 g ai/ha | 90-100% | PPO Inhibitor | [13] |
| Compound B1 | Echinochloa crus-galli, Portulaca oleracea | 100 µg/mL | 100% (pre-emergence) | PDS Inhibitor | [9][10] |
Note: Efficacy data is context-dependent and should be interpreted based on the specific experimental conditions outlined in the cited literature.
For instance, a study on novel biaryl-pyridazinone derivatives identified compound 7m as a potent PPO inhibitor.[13] At an application rate of 37.5 grams of active ingredient per hectare (g ai/ha), it achieved 90% to 100% control of several key weed species, including Amaranthus retroflexus and Echinochloa crus-galli, with efficacy comparable to the commercial herbicide saflufenacil.[13] Importantly, this compound also demonstrated excellent safety for wheat and corn at dosages up to 150 g ai/ha.[13]
In another study focusing on PDS inhibitors, compound B1 (6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide) showed 100% pre-emergence inhibition of both roots and stems of Echinochloa crus-galli and Portulaca oleracea at a concentration of 100 µg/mL.[9][10] This compound also exhibited excellent post-emergence activity against broadleaf weeds.[9][10]
Structure-Activity Relationship (SAR) Insights
The exploration of structure-activity relationships is crucial for the rational design of more potent herbicides. Research has shown that specific substitutions on the pyridazine ring are critical for herbicidal activity.
For example, in the development of the experimental herbicide 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone, it was found that both the trifluoromethyl substitution on the phenyl ring and the dimethyl substitution on the amine were essential for its enhanced biological properties compared to its precursor, pyrazon.[5][15] Similarly, for the PDS inhibitor compound B1, the presence of a 6-Cl group on the pyridazine ring was identified as a key factor for its post-emergence herbicidal activity.[9][10] These insights guide medicinal chemists in synthesizing new derivatives with improved efficacy and selectivity.
Conclusion
Pyridazine derivatives continue to be a promising and versatile class of herbicides. Their diverse mechanisms of action, ranging from inhibition of photosynthesis and carotenoid biosynthesis to targeting enzymes like ACCase and PPO, offer multiple avenues for weed management. The comparative data presented in this guide highlights the potential of newly synthesized derivatives to outperform existing commercial herbicides in terms of efficacy and crop safety. Future research focused on SAR studies and the exploration of novel molecular targets will undoubtedly lead to the development of next-generation pyridazine herbicides to address the ongoing challenges of weed control in global agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. oipub.com [oipub.com]
- 6. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 7. benchchem.com [benchchem.com]
- 8. Weed Science [shire.science.uq.edu.au]
- 9. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Herbicidal Pyridazinone Cyclic Keto-Enol Compounds Inhibit Acetyl-CoA Carboxylase and Homogentisate Solanesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Modes of Action of Pyridazinone Herbicides | Weed Science | Cambridge Core [cambridge.org]
A Senior Application Scientist's Guide: Spectroscopic Comparison of Fluorinated vs. Non-Fluorinated Pyridazines
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorine in Pyridazine Scaffolds
The pyridazine ring is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are crucial for drug-target interactions.[1] As a bioisosteric replacement for phenyl rings or other azines, pyridazine offers a pathway to modulate properties like solubility and metabolic stability. In parallel, the introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[2][3] Fluorination can profoundly alter a molecule's metabolic stability, bioavailability, and binding affinity.[2]
This guide provides a comprehensive spectroscopic comparison between fluorinated and non-fluorinated pyridazines. We will delve into the key differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, explaining the underlying electronic principles and providing field-proven experimental protocols. Understanding these spectroscopic shifts is not merely an academic exercise; it is fundamental for unambiguous structure elucidation, reaction monitoring, and establishing the structure-activity relationships (SAR) that drive successful drug discovery programs.[4][5]
The Root Cause: How Fluorine's Electronegativity Reshapes the Pyridazine Core
The profound impact of fluorine on the spectroscopic profile of a pyridazine molecule stems from its fundamental atomic properties. Fluorine is the most electronegative element, creating a highly polarized and strong carbon-fluorine (C-F) bond. This exerts a powerful electron-withdrawing inductive effect (-I effect) on the pyridazine ring. This perturbation of the electron density is the primary cause for the distinct spectroscopic signatures observed when comparing a fluorinated pyridazine to its non-fluorinated parent.
Figure 1: Causality diagram illustrating how fluorine's electronegativity influences the electronic structure of the pyridazine ring, leading to predictable spectroscopic changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint
NMR is arguably the most powerful technique for confirming fluorination and discerning detailed structural information. The differences between the two classes of compounds are stark and informative.
¹H and ¹³C NMR: The Inductive Effect in Action
The electron-withdrawing nature of fluorine decreases the electron density around nearby protons and carbons, an effect known as deshielding. This causes their resonance signals to shift to a higher frequency (downfield) in the NMR spectrum.
-
¹H NMR: Protons on the pyridazine ring, particularly those ortho and meta to the fluorine substituent, will appear at a higher ppm value compared to the non-fluorinated analogue. For example, the protons on pyridazine itself appear around 9.2 ppm (H3/H6) and 7.5 ppm (H4/H5).[6] Substitution with fluorine will push these values further downfield.
-
¹³C NMR: The effect is even more pronounced for carbon atoms. The carbon directly attached to the fluorine will show a large downfield shift and, more significantly, will be split into a doublet due to strong one-bond coupling (¹JCF), which is typically in the range of 200-300 Hz. Couplings over two (²JCF) and three (³JCF) bonds are also commonly observed, providing invaluable information for signal assignment.
¹⁹F NMR: The Unambiguous Marker
The presence of a signal in the ¹⁹F NMR spectrum is, of course, the definitive proof of fluorination. ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope and its high gyromagnetic ratio.[7]
-
Wide Chemical Shift Range: ¹⁹F chemical shifts are spread over a very wide range (~400 ppm), making spectra less crowded and highly sensitive to the local electronic environment.[7][8] This sensitivity allows for the differentiation of fluorine atoms in subtly different chemical surroundings.
-
Structural Elucidation: Coupling between ¹⁹F and ¹H nuclei (JFH) can be observed in both spectra, further aiding in the assignment of protons adjacent to fluorinated centers.
Table 1: Comparative NMR Data for Pyridazine and a Representative Fluoropyridazine
| Nucleus | Pyridazine (in CDCl₃) | 4-Fluoropyridazine (Predicted) | Key Observations |
| ¹H NMR | H3/H6: ~9.2 ppmH4/H5: ~7.5 ppm | H3: Downfield shiftH5: Large downfield shiftH6: Downfield shift | General downfield shift due to -I effect, most pronounced for protons adjacent to F. |
| ¹³C NMR | C3/C6: ~151 ppmC4/C5: ~127 ppm | C4: ~160-170 ppm (¹JCF ~250 Hz)C3/C5: Downfield shift (²JCF ~20-30 Hz) | Large downfield shift and C-F coupling for the carbon bearing the fluorine. |
| ¹⁹F NMR | Not Applicable | Single peak (e.g., -100 to -140 ppm vs CFCl₃) | Definitive presence of fluorine. Chemical shift is environment-dependent. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the pyridazine sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific solvent.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
¹⁹F NMR Acquisition (for fluorinated samples): Switch the probe to the ¹⁹F channel. Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F NMR is highly sensitive, so fewer scans are often needed compared to ¹³C. Use a known fluorine-containing compound as an external or internal reference if precise chemical shift values are required.[7][8]
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals. For ¹³C and ¹⁹F spectra, reference the chemical shifts appropriately.
Vibrational Spectroscopy (IR & Raman): Probing the C-F Bond
Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The introduction of a C-F bond provides a new, highly characteristic vibrational mode.
-
C-F Stretch: The most significant difference in the IR spectrum of a fluorinated pyridazine is the appearance of a strong absorption band corresponding to the C-F bond stretch. This band typically appears in the region of 1000-1400 cm⁻¹ . Its high intensity is due to the large change in dipole moment during the C-F bond vibration.
-
Ring Vibrations: The electron-withdrawing effect of fluorine can also subtly alter the bond strengths within the aromatic ring. This may lead to small but measurable shifts in the C=C and C=N stretching vibrations, which typically occur in the 1400-1650 cm⁻¹ region. A study of diazines in an argon matrix provides detailed assignments for the parent pyridazine ring vibrations.[9][10]
Table 2: Key Diagnostic IR Absorption Regions
| Vibrational Mode | Non-Fluorinated Pyridazine | Fluorinated Pyridazine | Spectroscopic Significance |
| Aromatic C-H Stretch | >3000 cm⁻¹ | >3000 cm⁻¹ | Generally present in both. |
| Ring C=C, C=N Stretch | 1400-1650 cm⁻¹ | 1400-1650 cm⁻¹ (may be shifted) | Subtle shifts can indicate electronic perturbation. |
| C-F Stretch | Absent | 1000-1400 cm⁻¹ (Strong) | Unambiguous evidence of fluorination. |
| C-H Bending (out-of-plane) | 700-900 cm⁻¹ | 700-900 cm⁻¹ | Pattern can indicate substitution on the ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum in air.
-
Sample Application: Place a small amount of the solid or liquid pyridazine sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is ready for analysis. No further processing is usually needed.
Electronic Spectroscopy (UV-Vis): Mapping Orbital Energy Shifts
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For heteroaromatic systems like pyridazine, the key transitions are the π → π* and the lower-energy n → π* transitions.[11][12]
-
n → π Transition:* This transition involves promoting a non-bonding electron (from a nitrogen lone pair) into an anti-bonding π* orbital. The strong inductive effect of fluorine stabilizes the ground-state non-bonding orbitals of the nitrogen atoms. This increases the energy gap between the n and π* orbitals.
-
Hypsochromic (Blue) Shift: Because the energy gap is larger, a shorter, more energetic wavelength of light is required to induce the n → π* transition. This results in a hypsochromic shift (a shift to a shorter wavelength, or "blue shift") of the absorption maximum (λmax) for this transition in fluorinated pyridazines compared to their non-fluorinated counterparts. The UV absorption spectrum for pyridazine shows a broad continuum with low-intensity bands between 200 and 380 nm.[12][13]
Figure 2: Energy level diagram showing the hypsochromic shift of the n→π* transition in a fluorinated pyridazine due to the stabilization of the non-bonding (n) orbital.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, acetonitrile, or water).
-
Sample Preparation: Prepare a dilute stock solution of the pyridazine derivative. From this, prepare a series of dilutions in the chosen solvent in quartz cuvettes to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette containing only the solvent as the reference blank.
-
Data Acquisition: Scan the sample over the desired wavelength range (e.g., 200-500 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.
Conclusion and Outlook
The incorporation of fluorine into a pyridazine scaffold imparts distinct and predictable changes to its spectroscopic signature. In NMR , this manifests as downfield shifts for adjacent ¹H and ¹³C nuclei and, most importantly, the appearance of a highly sensitive ¹⁹F signal. In IR spectroscopy , the key diagnostic is a strong C-F stretching band between 1000-1400 cm⁻¹. Finally, UV-Vis spectroscopy typically reveals a hypsochromic (blue) shift in the n → π* electronic transition.
For the medicinal chemist and drug development professional, these spectroscopic handles are critical. They provide rapid, non-destructive, and information-rich methods to confirm molecular identity, assess purity, and build the robust data packages required for advancing drug candidates. A thorough understanding of these comparative spectroscopic principles enables researchers to leverage fluorine's unique properties with greater confidence and precision.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridazine(289-80-5) 1H NMR [m.chemicalbook.com]
- 7. biophysics.org [biophysics.org]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyridazine [webbook.nist.gov]
A Comparative Guide to the Synthesis and Spectroscopic Validation of 3-Chloro-6-(trifluoromethyl)pyridazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group, in particular, is highly valued for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Among the heterocyclic scaffolds bearing this critical functional group, 3-Chloro-6-(trifluoromethyl)pyridazine stands out as a versatile building block in the synthesis of a wide array of biologically active compounds. This guide provides a comprehensive overview of a primary synthetic route to this valuable intermediate, alongside a detailed validation of its successful synthesis through a multi-pronged spectroscopic approach. Furthermore, a comparative analysis with an alternative synthetic strategy is presented to offer a broader perspective on available methodologies.
Introduction: The Significance of this compound in Drug Discovery
The pyridazine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a trifluoromethyl group at the 6-position and a reactive chloro group at the 3-position of the pyridazine ring creates a molecule with exceptional potential for further chemical elaboration. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the pyridazine ring, while the chlorine atom serves as a versatile handle for nucleophilic substitution reactions, allowing for the facile introduction of diverse functionalities. This unique combination of features makes this compound a highly sought-after intermediate in the development of novel therapeutics.
Primary Synthesis Route: Trifluoromethylation of 3,6-Dichloropyridazine
A common and effective method for the synthesis of this compound involves the nucleophilic trifluoromethylation of the readily available starting material, 3,6-dichloropyridazine. This approach leverages the reactivity of one of the chloro groups towards a suitable trifluoromethylating agent.
Experimental Protocol
Materials:
-
3,6-Dichloropyridazine
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Potassium fluoride (KF) or other suitable fluoride source
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous toluene
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3,6-dichloropyridazine and a catalytic amount of potassium fluoride.
-
Add anhydrous DMF and anhydrous toluene to the flask.
-
Carefully add (Trifluoromethyl)trimethylsilane (TMSCF₃) to the reaction mixture at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and quench with 1M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid.
Spectroscopic Validation: Confirming the Identity and Purity of this compound
The successful synthesis of the target compound must be rigorously confirmed through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecular structure and purity of the final product.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment within a molecule. For this compound, the spectrum is expected to show two distinct signals corresponding to the two aromatic protons on the pyridazine ring.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.8 | Doublet | ~9.0 | H-4 |
| ~7.6 | Doublet | ~9.0 | H-5 |
The downfield chemical shifts of these protons are indicative of their attachment to an electron-deficient aromatic ring. The doublet multiplicity arises from the coupling between the two adjacent protons (H-4 and H-5).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound is expected to display signals for the five carbon atoms of the pyridazine ring and the trifluoromethyl group.
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-3 (attached to Cl) |
| ~148 (quartet) | C-6 (attached to CF₃) |
| ~130 | C-4 |
| ~125 | C-5 |
| ~120 (quartet) | CF₃ |
The carbon attached to the highly electronegative trifluoromethyl group (C-6) will appear as a quartet due to coupling with the three fluorine atoms. Similarly, the carbon of the trifluoromethyl group itself will also be a quartet. The carbon attached to the chlorine atom (C-3) will be significantly downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1600-1450 | C=C and C=N stretching (aromatic ring) |
| ~1350-1100 | C-F stretching (strong) |
| ~850-750 | C-Cl stretching |
The presence of strong absorption bands in the 1350-1100 cm⁻¹ region is a key indicator of the C-F bonds of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₅H₂ClF₃N₂), which is approximately 182.53 g/mol . The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak.
-
Major Fragmentation Peaks: Fragmentation may involve the loss of a chlorine atom, a trifluoromethyl group, or other small neutral molecules.
Comparative Analysis: An Alternative Synthetic Approach
An alternative route to this compound involves the chlorination of 6-(trifluoromethyl)-3(2H)-pyridazinone. This method starts from a different precursor and employs a different type of chemical transformation.
Alternative Synthesis: Chlorination of 6-(Trifluoromethyl)-3(2H)-pyridazinone
This synthesis begins with 6-(trifluoromethyl)-3(2H)-pyridazinone, which can be prepared from the reaction of a suitable trifluoromethyl-containing 1,4-dicarbonyl compound with hydrazine. The subsequent chlorination step introduces the chloro group at the 3-position.
Reaction Scheme:
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Chloro-6-(trifluoromethyl)pyridazine
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis and experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-chloro-6-(trifluoromethyl)pyridazine, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical causality, regulatory compliance, and proactive risk mitigation, empowering you to manage this halogenated pyridazine derivative with confidence and precision.
Immediate Safety and Hazard Recognition: Understanding the Compound
Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is paramount. This compound is classified as an acute oral toxicant, a skin irritant, and a serious eye irritant.[1][2] Furthermore, its trifluoromethyl group places it in the broader category of per- and polyfluoroalkyl substances (PFAS), which are noted for their environmental persistence. The chlorinated nature of the molecule also necessitates special consideration during disposal to prevent the formation of toxic byproducts.
Core Hazard Profile
| Hazard Classification | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed. | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. |
| Skin Irritation | Causes skin irritation upon contact. | Wear appropriate chemical-resistant gloves and a lab coat. |
| Serious Eye Irritation | Causes serious eye irritation. | Wear safety goggles or a face shield. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[3] | Prevent release into the environment. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that demands meticulous attention to detail. The following workflow is designed to guide you from the initial preparation to the final handoff to a licensed waste management professional.
Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE to minimize exposure risk. The causality here is direct: the right barrier protection prevents harmful contact.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact and irritation.[4] |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and eye irritation.[4] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | To avoid inhalation of any dust or vapors.[1][2] |
Prepare the Waste Container and Label
Select a dedicated, leak-proof, and chemically compatible container for the waste. Proper labeling is a cornerstone of safe waste management, providing immediate hazard identification.
-
Container Type: A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
Labeling: The label must be clear, legible, and securely affixed to the container. It should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
The name of the generating researcher and laboratory
-
Collect the Waste
Carefully transfer the waste this compound into the prepared container. If it is a solid, avoid creating dust. If it is in a solution, pour slowly to prevent splashing.
Segregate from Incompatible Waste
This step is critical to prevent dangerous chemical reactions within the waste container. This compound should be segregated from:
-
Strong Oxidizing Agents: To prevent exothermic reactions.
-
Strong Bases: To avoid potential degradation reactions.
-
Non-halogenated Solvents: To comply with waste stream segregation protocols.[5]
Store in a Designated Hazardous Waste Accumulation Area
Interim storage of the waste must be in a designated, secure, and well-ventilated area. This location should be away from general laboratory traffic and incompatible materials.
Arrange for Professional Disposal
The final and most crucial step is the transfer of the waste to a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
-
Waste Classification: Based on its chemical structure (a halogenated organic compound), waste this compound will likely be classified under the EPA's F-list of hazardous wastes from non-specific sources.[6][7] Specifically, it may fall under codes such as F001 or F002 if it is a spent solvent waste containing halogenated compounds.[8][9] Your institution's Environmental Health and Safety (EHS) office will provide the definitive waste code.
-
Disposal Method: The recommended disposal method for halogenated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.[10] This method ensures the complete destruction of the molecule, preventing its release into the environment.
Emergency Procedures: Spill and Exposure Response
Even with the most stringent protocols, accidents can happen. A prepared response is essential for mitigating harm.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a labeled waste container, avoiding dust generation. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your institution's EHS office.
First-Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is not merely a regulatory requirement; it is a reflection of our commitment to a safe and sustainable research environment. By adhering to these procedural guidelines, you are not only protecting yourself and your colleagues but also contributing to the broader scientific community's dedication to environmental stewardship. Always consult your institution's specific EHS protocols and guidelines, as they are the ultimate authority on waste management in your laboratory.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. epa.gov [epa.gov]
- 7. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. wku.edu [wku.edu]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-6-(trifluoromethyl)pyridazine
As a key heterocyclic building block in pharmaceutical research and development, 3-Chloro-6-(trifluoromethyl)pyridazine (CAS No. 258506-68-2) is a compound whose utility is matched by its hazardous properties.[1] A robust understanding and implementation of appropriate personal protective equipment (PPE) protocols are not merely procedural formalities; they are the foundation of a safe, efficient, and reproducible research environment. This guide provides an in-depth, experience-driven framework for handling this compound, moving beyond a simple checklist to explain the causality behind each safety recommendation.
Foundational Risk Assessment: Understanding the "Why"
Before any PPE is selected, a thorough understanding of the compound's hazard profile is essential. This compound is a solid with a melting point between 55-59°C, but its primary risks stem from its toxicological properties.[2] The Globally Harmonized System (GHS) classification provides a clear directive for our safety strategy.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Hazard Code | Signal Word & Statement | Rationale for Precaution |
|---|---|---|---|
| Acute Toxicity, Oral | H301 | Danger: Toxic if swallowed | This high acute toxicity rating necessitates stringent measures to prevent ingestion via hand-to-mouth contamination. All skin contact must be avoided, and hygiene practices are critical.[3] |
| Skin Irritation | H315 | Warning: Causes skin irritation | Direct contact can lead to localized irritation, emphasizing the need for proper glove selection and lab coat discipline.[3] |
| Eye Irritation | H319 | Warning: Causes serious eye irritation | The compound can cause significant, potentially damaging, eye irritation, making robust eye protection non-negotiable.[3] |
| Respiratory Irritation (Potential) | H335 (often associated with similar compounds) | Warning: May cause respiratory irritation | As a solid, the compound can form dust, especially during weighing and transfer. Inhaling this dust can irritate the respiratory system.[4][5] |
This profile dictates that our primary goals are to prevent ingestion, skin contact, eye contact, and inhalation . Our PPE and handling strategy is a multi-layered defense system designed to achieve this.
The Core Directive: A Multi-Layered PPE Strategy
Effective protection is not about a single piece of equipment but about an integrated system, starting with engineering controls and ending with personal gear. This system must be scaled to the operation being performed.
Primary Barrier: Engineering Controls
PPE is the last line of defense. The primary and most critical safety measure is the use of engineering controls.
-
Chemical Fume Hood: All handling of this compound, especially the weighing of the solid, must be conducted inside a certified chemical fume hood.[5][6] This contains dust and vapors at the source, dramatically reducing the risk of inhalation.
Secondary Barrier: Personal Protective Equipment
The following PPE is mandatory for all operations involving this compound.
-
Eye and Face Protection:
-
Chemical Safety Goggles: Tightly fitting chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required at all times.[6] Standard safety glasses do not provide adequate protection from dust or splashes.
-
Face Shield: When handling larger quantities (>10g) or when there is a heightened risk of splashing (e.g., during a quench of a large reaction), a face shield must be worn in addition to safety goggles.[6]
-
-
Skin and Body Protection:
-
Gloves: Chemical-resistant nitrile rubber gloves are the standard recommendation.[6] Always inspect gloves for tears or pinholes before use. For this compound, a "double-gloving" technique is advised, especially during weighing and transfer, to provide an additional barrier and allow for the clean removal of the outer, potentially contaminated, glove.
-
Laboratory Coat: A flame-resistant lab coat with full-length sleeves and a closed front is mandatory.[6] This protects against incidental contact and minor spills.
-
-
Respiratory Protection:
-
The need for respiratory protection is dictated by the scale and nature of the work.
-
For small quantities (<1g) handled exclusively within a fume hood: A well-maintained fume hood should provide adequate protection.
-
For weighing operations or handling larger quantities: A NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended to prevent inhalation of fine powders.[6]
-
In case of a spill or inadequate ventilation: A full-face respirator with appropriate cartridges should be used.[7]
-
Table 2: Recommended PPE Levels by Operational Scale
| Operation | Engineering Control | Eye/Face Protection | Skin Protection | Respiratory Protection |
|---|---|---|---|---|
| Small Scale (<1g) | Chemical Fume Hood | Chemical Safety Goggles | Single Pair Nitrile Gloves, Lab Coat | Generally not required if in fume hood |
| Medium Scale (1-10g) | Chemical Fume Hood | Chemical Safety Goggles | Double Pair Nitrile Gloves, Lab Coat | N95 Dust Mask (especially for weighing) |
| Large Scale / Spill | Chemical Fume Hood | Goggles & Face Shield | Double Pair Nitrile Gloves, Lab Coat, Full Body Suit (for large spills) | Full-Face Respirator |
Operational Plan: From Preparation to Disposal
A defined workflow minimizes risk and ensures safety protocols are consistently applied.
Standard Handling Workflow
The following diagram outlines the critical stages for safely handling this compound.
Caption: Standard workflow for handling this compound.
Step-by-Step Protocol: Weighing the Compound
-
Preparation: Confirm the chemical fume hood is operational. Don a lab coat, chemical safety goggles, and two pairs of nitrile gloves.
-
Staging: Place a weigh boat on an analytical balance inside the fume hood. Place the sealed container of this compound next to the balance.
-
Transfer: Carefully open the container. Using a clean spatula, gently transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust.
-
Sealing: Immediately and securely close the main container.
-
Cleanup: Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol or isopropanol) and place the cloth into a designated solid hazardous waste container.
-
Glove Removal: Carefully remove the outer pair of contaminated gloves and dispose of them in the hazardous waste container before exiting the fume hood.
Emergency Response and Disposal Plan
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Emergency First-Aid Measures
Immediate and correct action is critical.
Table 3: Emergency First-Aid Procedures
| Exposure Route | Immediate Action |
|---|---|
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek prompt medical attention.[5][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Immediately call a poison center or physician. [4][5] |
| Ingestion | Immediately call a poison center or physician. Rinse the mouth with water. Do NOT induce vomiting.[4] |
Chemical Spill Response Protocol
Caption: Workflow for responding to a solid chemical spill.
Disposal Plan
All waste materials, including the compound itself, any contaminated consumables (gloves, weigh boats, paper towels), and empty containers, must be disposed of as hazardous chemical waste.[3][4] Containers should be sealed, clearly labeled, and disposed of through an authorized waste collection service in accordance with all local, state, and federal regulations.[4][6]
By integrating this comprehensive understanding of the risks with a disciplined, multi-layered approach to safety, researchers can handle this compound with the confidence and security that underpins scientific excellence.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CAS#:258506-68-2 | Chemsrc [chemsrc.com]
- 3. 258506-68-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
